molecular formula C17H19NO3 B1523699 tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate CAS No. 848853-75-8

tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate

Cat. No.: B1523699
CAS No.: 848853-75-8
M. Wt: 285.34 g/mol
InChI Key: IJZZTPIOYKYBOI-UHFFFAOYSA-N
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Description

tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate (CAS 848853-75-8) is a high-purity biphenyl derivative supplied for scientific research applications . This compound, with a molecular formula of C17H19NO3 and a molecular weight of 285.34 g/mol, features a carbamate-protected amine and a phenolic hydroxyl group on a biphenyl scaffold . The biphenyl core is a privileged structure in medicinal chemistry and drug discovery, found in a wide range of bioactive molecules and therapeutics with applications including anti-inflammatory, antibacterial, and antitumor activities . The presence of orthogonal protecting groups (Boc and hydroxyl) makes this compound a valuable and versatile synthetic intermediate or building block for constructing more complex molecules, such as through further functionalization of the aromatic rings or deprotection of the carbamate . Researchers can exploit this scaffold in the exploration of novel pharmacophores, particularly in projects targeting enzymes with carboxylate-binding pockets, given the strategic potential of the hydroxyl and potential carboxylate groups for molecular recognition . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal uses . Handle with appropriate precautions; refer to the safety data sheet for detailed hazard information (H302, H312, H332) . The product is typically stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

tert-butyl N-[4-(4-hydroxyphenyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-17(2,3)21-16(20)18-14-8-4-12(5-9-14)13-6-10-15(19)11-7-13/h4-11,19H,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZZTPIOYKYBOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683648
Record name tert-Butyl (4'-hydroxy[1,1'-biphenyl]-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848853-75-8
Record name tert-Butyl (4'-hydroxy[1,1'-biphenyl]-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides an in-depth technical guide for the synthesis and characterization of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate, a key intermediate in pharmaceutical research and medicinal chemistry. The guide details a robust synthetic protocol via the Suzuki-Miyaura cross-coupling reaction, including a discussion of the underlying mechanism and rationale for reagent selection. Comprehensive characterization of the target compound is described using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a reliable and well-documented methodology.

Introduction

Tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate is a valuable bifunctional molecule widely utilized as a building block in the synthesis of complex organic molecules.[1] Its structure, featuring a biphenyl core with a synthetically versatile hydroxyl group and a Boc-protected amine, makes it an important intermediate for creating compounds with potential therapeutic applications, including kinase inhibitors and receptor modulators.[1] The biphenyl motif is a privileged scaffold in medicinal chemistry, known for its ability to engage in π-π stacking interactions with biological targets.[2]

This guide presents a comprehensive and field-proven methodology for the synthesis of this compound, focusing on the highly efficient and versatile Suzuki-Miyaura cross-coupling reaction.[3][4] We will delve into the mechanistic principles of this palladium-catalyzed reaction, provide a detailed step-by-step experimental protocol, and outline a full suite of analytical techniques for the unambiguous characterization and purity assessment of the final product.

Synthetic Strategy: The Suzuki-Miyaura Coupling

The formation of the C-C bond to create the biphenyl backbone is most effectively achieved through the Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed reaction joins an organoboron compound with an organohalide, offering high functional group tolerance, mild reaction conditions, and the use of readily available and less toxic reagents.[3][5][6]

Principle of the Reaction

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7] The generally accepted mechanism involves three key steps:[8][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, 4-bromophenol), forming a Pd(II) complex.[7][9]

  • Transmetalation: In the presence of a base, the organic moiety from the organoboron reagent ((4-(Boc-amino)phenyl)boronic acid) is transferred to the palladium center. The base activates the boronic acid, facilitating this exchange.[6][9]

  • Reductive Elimination: The two organic groups on the palladium complex couple to form the biphenyl product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][9]

Selection of Reagents & Rationale
  • Reactants: (4-(tert-Butoxycarbonylamino)phenyl)boronic acid and 4-bromophenol are chosen as the coupling partners due to their commercial availability and high reactivity in Suzuki couplings.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a highly effective and commonly used precatalyst that readily generates the active Pd(0) species required for the reaction.[10]

  • Base: An inorganic base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is crucial for the transmetalation step. It activates the boronic acid to form a more nucleophilic boronate species.[6]

  • Solvent System: A biphasic solvent system, typically a mixture of an organic solvent like toluene or dioxane and an aqueous solution of the base, is employed. This ensures that both the organic-soluble reactants and the water-soluble inorganic base can interact effectively at the interface, promoting an efficient reaction.

Detailed Experimental Protocol

This section provides a step-by-step procedure for the synthesis, work-up, and purification of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate.

Materials and Equipment
  • (4-(tert-Butoxycarbonylamino)phenyl)boronic acid

  • 4-Bromophenol

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized Water

  • Ethyl Acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel (for column chromatography)[11]

  • Thin-Layer Chromatography (TLC) plates

Step-by-Step Synthesis
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add (4-(tert-Butoxycarbonylamino)phenyl)boronic acid (1.2 eq.), 4-bromophenol (1.0 eq.), and potassium carbonate (2.5 eq.).

  • Solvent Addition: Add a 4:1 mixture of toluene and water to the flask.

  • Degassing: Bubble argon or nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq.), to the reaction mixture under an inert atmosphere.

  • Reaction: Attach a reflux condenser and heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC (typically using a 3:1 hexane:ethyl acetate eluent) until the starting material (4-bromophenol) is consumed (usually 12-18 hours).

Work-up and Purification
  • Cooling and Extraction: Once the reaction is complete, cool the mixture to room temperature.[9] Transfer the mixture to a separatory funnel and add ethyl acetate.

  • Washing: Wash the organic layer sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent of hexane and ethyl acetate.[11] Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate as a solid.

Characterization of the Final Product

Unambiguous identification and purity assessment of the synthesized compound are critical. The following are the expected characterization data.

Physical Properties
  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₇H₁₉NO₃[1]

  • Molecular Weight: 285.34 g/mol [1]

Spectroscopic Analysis

The structural confirmation is achieved through a combination of spectroscopic methods.

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the singlet for the nine protons of the tert-butyl group, and broad singlets for the N-H and O-H protons.

  • ¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum will show signals corresponding to the aromatic carbons, the carbonyl carbon of the carbamate, and the carbons of the tert-butyl group.[12][13]

4.2.2 Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the key functional groups:

  • O-H stretch: A broad band around 3300-3500 cm⁻¹

  • N-H stretch: A sharp band around 3350-3450 cm⁻¹

  • C=O stretch (carbamate): A strong band around 1690-1710 cm⁻¹

  • C-O stretch (phenol): A band around 1200-1250 cm⁻¹

  • Aromatic C=C stretches: Bands in the 1450-1600 cm⁻¹ region.

4.2.3 Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) should confirm the molecular weight of the compound, typically showing the molecular ion peak [M+H]⁺ or [M+Na]⁺.

Purity Assessment (HPLC)

High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final compound. A biphenyl or C18 reversed-phase column can be effectively used.[14][15]

  • Column: Biphenyl stationary phase column (e.g., 100 mm x 2.1 mm, 2.7 µm).[14]

  • Mobile Phase: A gradient of water and acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the biphenyl chromophore absorbs strongly (e.g., 254 nm).

  • Expected Result: A single major peak, with purity typically exceeding 98%.

Data Summary & Visualization

Tabulated Spectroscopic Data
Technique Parameter Expected Result
¹H NMR Chemical Shift (δ)Aromatic H's (δ 6.8-7.6 ppm), Boc group (δ ~1.5 ppm), N-H (variable), O-H (variable)
¹³C NMR Chemical Shift (δ)Aromatic C's (δ 115-156 ppm), C=O (δ ~153 ppm), Boc C's (δ ~80, ~28 ppm)
IR Wavenumber (cm⁻¹)~3400 (O-H, N-H), ~1700 (C=O), ~1600, 1500 (C=C), ~1230 (C-O)
MS (ESI) m/z[M+H]⁺ at ~286.14
Visual Workflow Diagrams

.dot

Caption: Synthetic pathway via Suzuki-Miyaura coupling.

.dot

Experimental_Workflow Setup 1. Reaction Setup (Reactants, Base, Solvent) Degas 2. Degas with Ar/N₂ Setup->Degas React 3. Add Catalyst & Heat (Monitor by TLC) Degas->React Workup 4. Aqueous Work-up (Extraction & Washing) React->Workup Dry 5. Dry & Concentrate Workup->Dry Purify 6. Column Chromatography Dry->Purify Analyze 7. Characterization (NMR, IR, MS, HPLC) Purify->Analyze

Caption: Step-by-step experimental workflow.

Conclusion

This guide has detailed a reliable and reproducible method for the synthesis of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate using the Suzuki-Miyaura cross-coupling reaction. The provided protocol, grounded in established chemical principles, offers high yields and facilitates straightforward purification. The comprehensive characterization data serves as a benchmark for researchers to validate the identity and purity of their synthesized material. This methodology provides a solid foundation for the production of this key intermediate, enabling further research and development in medicinal chemistry and drug discovery.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of [1,1'-Biphenyl]-2,2',5,5'-tetrol by Column Chromatography.
  • MilliporeSigma. (n.d.). Exploring Catalyst Options: Suzuki Coupling with Palladium.
  • Various Authors. (2004-2021). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Bellina, F., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Tetrahedron, 60(43), 9487-9519.
  • MDPI. (n.d.). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions.
  • Smolecule. (n.d.). (R)-tert-butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate.
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  • Oldenhuis, N. J., et al. (2000). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 122(24), 5785-5793.
  • MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate.
  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(1), 1-38.
  • Vechtomova, Y. L., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • MilliporeSigma. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • MilliporeSigma. (n.d.). Biphenyl-column.
  • The Royal Society of Chemistry. (2018).
  • PubChem. (n.d.). (S)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate.
  • MDPI. (n.d.). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column.
  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.
  • HPLC. (n.d.). 90 Å Biphenyl, 2 µm Column Care & Use Sheet.
  • MySkinRecipes. (n.d.). tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate.
  • PubChem. (n.d.). tert-Butyl [1,1'-biphenyl]-4-ylcarbamate.
  • The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)
  • ChemicalBook. (n.d.). tert-Butyl carbamate(4248-19-5) 13C NMR spectrum.
  • ChemicalBook. (n.d.). 4,4'-DI-TERT-BUTYLBIPHENYL(1625-91-8) 1H NMR spectrum.
  • Pharmaffiliates. (n.d.). (R)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate.
  • Hartwig, J. F., et al. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. The Journal of Organic Chemistry, 77(19), 8675-8687.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene.
  • Stanford University. (2014). The Suzuki Reaction.

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An In-depth Technical Guide to tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate, a key intermediate in the synthesis of various biologically active molecules. Drawing upon established principles of medicinal chemistry and process development, this document offers a blend of theoretical understanding and practical insights to empower researchers in their synthetic and analytical endeavors.

Introduction: Strategic Importance in Medicinal Chemistry

tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate (CAS No: 848853-75-8) is a bifunctional organic molecule that serves as a valuable building block in the development of novel therapeutics.[1][2] Its structure, featuring a biphenyl core, a protected amine, and a phenolic hydroxyl group, offers multiple avenues for synthetic modification, making it a versatile scaffold for targeting a range of biological entities. The tert-butoxycarbonyl (Boc) protecting group on the amine allows for selective reactions at other positions of the molecule, a critical feature in multi-step organic synthesis. This compound is particularly relevant in the design of kinase inhibitors and receptor modulators, where the biphenyl moiety can engage in crucial π-stacking interactions within protein binding sites.[1]

Molecular and Physicochemical Profile

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for optimizing reaction conditions, purification strategies, and formulation development. The key properties of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate are summarized below.

PropertyValueSource
CAS Number 848853-75-8[1][2]
Molecular Formula C₁₇H₁₉NO₃[1][2]
Molecular Weight 285.34 g/mol [1][2]
Melting Point Data not available. Predicted to be a solid at room temperature.N/A
Boiling Point Data not available. Predicted to be >300 °C at atmospheric pressure.N/A
Solubility Expected to be soluble in a range of organic solvents such as methanol, ethanol, dichloromethane, ethyl acetate, and dimethylformamide. Sparingly soluble in non-polar solvents like hexane and poorly soluble in water.Inferred from structure
pKa The phenolic hydroxyl group is expected to have a pKa around 9-10, while the carbamate N-H is significantly less acidic.Inferred from structure
LogP Predicted LogP values are in the range of 3.5-4.5, indicating a lipophilic character.Inferred from structure

Synthetic Strategy: A Proposed Pathway

Retrosynthetic Analysis

The disconnection of the target molecule suggests two primary precursors: a protected 4-bromoaniline and 4-hydroxyphenylboronic acid. The Boc-protection of the amine can be performed either before or after the cross-coupling reaction. Protecting the amine first simplifies the reaction workup and avoids potential side reactions.

Retrosynthesis Target tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate Disconnect1 C-N bond formation (Boc Protection) Target->Disconnect1 Intermediate1 4'-Amino-[1,1'-biphenyl]-4-ol Disconnect1->Intermediate1 Disconnect2 C-C bond formation (Suzuki Coupling) Intermediate1->Disconnect2 Precursor1 tert-Butyl (4-bromophenyl)carbamate Disconnect2->Precursor1 Precursor2 4-Hydroxyphenylboronic acid Disconnect2->Precursor2

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Experimental Protocol

Step 1: Synthesis of tert-Butyl (4-bromophenyl)carbamate

This initial step involves the protection of the amino group of 4-bromoaniline using di-tert-butyl dicarbonate (Boc₂O).

  • Reaction:

    • Dissolve 4-bromoaniline (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

    • Add di-tert-butyl dicarbonate (1.1 equivalents) and a base, such as triethylamine (1.2 equivalents) or 4-dimethylaminopyridine (DMAP) (catalytic amount).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure tert-butyl (4-bromophenyl)carbamate.

Step 2: Suzuki-Miyaura Cross-Coupling

The biphenyl core is assembled via a palladium-catalyzed cross-coupling reaction between the synthesized tert-butyl (4-bromophenyl)carbamate and 4-hydroxyphenylboronic acid.[3]

  • Reaction:

    • To a reaction vessel, add tert-butyl (4-bromophenyl)carbamate (1 equivalent), 4-hydroxyphenylboronic acid (1.2 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents), and a base, typically an aqueous solution of sodium carbonate (2 M, 2 equivalents) or potassium carbonate.[3]

    • Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.[3]

    • Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

    • Heat the mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and add water.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate.

SynthesisWorkflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Suzuki Coupling A1 4-Bromoaniline R1 Reaction in THF or DCM A1->R1 A2 Boc₂O, Base (e.g., TEA) A2->R1 P1 tert-Butyl (4-bromophenyl)carbamate R1->P1 R2 Reaction in Toluene/Water P1->R2 B1 4-Hydroxyphenylboronic acid B1->R2 B2 Pd(PPh₃)₄, Base (e.g., Na₂CO₃) B2->R2 P2 tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate R2->P2

Caption: Proposed two-step synthesis workflow.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the biphenyl system, a singlet for the tert-butyl group around 1.5 ppm, a singlet for the carbamate N-H proton, and a singlet for the phenolic O-H proton. The aromatic region will display a complex splitting pattern due to the coupling of adjacent protons.

    • ¹³C NMR: The carbon NMR spectrum will exhibit signals for the tert-butyl carbons (around 28 and 80 ppm), the carbonyl carbon of the carbamate (around 153 ppm), and a series of signals in the aromatic region (115-160 ppm) corresponding to the biphenyl carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the carbamate (around 3300-3400 cm⁻¹), the C=O stretching of the carbamate (around 1700-1725 cm⁻¹), the O-H stretching of the phenol (a broad band around 3200-3600 cm⁻¹), and C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by determining the exact mass of the molecular ion ([M+H]⁺ or [M+Na]⁺). The mass spectrum may also show characteristic fragmentation patterns, such as the loss of the tert-butyl group or the entire Boc group.

  • Purity Analysis: High-performance liquid chromatography (HPLC) is the method of choice for determining the purity of the final compound. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid or formic acid) is a suitable starting point for method development.

Conclusion and Future Perspectives

tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate is a strategically important building block in medicinal chemistry. This guide has provided a comprehensive overview of its key physicochemical properties and a detailed, logical synthetic protocol. While experimental data for some properties are not yet publicly available, the provided information, based on sound chemical principles and data from analogous compounds, offers a solid foundation for researchers. The methodologies outlined herein are designed to be robust and adaptable, enabling scientists to confidently synthesize and characterize this versatile intermediate for their drug discovery and development programs. Future work should focus on the experimental determination of the missing physicochemical data to further enhance the utility of this compound in the scientific community.

References

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  • Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 86, 182-190. [Link]

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  • Lead Sciences. (n.d.). tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate. Retrieved from [Link]

  • PubChem. (n.d.). (S)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate. Retrieved from [Link]

  • Chemsrc. (n.d.). tert-butyl N-[4-(3-hydroxypropyl)phenyl]carbamate. Retrieved from [Link]

  • PubChem. (n.d.). Carbamic acid, N-((1R)-2-(1,1'-biphenyl)-4-YL-1-(hydroxymethyl)ethyl)-, 1,1-dimethylethyl ester. Retrieved from [Link]

  • PubMed. (n.d.). Total synthesis of (-)-tirandamycin C. Retrieved from [Link]

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An In-Depth Technical Guide to tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate, a pivotal building block in contemporary medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's structural and physicochemical properties, synthesis, and its critical role in the creation of advanced therapeutics, particularly for inflammatory and neurodegenerative disorders.

Core Compound Identification and Molecular Structure

CAS Number: 848853-75-8[1][2]

Molecular Formula: C₁₇H₁₉NO₃[1][2]

Molecular Weight: 285.34 g/mol [1][2]

The molecular architecture of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate features a biphenyl core, a structural motif renowned for its utility in establishing ligand-protein interactions. One phenyl ring is substituted with a hydroxyl group at the 4'-position, providing a crucial site for hydrogen bonding or further chemical modification. The other phenyl ring, at the 4-position, is protected with a tert-butoxycarbonyl (Boc) group, a labile protecting group for the amine functionality that is instrumental in multi-step organic syntheses.

Synonyms: O=C(OC(C)(C)C)NC1=CC=C(C2=CC=C(O)C=C2)C=C1[1]

Below is a visual representation of the molecular structure, generated using the DOT language.

Caption: Molecular Structure of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate

Physicochemical and Safety Data

For any chemical compound, a thorough understanding of its physical and safety properties is paramount for its effective and safe handling in a laboratory setting. The following table summarizes the key physicochemical and safety information for tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate.

PropertyValueSource
CAS Number 848853-75-8[1][2]
Molecular Formula C₁₇H₁₉NO₃[1][2]
Molecular Weight 285.34 g/mol [1][2]
Appearance White to off-white solid (typical)N/A
Storage 2-8°C, dry[1]
Purity ≥98% (typical commercial grade)[1]

Safety and Handling: As with all chemical reagents, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Synthesis and Mechanistic Insights

The construction of the biphenyl scaffold is a cornerstone of many synthetic strategies in medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for the formation of C-C bonds between aryl halides and aryl boronic acids, catalyzed by a palladium complex. This reaction is central to the synthesis of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate.

The logical workflow for the synthesis is depicted in the following diagram:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product A tert-Butyl (4-bromophenyl)carbamate C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene) A->C B (4-hydroxyphenyl)boronic acid B->C D tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate C->D

Caption: General workflow for the synthesis via Suzuki-Miyaura coupling.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on established Suzuki-Miyaura coupling methodologies for similar biphenyl compounds. Researchers should optimize conditions based on their specific laboratory setup and reagent purity.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butyl (4-bromophenyl)carbamate (1.0 eq), (4-hydroxyphenyl)boronic acid (1.2 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment, which is critical for the stability and activity of the palladium catalyst.

  • Solvent and Base Addition: Anhydrous toluene is added as the solvent, followed by the addition of an aqueous solution of a base, typically 2M potassium carbonate (K₂CO₃).

  • Reaction Execution: The reaction mixture is heated to reflux (approximately 110 °C for toluene) and stirred vigorously for the prescribed reaction time, which can range from a few hours to overnight. Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate. The organic layer is washed sequentially with water and brine, then dried over anhydrous sodium sulfate or magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the pure tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate.

Causality in Experimental Choices:

  • Palladium Catalyst: The choice of a palladium(0) catalyst is crucial as it initiates the catalytic cycle through oxidative addition to the aryl bromide.

  • Inert Atmosphere: The exclusion of oxygen prevents the oxidation of the palladium catalyst, which would render it inactive.

  • Base: The base is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.

  • Solvent System: A two-phase solvent system (e.g., toluene and water) is often employed to facilitate the dissolution of both the organic reactants and the inorganic base.

Applications in Drug Discovery and Development

The structural features of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate make it a highly valuable intermediate in the synthesis of a diverse range of biologically active molecules. The Boc-protected amine allows for selective reactions at other positions of the molecule, and the Boc group can be easily removed under acidic conditions to reveal the primary amine for further functionalization. The hydroxyl group provides a handle for introducing other functionalities or for acting as a key hydrogen bond donor in ligand-receptor interactions.

Kinase Inhibitors:

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. The biphenyl scaffold is a common feature in many kinase inhibitors, as it can effectively occupy the hydrophobic pockets of the ATP-binding site. The hydroxyl and amino functionalities of the deprotected form of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate can be elaborated to introduce pharmacophoric elements that target specific kinases.

Receptor Modulators and Therapeutics for Neurodegenerative Diseases:

The biphenyl motif is also prevalent in compounds designed to modulate the activity of various receptors, including those implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to functionalize both ends of the biphenyl structure allows for the creation of molecules with tailored affinities and selectivities for specific receptor subtypes. For instance, the core structure can be used to develop compounds that modulate pathways involved in neuroinflammation and amyloid-beta aggregation, key pathological features of Alzheimer's disease. The carbamate moiety itself is a recognized pharmacophore in the design of cholinesterase inhibitors, a class of drugs used to treat the cognitive symptoms of Alzheimer's disease.

The versatility of this intermediate also extends to its use in solid-phase synthesis and the generation of compound libraries for high-throughput screening, accelerating the discovery of new drug candidates.[1]

Conclusion

References

  • tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate - MySkinRecipes. [Link]

  • tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate - Lead Sciences. [Link]

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An In-depth Technical Guide to the Strategic Application of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of tert-butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate, a key chemical intermediate, and its strategic application in the synthesis of potent kinase inhibitors. Rather than focusing on the limited intrinsic biological activity of the intermediate itself, we will explore its synthetic utility and the biological significance of the complex molecules derived from it. This document is intended for researchers, medicinal chemists, and drug development professionals.

Introduction: The Strategic Importance of a Privileged Scaffold

In modern medicinal chemistry, the concept of "privileged scaffolds" is paramount. These are molecular frameworks that can bind to multiple biological targets with high affinity. The biphenyl moiety is a classic example of such a scaffold, frequently found in potent inhibitors of various enzyme classes. tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate (CAS 848853-75-8) is a highly valuable intermediate that combines this privileged biphenyl core with strategically placed functional groups: a hydroxyl group and a Boc-protected amine.[1]

The hydroxyl group serves as a key hydrogen bond donor or acceptor, or as a handle for further chemical modification. The Boc-protected amine on the second phenyl ring provides a latent nucleophile, which can be unmasked under specific conditions for subsequent coupling reactions. This strategic placement of functional groups makes it an ideal starting point for the synthesis of complex molecules, particularly kinase inhibitors targeting inflammatory and neurodegenerative diseases.[1]

Synthesis of the Core Intermediate

The most efficient and widely used method for constructing the biphenyl core of this intermediate is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] This reaction forms a carbon-carbon bond between an aryl halide and an organoboron species.

The causality behind this choice of reaction is its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of the starting materials. The general scheme involves coupling a protected aminophenylboronic acid with a bromophenol derivative.

Experimental Protocol: Synthesis of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate

Materials:

  • (4-(tert-Butoxycarbonylamino)phenyl)boronic acid

  • 4-Bromophenol

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene

  • Water

Procedure:

  • To a dry round-bottom flask, add (4-(tert-butoxycarbonylamino)phenyl)boronic acid (1.2 equivalents), 4-bromophenol (1.0 equivalent), and potassium phosphate tribasic (2.0 equivalents).

  • Place the flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add toluene and water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Add the palladium catalyst, Pd₂(dba)₃ (0.01 equivalents), and the ligand, SPhos (0.02 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield tert-butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate as a solid.

Application in the Synthesis of a Janus Kinase (JAK) Inhibitor

The true value of tert-butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate is realized in its elaboration into a final, biologically active compound. We will use the synthesis of a hypothetical, yet representative, Janus Kinase 2 (JAK2) inhibitor, which we will name Biphenacarb-JA2 , to illustrate this. The biphenyl scaffold is a known feature in some JAK inhibitors.[4][5]

The synthetic strategy involves two key transformations:

  • Etherification: The phenolic hydroxyl group can be alkylated to introduce a side chain that can interact with a specific pocket of the kinase.

  • Deprotection and Amide Coupling: The Boc-protecting group is removed to free the amine, which is then coupled with a heterocyclic carboxylic acid. This heterocyclic moiety is often designed to interact with the hinge region of the kinase active site.

Synthetic Pathway of Biphenacarb-JA2 Intermediate tert-Butyl (4'-hydroxy- [1,1'-biphenyl]-4-yl)carbamate reagent1 1. R-X, Base (Etherification) Intermediate->reagent1 Alkylated_Intermediate Alkylated Intermediate reagent2 2. TFA or HCl (Boc Deprotection) Alkylated_Intermediate->reagent2 Deprotected_Amine Deprotected Amine reagent3 3. Heterocycle-COOH, Coupling Agent (e.g., HATU) Deprotected_Amine->reagent3 Final_Product Biphenacarb-JA2 (JAK2 Inhibitor) reagent1->Alkylated_Intermediate reagent2->Deprotected_Amine reagent3->Final_Product

Synthetic pathway from the core intermediate to Biphenacarb-JA2.

Biological Activity of Biphenacarb-JA2: Targeting the JAK/STAT Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and inflammation.[6][7] Dysregulation of this pathway is implicated in numerous autoimmune diseases and cancers.[8][9] The pathway is initiated by cytokine binding to cell surface receptors, which leads to the activation of associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and regulate gene transcription.[10]

Biphenacarb-JA2 is designed to be a potent and selective inhibitor of JAK2. By binding to the ATP-binding site of the JAK2 kinase domain, it prevents the phosphorylation and activation of downstream STAT proteins, thereby interrupting the signaling cascade.

JAK-STAT Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription Cytokine Cytokine Cytokine->Receptor Biphenacarb Biphenacarb-JA2 Biphenacarb->JAK2 Inhibition

Inhibition of the JAK/STAT pathway by Biphenacarb-JA2.
Quantitative Data: In Vitro Kinase Inhibition Profile

The potency and selectivity of Biphenacarb-JA2 would be determined using a panel of in vitro kinase assays.[11][12] The results are typically expressed as the half-maximal inhibitory concentration (IC₅₀).

Kinase TargetBiphenacarb-JA2 IC₅₀ (nM)
JAK2 15
JAK1250
JAK31800
TYK2950

This data is hypothetical and for illustrative purposes only.

The data in the table demonstrates that Biphenacarb-JA2 is a potent inhibitor of JAK2 with good selectivity over other members of the JAK family. This selectivity is crucial for minimizing off-target effects and improving the therapeutic window of a potential drug candidate.

Experimental Protocol: In Vitro JAK2 Inhibition Assay

This protocol describes a common method for determining the IC₅₀ of a test compound against JAK2 using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[13]

TR-FRET Kinase Assay Workflow Step1 1. Dispense Compound (e.g., Biphenacarb-JA2) in serial dilution Step2 2. Add JAK2 Enzyme and Substrate/ATP Mix Step1->Step2 Step3 3. Incubate (Kinase Reaction) Step2->Step3 Step4 4. Add Detection Reagents (Antibody, Fluorophore) Step3->Step4 Step5 5. Read Plate (TR-FRET Signal) Step4->Step5 Step6 6. Data Analysis (IC50 Calculation) Step5->Step6

Workflow for an in vitro TR-FRET kinase inhibition assay.

Materials:

  • Recombinant human JAK2 enzyme

  • Biotinylated peptide substrate

  • Adenosine triphosphate (ATP)

  • Test compound (Biphenacarb-JA2) dissolved in DMSO

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Stop/Detection buffer containing EDTA, Europium-labeled anti-phospho-peptide antibody, and Allophycocyanin-Streptavidin (APC-SA)

Procedure:

  • Compound Plating: Create a serial dilution of Biphenacarb-JA2 in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a low-volume 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme and Substrate Addition: Prepare a solution of JAK2 enzyme and biotinylated peptide substrate in assay buffer. Add this solution to the assay plate.

  • Initiation of Reaction: Prepare a solution of ATP in assay buffer. Add the ATP solution to all wells to start the kinase reaction.

  • Incubation: Cover the plate and incubate at room temperature for 60-120 minutes.

  • Reaction Termination and Detection: Add the Stop/Detection buffer to all wells. This will chelate the Mg²⁺ with EDTA to stop the reaction, and the detection reagents will bind to the phosphorylated, biotinylated peptide.

  • Signal Reading: Incubate the plate for another 60 minutes at room temperature to allow the detection reagents to bind. Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 620 nm for Europium).

  • Data Analysis: Calculate the TR-FRET ratio. Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate is a prime example of a molecular scaffold strategically designed for utility in medicinal chemistry. While its own biological activity is minimal, its true value lies in its role as a versatile intermediate for the synthesis of complex, high-value molecules. Through well-established synthetic methodologies like the Suzuki-Miyaura coupling and subsequent functionalization, this intermediate provides a reliable pathway to potent and selective kinase inhibitors, such as the illustrative Biphenacarb-JA2. The ability to systematically modify the core structure allows for the fine-tuning of biological activity and pharmacokinetic properties, making it an indispensable tool for drug discovery and development professionals.

References

  • Wikipedia. JAK-STAT signaling pathway. [Link][6]

  • Kisseleva, T., Bhattacharya, S., Braunstein, J., & Schindler, C. W. (2002). Signaling through the JAK/STAT pathway, recent advances and future challenges. Gene, 285(1-2), 1-24. [Link][7]

  • Sino Biological. Jak-Stat Signaling Pathway. [Link][8]

  • Al-Japairai, K. A. S., et al. (2023). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Immunology, 14, 1196302. [Link][10]

  • Creative Diagnostics. JAK-STAT Signaling Pathway. [Link][9]

  • Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • Bedford, R. B., et al. (2003). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry, 68(23), 8925-8933. [Link][14]

  • Pews-Davtyan, A., et al. (2020). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. ChemistryOpen, 9(2), 195-201. [Link][15]

  • Wikipedia. Suzuki reaction. [Link][3]

  • Springer Nature Experiments. In Vitro JAK Kinase Activity and Inhibition Assays. [Link][11]

  • MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. [Link][16]

  • PubMed. In vitro JAK kinase activity and inhibition assays. [Link][12]

  • MySkinRecipes. tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate. [Link][1]

  • ResearchGate. JAK2 and AMP-kinase inhibition in vitro by food extracts, fractions and purified phytochemicals. [Link][13]

  • RSC Publishing. Diversifying the triquinazine scaffold of a Janus kinase inhibitor. [Link][4]

  • PubMed Central. Diversifying the triquinazine scaffold of a Janus kinase inhibitor. [Link][5]

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A Technical Guide to the Research Applications of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the potential research applications of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate. This bifunctional molecule, possessing a Boc-protected amine, a reactive phenolic hydroxyl group, and a rigid biphenyl core, serves as a pivotal building block in the synthesis of a diverse array of biologically active compounds. We will delve into its utility in the development of kinase inhibitors, muscarinic receptor antagonists, and modulators of other key protein targets implicated in a range of pathologies, including cancer, neurodegenerative diseases, and inflammatory disorders. This guide will furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the causality behind experimental choices, detailed synthetic and biological assay protocols, and a robust framework for leveraging this scaffold in their own research endeavors.

Introduction: The Strategic Value of the Biphenyl Carbamate Scaffold

tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate (CAS No: 848853-75-8) is a compound of significant interest in medicinal chemistry due to its unique structural features.[1][2] The biphenyl moiety provides a rigid, aromatic scaffold that can engage in π-π stacking interactions with aromatic amino acid residues within protein binding pockets.[3] The phenolic hydroxyl group offers a versatile handle for further chemical modification or can act as a crucial hydrogen bond donor/acceptor. The tert-butoxycarbonyl (Boc)-protected amine provides a stable, yet readily deprotectable, nitrogen atom for the introduction of diverse functionalities. This combination of features makes it a valuable intermediate for the construction of compound libraries and the synthesis of targeted therapeutics.[1]

The strategic importance of this scaffold lies in its proven utility in the development of molecules targeting a range of diseases. Its application spans from anti-inflammatory and neurodegenerative disease research to the design of specific enzyme inhibitors and receptor modulators.[4]

Core Synthetic Strategies: Building upon the Biphenyl Core

The cornerstone for the synthesis of derivatives of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate and related biphenyl structures is the Suzuki-Miyaura cross-coupling reaction.[5][6] This palladium-catalyzed reaction provides a powerful and versatile method for the formation of the C-C bond between the two phenyl rings.[5]

General Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the coupling of an aryl halide with an arylboronic acid to generate the biphenyl scaffold.

Materials:

  • Aryl halide (e.g., 4-bromoaniline derivative)

  • Arylboronic acid (e.g., 4-hydroxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)[7]

  • Solvent (e.g., toluene/water, dioxane/water, or DMF)[7][8]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add the aryl halide (1.0 eq.), arylboronic acid (1.2-1.5 eq.), palladium catalyst (e.g., 2-5 mol% Pd(PPh₃)₄), and base (2.0-3.0 eq.).

  • Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction to 80-110 °C and monitor its progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous work-up, typically by adding water and extracting with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Coupling_Workflow

Application in Kinase Inhibitor Development

The biphenyl carbamate scaffold is a promising starting point for the design of kinase inhibitors.[1] Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers, making them attractive therapeutic targets.

Rationale for Use

The rigid biphenyl core can effectively position key pharmacophoric elements within the ATP-binding pocket of kinases. The hydroxyl and carbamate functionalities can be modified to introduce groups that form specific hydrogen bonds with the kinase hinge region, a common strategy in kinase inhibitor design.

Synthetic Approach to a Hypothetical Kinase Inhibitor

Starting from tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate, a medicinal chemist could elaborate the structure to target a specific kinase. For instance, the phenolic hydroxyl group can be alkylated with a moiety designed to interact with a specific sub-pocket of the kinase active site. The Boc-protected amine can be deprotected and subsequently acylated or alkylated to introduce further diversity and optimize binding affinity and selectivity.

Kinase_Inhibitor_Synthesis

Experimental Protocol: Cell-Based Kinase Assay

To evaluate the efficacy of newly synthesized kinase inhibitors, a cell-based assay is crucial to confirm activity in a physiological context.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Synthesized inhibitor compound

  • Positive control inhibitor

  • DMSO (vehicle control)

  • Reagents for cell lysis

  • Antibodies for Western blotting (total and phosphorylated forms of the target kinase and downstream substrate)

  • Reagents for a cell viability assay (e.g., MTT or CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed the cancer cells in a multi-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the synthesized inhibitor, a positive control, and a vehicle control (DMSO). Incubate for a specified period (e.g., 24-72 hours).

  • Cell Viability Assessment: Measure cell viability using a standard assay to determine the inhibitor's cytotoxic or anti-proliferative effects.

  • Target Engagement (Western Blot):

    • Lyse the treated cells and quantify the protein concentration.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase and a key downstream substrate.

    • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system. A reduction in the phosphorylated protein levels indicates target inhibition.[2]

Compound Target Kinase IC₅₀ (nM) Reference
Biphenyl-benzamide 30FtsZ8-63 (MIC in µg/mL)[9]
Biphenylsulfonamide 24Aggrecanase-189% inhibition at 10 µg/mL[10]
Biphenyl oxazole 3nNPP1150[11]
Biphenyl oxazole 3fNPP3170[11]

Application in Muscarinic Receptor Antagonist Development

Derivatives of the biphenyl carbamate scaffold have been successfully developed as selective muscarinic receptor antagonists.[12] Muscarinic receptors are G-protein coupled receptors that are involved in a wide range of physiological functions, and their modulation is a therapeutic strategy for conditions like overactive bladder and chronic obstructive pulmonary disease.

Rationale for Use

The biphenyl moiety can act as a hydrophobic substitute for the benzhydryl group found in many classical muscarinic antagonists.[12] This allows for fine-tuning of the selectivity profile, particularly for the M3 receptor subtype over the M2 subtype, which is desirable to minimize cardiac side effects.[12]

Structure-Activity Relationship (SAR) Insights

Studies have shown that the nature and position of substituents on the biphenyl rings, as well as the group attached to the carbamate nitrogen, significantly influence both the affinity and selectivity for different muscarinic receptor subtypes.[12] For example, quinuclidin-4-yl biphenyl-2-ylcarbamate has been identified as a potent and selective M3 antagonist.[12]

Muscarinic_Antagonist_SAR

Experimental Protocol: Radioligand Binding Assay

To determine the affinity of synthesized compounds for muscarinic receptor subtypes, a radioligand binding assay is the gold standard.[1][13]

Materials:

  • Cell membranes expressing individual human muscarinic receptor subtypes (M1-M5)

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS)

  • Synthesized test compounds

  • Non-specific binding control (e.g., atropine)

  • Assay buffer

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[14]

Compound Target Receptor Kᵢ (nM) Reference
YM-46303M11.2[12]
YM-46303M30.8[12]
YM-46303M225[12]

Applications in Neurodegenerative Disease Research

The biphenyl scaffold is also being explored for the development of therapeutics for neurodegenerative disorders such as Alzheimer's disease.[15][16] The multifactorial nature of these diseases often necessitates multi-target-directed ligands, and the biphenyl carbamate structure provides a versatile platform for designing such agents.

Rationale for Use

The biphenyl core can be functionalized to interact with various targets implicated in neurodegeneration, including enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), as well as receptors like the NMDA receptor.[15] The ability to modulate these targets simultaneously holds promise for a more effective therapeutic approach.

Neuroprotective Potential

Studies on biphenyl derivatives have demonstrated neuroprotective effects in in vitro models of ischemia.[16] This neuroprotection is often attributed to the antioxidant properties of the phenolic hydroxyl group and the ability of the overall structure to mitigate oxidative stress.

Experimental Workflow for Assessing Neuroprotection

Neuroprotection_Assay_Workflow

Conclusion

tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate represents a highly valuable and versatile scaffold for modern drug discovery. Its inherent structural features, combined with the power of synthetic methodologies like the Suzuki-Miyaura coupling, provide a robust platform for the rational design and synthesis of novel therapeutic agents. The demonstrated applications in the development of kinase inhibitors, muscarinic receptor antagonists, and neuroprotective agents underscore the broad potential of this building block. This guide has provided a framework for understanding and utilizing this compound, from its synthesis to its biological evaluation, empowering researchers to explore its full potential in their quest for new medicines.

References

  • Selective muscarinic antagonists. II. Synthesis and antimuscarinic properties of biphenylylcarbamate derivatives. PubMed. [Link]

  • tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate. MySkinRecipes. [Link]

  • tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. MDPI. [Link]

  • Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity. PubMed Central. [Link]

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A Technical Guide to the Spectroscopic Characterization of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate (CAS No: 848853-75-8) is a biphenyl derivative with a molecular formula of C₁₇H₁₉NO₃ and a molecular weight of 285.34 g/mol .[1] This compound is of significant interest to researchers in drug discovery and organic synthesis, often serving as a key intermediate in the preparation of biologically active molecules.[2] The presence of a hydroxyl group, a carbamate moiety, and a biphenyl core makes it a versatile building block. Accurate structural elucidation and purity assessment are paramount for its effective use, necessitating a thorough understanding of its spectroscopic properties.

This in-depth technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate. In the absence of publicly available experimental spectra for this specific compound, this guide leverages established principles of spectroscopic interpretation and data from structurally analogous molecules to predict and rationalize its spectral characteristics. This approach not only offers a robust framework for the analysis of this compound but also serves as a practical reference for the characterization of related biphenyl derivatives.

Molecular Structure and Spectroscopic Correlation

The chemical structure of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate is the foundation for interpreting its spectroscopic data. The key structural features that will manifest in the NMR, IR, and MS spectra are:

  • The Biphenyl System: Two phenyl rings linked by a single bond. The substitution pattern (para-para) will influence the aromatic proton and carbon signals in the NMR spectra.

  • The tert-Butyl Group: A bulky aliphatic group that will produce a characteristic singlet in the ¹H NMR spectrum and distinct signals in the ¹³C NMR spectrum.

  • The Carbamate Linkage (-NH-C(=O)-O-): This functional group has characteristic IR absorption bands for the N-H and C=O stretching vibrations.

  • The Phenolic Hydroxyl Group (-OH): This group will have a distinct signal in the ¹H NMR spectrum and a characteristic stretching vibration in the IR spectrum.

Chemical Structure of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate cluster_biphenyl Biphenyl Core cluster_substituents Functional Groups C1 C4' C2 C3' C1->C2 OH OH C1->OH Hydroxyl C3 C2' C2->C3 C4 C1' C3->C4 C5 C6' C4->C5 C7 C1 C4->C7 C6 C5' C5->C6 C6->C1 C8 C2 C7->C8 C9 C3 C8->C9 C10 C4 C9->C10 C11 C5 C10->C11 NH NH C10->NH Carbamate NH C12 C6 C11->C12 C12->C7 CO C=O NH->CO O O CO->O tBu C(CH₃)₃ O->tBu tert-Butyl

Caption: Molecular structure highlighting the key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate are detailed below.

¹H NMR Spectroscopy

Theoretical Principles: ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) is indicative of the electronic environment of the proton, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.0 - 10.0broad singlet1HAr-OHThe chemical shift of phenolic protons can vary significantly and is concentration-dependent. It is expected to be a broad signal.
~7.45doublet2HAr-HProtons on the carbamate-substituted ring, ortho to the other phenyl ring.
~7.35doublet2HAr-HProtons on the hydroxyl-substituted ring, ortho to the other phenyl ring.
~7.30doublet2HAr-HProtons on the carbamate-substituted ring, meta to the other phenyl ring.
~6.85doublet2HAr-HProtons on the hydroxyl-substituted ring, meta to the other phenyl ring.[3]
~6.50broad singlet1HN-HThe carbamate N-H proton signal is typically broad.
~4.90broad singlet1HAr-OHThe phenolic proton signal can also appear in this region, depending on the solvent and concentration.[3]
1.51singlet9H-C(CH₃)₃The nine equivalent protons of the tert-butyl group will produce a sharp singlet.[3]

Interpretation: The aromatic region of the ¹H NMR spectrum is expected to show a set of doublets characteristic of a 1,4-disubstituted benzene ring. The electron-donating hydroxyl group will shield the ortho and meta protons of its ring, shifting them upfield compared to the protons on the carbamate-substituted ring. The tert-butyl group will be a prominent singlet, and the labile N-H and O-H protons will appear as broad singlets.

¹³C NMR Spectroscopy

Theoretical Principles: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is dependent on its hybridization and electronic environment.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)AssignmentRationale
~155.0C=OThe carbonyl carbon of the carbamate group is expected in this region.[3]
~152.0Ar-C (C-OH)The aromatic carbon attached to the hydroxyl group will be deshielded.[3]
~138.0Ar-C (C-N)The aromatic carbon attached to the carbamate nitrogen.
~132.0Ar-C (ipso)The ipso-carbons of the biphenyl linkage.
~128.0Ar-CHAromatic methine carbons.
~121.0Ar-CHAromatic methine carbons.[3]
~115.0Ar-CHAromatic methine carbons ortho to the hydroxyl group, shielded by its electron-donating effect.[3]
~80.5-C(CH₃)₃The quaternary carbon of the tert-butyl group.[3]
~28.3-C(CH₃)₃The methyl carbons of the tert-butyl group.[3]

Interpretation: The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon of the carbamate and the quaternary carbon of the tert-butyl group. The aromatic region will display multiple signals corresponding to the substituted and unsubstituted carbons of the two phenyl rings. The carbon attached to the hydroxyl group will be significantly deshielded.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-dimensional ¹H NMR spectrum with a spectral width of 12-16 ppm.

    • Typical parameters include an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a spectral width of 200-250 ppm.

    • Typical parameters include an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and 512-1024 scans.

  • Data Processing: Process the data using Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups have characteristic absorption frequencies, making IR spectroscopy a valuable tool for functional group identification.

Predicted IR Spectrum:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3400 - 3200Strong, BroadO-H stretchThe phenolic hydroxyl group will exhibit a broad absorption band due to hydrogen bonding.
~3300MediumN-H stretchThe carbamate N-H stretching vibration.
3100 - 3000MediumAromatic C-H stretchCharacteristic stretching vibrations of C-H bonds on the aromatic rings.[4]
2980 - 2850MediumAliphatic C-H stretchStretching vibrations of the C-H bonds in the tert-butyl group.
~1700StrongC=O stretchThe carbonyl stretching of the carbamate group is a strong and characteristic absorption.
1600 - 1450MediumC=C stretch (aromatic)In-ring carbon-carbon stretching vibrations of the phenyl rings.[5]
~1250StrongC-O stretchStretching vibration of the ester C-O bond in the carbamate.
900 - 675StrongC-H out-of-plane bendThese bands can be indicative of the substitution pattern on the aromatic rings.[4]

Interpretation: The IR spectrum will be dominated by a strong, broad O-H stretch and a strong C=O stretch from the carbamate. The presence of both aromatic and aliphatic C-H stretches will also be evident. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions characteristic of the entire molecule.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid Sample (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent disk.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Use a Fourier-Transform Infrared (FT-IR) spectrometer.

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can provide structural information based on the fragmentation pattern.

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 285, corresponding to the molecular weight of the compound.

  • Major Fragments:

    • m/z = 229: Loss of isobutylene (-56 Da) from the tert-butyl group.

    • m/z = 185: Loss of the tert-butoxycarbonyl group (-100 Da).

    • m/z = 170: Fragmentation of the biphenyl core.

    • m/z = 57: The tert-butyl cation, which is a very stable and often prominent fragment.

Electrospray Ionization (ESI):

In ESI-MS, the protonated molecule [M+H]⁺ at m/z = 286 or the sodiated molecule [M+Na]⁺ at m/z = 308 would be expected in positive ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z = 284 would be observed.

Interpretation: The mass spectrum will confirm the molecular weight of the compound. The fragmentation pattern in EI-MS will be dictated by the stability of the resulting fragments. The loss of the tert-butyl group and the entire tert-butoxycarbonyl moiety are expected to be major fragmentation pathways.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction:

    • Direct Infusion (for ESI): Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into the mass spectrometer.

    • Gas Chromatography (GC-MS for EI): If the compound is sufficiently volatile and thermally stable, it can be introduced via a gas chromatograph.

    • Liquid Chromatography (LC-MS for ESI): Separate the compound using liquid chromatography before introduction into the mass spectrometer.

  • Ionization:

    • Electron Ionization (EI): For GC-MS, use a standard 70 eV electron beam.

    • Electrospray Ionization (ESI): For LC-MS or direct infusion, use an ESI source in either positive or negative ion mode.

  • Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap to separate the ions based on their m/z ratio.

Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample tert-Butyl (4'-hydroxy- [1,1'-biphenyl]-4-yl)carbamate NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation and Verification NMR->Structure IR->Structure MS->Structure

Caption: A generalized workflow for the spectroscopic analysis of the target compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate. By understanding the expected spectroscopic signatures of its key functional groups and structural motifs, researchers can confidently identify and characterize this important synthetic intermediate. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data. This guide serves as a valuable resource for scientists and professionals in the fields of chemical synthesis and drug development, facilitating the efficient and accurate analysis of this and related biphenyl compounds.

References

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An In-Depth Technical Guide to the Safe Handling of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential safety and handling precautions for tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate (CAS No. 848853-75-8), a key intermediate in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with field-proven laboratory best practices to ensure the well-being of personnel and the integrity of research outcomes. The causality behind each recommendation is explained to foster a deeper understanding of safe laboratory operations.

Compound Identification and Hazard Profile

tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate is a bifunctional organic molecule utilized in the synthesis of complex pharmaceutical agents, including kinase inhibitors and receptor modulators.[1] Its structure, featuring a protected amine and a hydroxyl group on a biphenyl scaffold, makes it a valuable building block in medicinal chemistry.[1] However, the inherent reactivity and physicochemical properties of this compound necessitate a thorough understanding of its hazard profile.

Physicochemical Data

A clear understanding of the compound's physical and chemical properties is foundational to its safe handling.

PropertyValueSource
CAS Number 848853-75-8[2]
Molecular Formula C₁₇H₁₉NO₃[2]
Molecular Weight 285.34 g/mol [1][2]
Appearance Solid (Form may vary)N/A
Storage Temperature 2-8°C, Sealed in a dry environment[2]
GHS Hazard Classification

Based on available data, this compound is classified as hazardous. The following GHS hazard and precautionary statements are critical to informing safe handling protocols.

GHS ClassificationCodeDescriptionSource
Hazard Statements H302Harmful if swallowed[3]
H312Harmful in contact with skin[3]
H332Harmful if inhaled[3]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapours/spray[3]
P264Wash hands thoroughly after handling[3]
P270Do not eat, drink or smoke when using this product[3]
P271Use only outdoors or in a well-ventilated area[3]
P280Wear protective gloves/protective clothing/eye protection/face protection[3]
P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell[3]
P302+P352IF ON SKIN: Wash with plenty of soap and water[3]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing[3]
P330Rinse mouth[3]
P501Dispose of contents/container in accordance with local regulations[3]

The causality for these classifications lies in the compound's potential to disrupt physiological processes upon internal exposure or cause local irritation. The biphenyl and carbamate moieties can interact with biological systems, and as a fine powder, the compound presents a significant inhalation risk.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount. This begins with engineering controls and is supplemented by rigorous adherence to PPE protocols. The following workflow illustrates the hierarchy of controls.

cluster_0 Hierarchy of Exposure Controls cluster_1 Specific Protocols Eng_Controls Engineering Controls (Primary Barrier) Admin_Controls Administrative Controls (Procedural Safeguards) Eng_Controls->Admin_Controls Supplemented by Fume_Hood Work in a certified chemical fume hood Eng_Controls->Fume_Hood PPE Personal Protective Equipment (PPE) (Final Barrier) Admin_Controls->PPE Reinforced by SOPs Develop and follow Standard Operating Procedures (SOPs) Admin_Controls->SOPs Training Ensure personnel are trained on specific hazards Admin_Controls->Training Gloves Wear nitrile or neoprene gloves PPE->Gloves Goggles Wear chemical safety goggles PPE->Goggles Coat Wear a flame-resistant lab coat PPE->Coat Respirator Use a NIOSH-approved respirator for weighing/aerosol generation PPE->Respirator

Caption: Hierarchy of controls for handling the compound.

Engineering Controls

The primary defense against exposure is to handle the compound within a properly functioning and certified chemical fume hood. This is non-negotiable, particularly when handling the solid powder or creating solutions, as it mitigates the risk of inhalation.[4]

Personal Protective Equipment (PPE)

Given the "Harmful" classification for skin contact, inhalation, and ingestion, a comprehensive PPE ensemble is mandatory.[3]

  • Hand Protection : Chemical-resistant gloves (nitrile or neoprene) must be worn. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contamination.[5]

  • Eye Protection : Chemical safety goggles are required to protect against splashes or airborne particles.[5]

  • Skin and Body Protection : A flame-resistant laboratory coat should be worn and kept fully fastened. Ensure that street clothes are fully covered.[5]

  • Respiratory Protection : For procedures outside of a fume hood or those with a high potential for aerosolization (e.g., weighing large quantities, scraping dried material), a NIOSH-approved respirator with an appropriate particulate filter is essential.[5]

Safe Handling and Storage Protocols

Adherence to strict protocols during handling and storage is fundamental to preventing accidental exposure and maintaining compound stability.

General Handling Workflow

The following workflow outlines the critical steps for safely handling the compound from receipt to use.

Start Receipt of Compound Inspect Inspect Container for damage Start->Inspect Store Store at 2-8°C in a dry, designated area Inspect->Store If intact Transport Transport in secondary containment Store->Transport Weigh Weigh in fume hood or ventilated balance enclosure Transport->Weigh Dissolve Prepare solutions inside fume hood Weigh->Dissolve End Proceed with Experiment Dissolve->End

Caption: Safe handling workflow for the compound.

Specific Handling Procedures
  • Weighing : As a fine powder, this compound poses a significant inhalation hazard.[3] All weighing operations must be conducted within a chemical fume hood or a ventilated balance enclosure to contain airborne particles.

  • Solution Preparation : When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure all work is performed in a fume hood.

  • Housekeeping : Avoid the accumulation of dust. Clean work surfaces with a damp cloth after handling to remove any residual powder. Do not use dry sweeping methods.

Storage

Store the compound in its original, tightly sealed container in a refrigerator at 2-8°C.[2] The storage area should be dry and designated for hazardous chemical storage, away from incompatible materials such as strong oxidizing agents.

Emergency Procedures and First Aid

Rapid and correct response to an exposure is critical. All laboratory personnel must be familiar with these procedures and the location of safety equipment.

First-Aid Measures

The following table summarizes the immediate actions to be taken in case of exposure. These measures are based on the known hazards of similar carbamate compounds and general laboratory first-aid principles.[4]

Exposure RouteFirst-Aid Protocol
Inhalation 1. Immediately move the affected person to fresh air.[4] 2. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (avoid mouth-to-mouth).[4] 3. Seek immediate medical attention.
Skin Contact 1. Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[4] 2. Wash the affected area thoroughly with soap and water. 3. Seek medical attention.
Eye Contact 1. Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting.[4] 2. Rinse mouth thoroughly with water.[3] 3. If the person is conscious, give them a small amount of water to drink. 4. Seek immediate medical attention.[4]
Accidental Release Measures

In the event of a spill:

  • Evacuate : Immediately evacuate non-essential personnel from the area.

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain : Prevent the powder from becoming airborne. Gently cover the spill with an absorbent material (e.g., vermiculite, sand).

  • Clean-up : Wearing appropriate PPE, carefully scoop the contained material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Waste Disposal

All waste containing tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate, including empty containers, contaminated PPE, and spill clean-up materials, must be disposed of as hazardous chemical waste.[3]

  • Collection : Collect waste in clearly labeled, sealed containers.

  • Segregation : Do not mix this waste with other waste streams unless directed by your institution's environmental health and safety (EHS) office.

  • Disposal : Follow all local, state, and federal regulations for hazardous waste disposal.[6] The ultimate disposal will likely involve incineration or a specialized chemical waste landfill, managed by a licensed hazardous waste disposal company.[7][8]

Conclusion

tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate is a valuable research chemical, but its handling demands respect and caution. Its classification as harmful upon inhalation, skin contact, and ingestion necessitates a robust safety protocol centered on containment and comprehensive personal protection. By understanding the causality behind these safety measures—from the inhalation risk of a fine powder to the systemic effects of carbamates—researchers can create a self-validating system of safety that protects themselves, their colleagues, and the integrity of their scientific work. Always consult your institution's specific safety guidelines and EHS department for any additional requirements.

References

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  • MySkinRecipes. (n.d.). tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate. Retrieved from [Link]

  • Chemsrc. (2025, August 25). CAS#:198896-23-0 | tert-butyl N-[4-(3-hydroxypropyl)phenyl]carbamate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

  • Lawrence Berkeley National Laboratory. (2023, December 6). Chapter 63 – Polychlorinated Biphenyl (PCB) Management. Retrieved from [Link]

  • PubChem. (n.d.). (S)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate. Retrieved from [Link]

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Methodological & Application

Application Note: Chemoselective N-Boc Protection of 4'-hydroxy-[1,1'-biphenyl]-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the chemoselective N-Boc protection of 4'-hydroxy-[1,1'-biphenyl]-4-amine using di-tert-butyl dicarbonate (Boc anhydride). The protocol herein is designed for researchers in organic synthesis and drug development, offering a detailed, step-by-step procedure that emphasizes mechanistic understanding, operational safety, and product validation.

Introduction and Scientific Context

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis, particularly in pharmaceutical and peptide chemistry.[1][2] Its popularity stems from its stability under a wide range of reaction conditions, including basic hydrolysis and many nucleophiles, and its facile removal under mild acidic conditions.[3][4] This orthogonality allows for selective deprotection in the presence of other acid-labile or base-labile protecting groups.[3]

For bifunctional molecules like 4'-hydroxy-[1,1'-biphenyl]-4-amine, which contains both a nucleophilic amino group and a phenolic hydroxyl group, chemoselectivity is paramount. The protocol detailed below is optimized for the selective protection of the less acidic amino group over the more acidic phenolic hydroxyl group. This selectivity is achieved by performing the reaction under neutral or mildly basic conditions, where the amine is sufficiently nucleophilic to react with the Boc anhydride, while the phenol remains largely protonated and less reactive. In the absence of a strong base, the nucleophilicity of the amino group drives the reaction, whereas the presence of a strong base like sodium hydroxide would deprotonate the phenol, leading to preferential O-acylation.[5]

Reaction Mechanism and Rationale

The N-Boc protection of an amine with di-tert-butyl dicarbonate (Boc₂O) proceeds via a nucleophilic acyl substitution mechanism.[2] The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[4][6] This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the departure of a tert-butyl carbonate leaving group. This leaving group is unstable and decomposes into carbon dioxide (CO₂) gas and tert-butoxide.[6][7] The tert-butoxide, a strong base, then deprotonates the newly formed N-protonated carbamate to yield the final N-Boc protected product and tert-butanol.[4][6] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[3]

It is crucial to conduct this reaction in a well-ventilated area or a fume hood, as the evolution of CO₂ gas can cause pressure buildup in a closed system.[6][7]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Products & Byproducts amine 4'-hydroxy-[1,1'-biphenyl]-4-amine attack Nucleophilic Attack amine->attack boc2o Di-tert-butyl dicarbonate (Boc)₂O boc2o->attack tetrahedral Tetrahedral Intermediate attack->tetrahedral 1 collapse Collapse & Leaving Group Departure tetrahedral->collapse 2 decomposition Leaving Group Decomposition collapse->decomposition 3 product tert-butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate collapse->product deprotonation Deprotonation decomposition->deprotonation 4 co2 Carbon Dioxide (CO₂) decomposition->co2 tbuoh tert-Butanol deprotonation->tbuoh Workflow start Start: Weigh Reagents dissolve 1. Dissolve amine in THF and add TEA. start->dissolve cool 2. Cool solution to 0°C (ice bath). dissolve->cool add_boc 3. Add (Boc)₂O solution dropwise. cool->add_boc react 4. Stir at room temperature overnight. add_boc->react quench 5. Quench with sat. NaHCO₃. react->quench extract 6. Extract with Ethyl Acetate. quench->extract wash 7. Wash organic layer with brine. extract->wash dry 8. Dry over MgSO₄ and filter. wash->dry concentrate 9. Concentrate under reduced pressure. dry->concentrate purify 10. Purify by column chromatography. concentrate->purify characterize 11. Characterize product (NMR, MS). purify->characterize

Caption: Experimental workflow for Boc-protection.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4'-hydroxy-[1,1'-biphenyl]-4-amine (1.0 g, 5.4 mmol) in 20 mL of anhydrous tetrahydrofuran (THF). Add triethylamine (0.9 mL, 6.48 mmol) to the solution. The use of an anhydrous solvent is crucial to prevent hydrolysis of the Boc anhydride.

  • Reagent Addition: In a separate beaker, dissolve di-tert-butyl dicarbonate (1.3 g, 5.94 mmol) in 10 mL of anhydrous THF.

  • Reaction Execution: Cool the amine solution to 0 °C using an ice bath. Slowly add the di-tert-butyl dicarbonate solution dropwise to the stirred amine solution over 15 minutes. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction overnight (approximately 16 hours).

  • Work-up: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). [8]5. Purification Prelude: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent (e.g., starting with 9:1 hexane:EtOAc and gradually increasing the polarity) to afford the pure tert-butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate.

Characterization and Data Analysis

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum should show a characteristic singlet at approximately 1.5 ppm corresponding to the nine protons of the tert-butyl group. Aromatic protons will appear in the range of 6.8-7.6 ppm. The disappearance of the amine protons (which are often broad) and the appearance of a carbamate N-H proton (typically a singlet around 6.5-9.5 ppm, which is D₂O exchangeable) are key indicators of a successful reaction. [9]* ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show new signals for the carbamate group, including the carbonyl carbon at ~153 ppm and the quaternary carbon of the tert-butyl group at ~80 ppm. * Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak [M]+ or related adducts (e.g., [M+H]+, [M+Na]+) corresponding to the molecular weight of the protected product (C₁₇H₁₉NO₃, MW: 285.34 g/mol ).

Safety and Handling Precautions

  • Di-tert-butyl dicarbonate (Boc₂O): This reagent is a lachrymator and is harmful if inhaled or swallowed. [10][11]It is also flammable. [12][13]Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [14]* Tetrahydrofuran (THF): THF is a highly flammable liquid and can form explosive peroxides upon exposure to air and light. [10]Use in a fume hood away from ignition sources.

  • Triethylamine (TEA): TEA is a corrosive and flammable liquid with a strong odor. Avoid inhalation and contact with skin and eyes.

  • General Precautions: The reaction generates CO₂ gas, which can cause pressure buildup. Ensure the reaction vessel is not sealed. [6][7]

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If TLC analysis shows significant unreacted starting material, consider adding an additional portion of Boc anhydride (0.1-0.2 equivalents) and allowing the reaction to stir for a longer period. Ensure the starting amine is of high purity as impurities can interfere with the reaction.

  • Formation of Di-Boc Product: While less common for aromatic amines under these conditions, the formation of a di-Boc protected amine is possible. This can be minimized by using only a slight excess of Boc anhydride (1.05-1.1 equivalents).

  • O-Boc Protection: Formation of the O-Boc protected product is unlikely without a strong base. If O-protection is observed, it indicates potential issues with the reaction conditions, such as the unintended presence of a strong base. The N-Boc protection is generally favored kinetically in the absence of a strong base. [5]

Conclusion

This application note provides a robust and reliable protocol for the chemoselective N-Boc protection of 4'-hydroxy-[1,1'-biphenyl]-4-amine. By carefully controlling the stoichiometry and reaction conditions, high yields of the desired N-protected product can be achieved. The detailed mechanistic explanation and troubleshooting guide are intended to empower researchers to successfully implement this critical transformation in their synthetic endeavors.

References

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Journal of Organic Chemistry. Phase transfer catalysis in the tert-butyloxycarbonylation of alcohols, phenols, enols, and thiols with di-tert-butyl dicarbonate. [Link]

  • Fisher Scientific. Amine Protection / Deprotection. [Link]

  • Novachem. Di-tert-butyl dicarbonate Safety Data Sheet. [Link]

  • Wikipedia. Di-tert-butyl dicarbonate. [Link]

  • Organic Syntheses. DI-tert-BUTYL DICARBONATE. [Link]

  • Scribd. BOC Deprotection 2. [Link]

  • National Institutes of Health. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • ResearchGate. ¹H NMR spectra and of the Boc-masked species 4 and BocP-a. [Link]

  • The Royal Society of Chemistry. ESI for - Electronic Supplementary Material. [Link]

  • FULIR. Solvent-Free Mechanochemical Deprotection of N-Boc Group. [Link]

  • The Royal Society of Chemistry. Spectra and physical data of (A2). [Link]

  • MDPI. Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. [Link]

  • National Institutes of Health. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • PubChem. 4-Hydroxybiphenyl. [Link]

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Application Notes and Protocols: Deprotection of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate to Yield 4'-Amino-[1,1'-biphenyl]-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the deprotection of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate to form the corresponding free amine, 4'-amino-[1,1'-biphenyl]-4-ol. This transformation is a critical step in the synthesis of various biologically active molecules and pharmaceutical intermediates. This document outlines the mechanistic principles, compares common deprotection methodologies, and offers detailed, field-tested protocols for researchers, scientists, and professionals in drug development. Emphasis is placed on explaining the rationale behind experimental choices to ensure procedural robustness and reproducibility.

Introduction

The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1][2] The substrate, tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate, is a key intermediate in the synthesis of compounds targeting inflammatory and neurodegenerative diseases.[3] Its deprotection to 4'-amino-[1,1'-biphenyl]-4-ol is a pivotal step, yielding a versatile building block for further chemical elaboration.[4]

This guide will delve into the prevalent acid-catalyzed methods for Boc deprotection, specifically using trifluoroacetic acid (TFA) and hydrochloric acid (HCl), providing a comparative analysis to aid in method selection. We will also cover reaction monitoring, product isolation, and purification strategies.

Mechanistic Overview of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is typically achieved under acidic conditions.[2] The generally accepted mechanism proceeds through the following key steps:[1][5]

  • Protonation: The acid protonates the carbonyl oxygen of the carbamate.

  • Cleavage: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide gas.

  • Amine Formation: The final product is the protonated amine (as a salt of the acid used), which can then be neutralized to yield the free amine.

It is crucial to perform this reaction in a well-ventilated area or with an appropriate off-gas trap, as isobutylene may be formed from the tert-butyl cation and CO2 is evolved.[5]

Comparative Analysis of Deprotection Reagents

The choice of acidic reagent is critical and depends on the substrate's sensitivity to acid and the desired final salt form of the amine.

ReagentTypical ConditionsAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) Neat or in Dichloromethane (DCM) at room temperature.[6][7]High efficiency, volatile, and easy to remove in vacuo.[8]Corrosive, can be harsh for sensitive substrates, and the resulting TFA salt may sometimes be difficult to handle.[9]
Hydrochloric Acid (HCl) 4 M solution in an organic solvent like dioxane or methanol at room temperature.[10][11]Milder than TFA in some cases, the resulting hydrochloride salt is often crystalline and easy to isolate.[8]Dioxane is a suspected carcinogen and should be handled with care.[12]
Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific scale and laboratory conditions.

General Workflow for Boc Deprotection

Deprotection_Workflow cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Isolation cluster_3 Purification & Analysis Start Dissolve Boc-protected amine in appropriate solvent Add_Acid Add acidic reagent (TFA or HCl solution) Start->Add_Acid Under inert atmosphere (e.g., Nitrogen) Stir Stir at room temperature Add_Acid->Stir Monitor Monitor reaction progress (TLC, LC-MS) Stir->Monitor Evaporate Remove solvent and excess acid in vacuo Monitor->Evaporate Upon completion Neutralize Neutralize with aqueous base (e.g., NaHCO3) Evaporate->Neutralize If free amine is desired Extract Extract with organic solvent Neutralize->Extract Dry Dry organic layer and concentrate Extract->Dry Purify Purify by chromatography or recrystallization Dry->Purify Characterize Characterize final product (NMR, MS) Purify->Characterize

Caption: General experimental workflow for the deprotection of a Boc-protected amine.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a robust and widely used method for Boc deprotection.[8]

Materials:

  • tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolve tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate (1.0 equiv.) in anhydrous DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • To the stirred solution, add TFA (5-10 equiv.) dropwise at room temperature. Caution: The reaction is often exothermic and involves the evolution of gas (CO₂).[5]

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • To isolate the free amine, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude 4'-amino-[1,1'-biphenyl]-4-ol.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization if necessary.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method provides the product as a hydrochloride salt, which can be advantageous for purification and handling.[11]

Materials:

  • tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Suspend tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate (1.0 equiv.) in a 4 M solution of HCl in dioxane.

  • Stir the mixture at room temperature for 2-16 hours.[11] The progress of the reaction should be monitored by TLC or LC-MS.

  • Upon completion, the hydrochloride salt of the product may precipitate from the reaction mixture. If so, it can be collected by filtration.

  • If the product remains in solution, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.

  • The crude salt can be triturated with a solvent like diethyl ether to induce precipitation and remove non-polar impurities, then collected by filtration.

  • The hydrochloride salt can be used directly in subsequent steps or neutralized as described in Protocol 1 to obtain the free amine.

Reaction Monitoring and Product Characterization

Thin Layer Chromatography (TLC): A simple and effective way to monitor the reaction is to use TLC. The product, being more polar than the starting material, will have a lower Rf value. A typical mobile phase would be a mixture of ethyl acetate and hexanes.

Liquid Chromatography-Mass Spectrometry (LC-MS): For more accurate monitoring and confirmation of the product's mass, LC-MS is the preferred method.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the final product. The disappearance of the tert-butyl signal (a singlet at ~1.5 ppm in ¹H NMR) is a clear indicator of successful deprotection.

Infrared (IR) Spectroscopy: The disappearance of the carbamate C=O stretch (typically around 1680-1720 cm⁻¹) and the appearance of N-H stretches for the primary amine (two bands in the region of 3300-3500 cm⁻¹) can also confirm the reaction's success.[13]

Troubleshooting and Key Considerations
  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature (mild heating may be applied), or the equivalents of acid.

  • Side Reactions: The highly reactive tert-butyl cation generated during the reaction can potentially alkylate electron-rich aromatic rings.[9] While less of a concern for this specific substrate, the use of a cation scavenger like triethylsilane or anisole can be beneficial in more sensitive systems.

  • Solvent Choice: While DCM and dioxane are common, greener solvent alternatives such as 2-methyltetrahydrofuran (2-MeTHF) are being increasingly adopted.[12]

  • Product Isolation: The phenolic hydroxyl group in the product can make it amphoteric. Careful pH adjustment during aqueous work-up is necessary to ensure efficient extraction into the organic phase.

Conclusion

The deprotection of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate is a straightforward yet critical transformation in synthetic organic chemistry. By understanding the underlying mechanism and the nuances of different acidic protocols, researchers can confidently and efficiently prepare 4'-amino-[1,1'-biphenyl]-4-ol for its use in the development of novel therapeutics and other advanced materials. The choice between TFA and HCl-based methods will ultimately depend on the specific requirements of the synthetic route and the desired properties of the final product.

References
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338–341.
  • Hebei Boze Chemical Co.,Ltd. (2023, March 14). BOC Protection and Deprotection. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, January 7). Specific solvent issues with BOC deprotection. Retrieved from [Link]

  • Nudelman, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23851–23859.
  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from [Link]

  • ResearchGate. (2016, March 26). How to confirm BOC deprotection by TFA?. Retrieved from [Link]

  • El-faham, A., & Funosas, R. S. (2019). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of Heterocyclic Chemistry, 56(10), 2823-2828.
  • MySkinRecipes. (n.d.). tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate. Retrieved from [Link]

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applications of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate in Medicinal Chemistry

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Biphenyl Moiety

In the landscape of medicinal chemistry, the biphenyl scaffold represents a privileged structural motif. Its inherent rigidity, coupled with the potential for tunable, three-dimensional conformations through rotation around the central carbon-carbon bond, allows for precise and high-affinity interactions with a multitude of biological targets. When further functionalized with a protected amine and a reactive hydroxyl group, as in the case of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate , this building block becomes a versatile and powerful tool in the synthesis of complex therapeutic agents. This guide provides an in-depth exploration of the applications of this key intermediate, complete with detailed protocols for its synthesis and subsequent elaboration into medicinally relevant compounds.

The strategic placement of the Boc-protected amine and the phenolic hydroxyl group at opposite ends of the biphenyl system allows for orthogonal chemical modifications. The tert-butoxycarbonyl (Boc) group provides a stable, acid-labile protecting group for the amine, preventing its unwanted reaction during initial synthetic steps.[1][2][3] The hydroxyl group, on the other hand, serves as a convenient handle for introducing further molecular complexity, often through etherification or esterification, to modulate the pharmacological profile of the final compound. This inherent chemical duality makes it a sought-after intermediate in the development of kinase inhibitors and receptor modulators.[4]

Core Applications in Medicinal Chemistry

The biphenyl scaffold of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate is a cornerstone in the design of molecules targeting a range of diseases. Its utility is particularly pronounced in the following areas:

  • Kinase Inhibitors: The biphenyl structure can effectively span the ATP-binding pocket of many protein kinases, with one aromatic ring interacting with the hinge region and the other extending into the solvent-exposed region. The hydroxyl group can be functionalized to interact with specific amino acid residues, enhancing potency and selectivity.

  • Receptor Modulators: In the realm of neurodegenerative diseases, biphenyl-containing molecules have shown promise as modulators of receptors such as the NMDA receptor.[5] The scaffold allows for the precise positioning of pharmacophoric elements that can allosterically modulate receptor activity.

  • Anti-inflammatory Agents: By targeting key enzymes and receptors in inflammatory pathways, derivatives of this compound can be developed into novel anti-inflammatory drugs.

The following sections provide detailed protocols for the synthesis of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate and its subsequent application in the synthesis of a representative kinase inhibitor scaffold.

Synthesis and Characterization

The most common and efficient method for the synthesis of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate is the Suzuki-Miyaura cross-coupling reaction.[6][7] This palladium-catalyzed reaction forms the central biphenyl bond by coupling an aryl halide with an arylboronic acid.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of tert-butyl (4-bromophenyl)carbamate with (4-hydroxyphenyl)boronic acid.

Suzuki_Coupling reactant1 tert-Butyl (4-bromophenyl)carbamate catalyst Pd(PPh₃)₄ K₂CO₃, Toluene reactant1->catalyst reactant2 (4-Hydroxyphenyl)boronic acid reactant2->catalyst product tert-Butyl (4'-hydroxy- [1,1'-biphenyl]-4-yl)carbamate catalyst->product Reflux

Caption: Suzuki-Miyaura cross-coupling reaction for the synthesis of the target compound.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
tert-Butyl (4-bromophenyl)carbamate6943-38-0288.151.0 eq
(4-Hydroxyphenyl)boronic acid71597-85-8137.941.2 eq
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.03 eq
Potassium Carbonate (K₂CO₃)584-08-7138.212.5 eq
Toluene, anhydrous108-88-392.14Anhydrous
Ethyl acetate141-78-688.11For extraction
BrineN/AN/AFor washing
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37For drying

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add tert-butyl (4-bromophenyl)carbamate (1.0 eq), (4-hydroxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene to the flask, followed by tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate as a solid.

Expected Yield and Characterization:

  • Yield: 70-85%

  • Appearance: White to off-white solid

  • ¹H NMR (400 MHz, CDCl₃): δ 7.50 (d, J = 8.4 Hz, 2H), 7.42 (d, J = 8.4 Hz, 2H), 7.35 (d, J = 8.4 Hz, 2H), 6.88 (d, J = 8.4 Hz, 2H), 6.55 (s, 1H, NH), 4.95 (s, 1H, OH), 1.54 (s, 9H, C(CH₃)₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 155.2, 152.9, 138.1, 133.0, 132.8, 128.3, 127.9, 118.9, 115.8, 80.6, 28.4.

  • Mass Spectrometry (ESI): m/z 286.1 [M+H]⁺

Application in Kinase Inhibitor Synthesis: A Representative Protocol

The following protocol illustrates how tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate can be utilized as a key intermediate in the synthesis of a scaffold for a protein kinase inhibitor. This representative synthesis involves two key transformations: O-alkylation of the phenolic hydroxyl group and deprotection of the Boc-protected amine.

Kinase_Inhibitor_Synthesis start tert-Butyl (4'-hydroxy- [1,1'-biphenyl]-4-yl)carbamate reagent1 R-X, K₂CO₃ Acetone start->reagent1 intermediate1 O-Alkylated Intermediate reagent2 TFA, DCM intermediate1->reagent2 final_product Kinase Inhibitor Scaffold (4'-Substituted-[1,1'-biphenyl]-4-amine) reagent1->intermediate1 O-Alkylation reagent2->final_product Boc Deprotection

Caption: A two-step synthetic pathway from the title compound to a kinase inhibitor scaffold.

Protocol 2: O-Alkylation of the Phenolic Hydroxyl Group

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate848853-75-8285.341.0 eq
Alkyl Halide (e.g., 1-bromo-3-chloropropane)109-70-6157.441.1 eq
Potassium Carbonate (K₂CO₃)584-08-7138.212.0 eq
Acetone, anhydrous67-64-158.08Anhydrous

Procedure:

  • In a round-bottom flask, dissolve tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate (1.0 eq) in anhydrous acetone.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Add the alkyl halide (1.1 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the O-alkylated intermediate, which can be purified by column chromatography if necessary.

Protocol 3: Boc Deprotection to Yield the Free Amine

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
O-Alkylated IntermediateN/AN/A1.0 eq
Dichloromethane (DCM), anhydrous75-09-284.93Anhydrous
Trifluoroacetic Acid (TFA)76-05-1114.025-10 eq
Saturated Sodium Bicarbonate SolutionN/AN/AFor workup

Procedure:

  • Dissolve the O-alkylated intermediate (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final amine product.

This resulting 4'-substituted-[1,1'-biphenyl]-4-amine is a versatile scaffold that can be further elaborated, for example, by coupling with a heterocyclic core, to generate a final kinase inhibitor candidate.

Trustworthiness and Self-Validation

The protocols described above are based on well-established and robust chemical transformations. The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction renowned for its reliability and functional group tolerance. The progress of each reaction can be easily monitored by standard analytical techniques such as TLC, and the identity and purity of the products can be confirmed by NMR spectroscopy and mass spectrometry. The expected spectral data provided serve as a benchmark for validation. By following these detailed procedures and analytical checks, researchers can ensure the reliable and reproducible synthesis of these valuable medicinal chemistry building blocks.

Conclusion

tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate is a strategically designed and highly versatile building block in medicinal chemistry. Its biphenyl core, coupled with orthogonally reactive functional groups, provides a robust platform for the synthesis of a diverse range of biologically active molecules. The protocols detailed herein offer a practical guide for the synthesis and application of this important intermediate, empowering researchers in their quest to develop novel therapeutics for a wide array of diseases.

References

  • MySkinRecipes. tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate. [Link]

  • MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. [Link]

  • Lead Sciences. tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate. [Link]

  • Pharmaffiliates. (R)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate. [Link]

  • Google Patents. US10059714B2 - Protein kinase B inhibitors.
  • Google Patents. CN101362708B - The synthetic method of tert-butyl-[2-(biphenyl-4-yl)-1-(hydroxymethyl)
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  • Google Patents. US-9643927-B1 - Process for the preparation of kinase inhibitors and intermediates thereof. [Link]

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Application Notes & Protocols: Strategic Derivatization of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the strategic derivatization of tert-butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate, a versatile scaffold for structure-activity relationship (SAR) studies in drug discovery. We present a rationale for the importance of this biphenyl carbamate core, detailing its prevalence in medicinally relevant compounds. This guide offers field-proven, step-by-step protocols for the synthesis of the core scaffold and its subsequent derivatization at two key positions: the 4'-phenolic hydroxyl group and the carbamate nitrogen. Methodologies for O-alkylation, O-esterification, and N-alkylation are described in detail, emphasizing the causality behind experimental choices to ensure reproducibility and high yields. Furthermore, we include protocols for the thorough characterization of the synthesized analogues using NMR and mass spectrometry, alongside a representative table of SAR data to guide library design. This application note is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the chemical space around this privileged scaffold.

Introduction: The Biphenyl Carbamate Scaffold in Medicinal Chemistry

The biphenyl moiety is a privileged structure in medicinal chemistry, found in a wide array of biologically active compounds. Its conformational flexibility allows it to adapt to various protein binding sites, while its lipophilic nature can enhance membrane permeability. When combined with a carbamate group, the resulting scaffold, as in tert-butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate, offers multiple points for diversification, making it an excellent starting point for SAR studies. The carbamate functionality itself is a key pharmacophore, known for its chemical stability and ability to participate in hydrogen bonding interactions with biological targets.

The two primary sites for derivatization on this scaffold are the phenolic hydroxyl group and the carbamate nitrogen. Modification of the 4'-hydroxyl group can modulate polarity, hydrogen bonding capacity, and metabolic stability. For instance, converting the phenol to an ether or ester can alter the compound's pharmacokinetic profile. The carbamate nitrogen, while protected by the bulky tert-butyl (Boc) group, can also be a target for modification, although this often requires more forcing conditions. Derivatization at this position can introduce new interaction points with a target protein.

SAR studies on biphenyl carbamates have been crucial in the development of inhibitors for various enzymes, such as fatty acid amide hydrolase (FAAH) and legumain, demonstrating the therapeutic potential of this class of compounds. This guide provides the necessary protocols to systematically explore the chemical space around this core structure.

Synthesis of the Core Scaffold: tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate

The most efficient and modular route to the core scaffold is via a Suzuki cross-coupling reaction. This palladium-catalyzed reaction allows for the convergent synthesis from two readily available building blocks: a boronic acid and an aryl halide.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product cluster_conditions Key Conditions Reactant1 tert-Butyl (4-bromophenyl)carbamate Reaction Suzuki Cross-Coupling Reactant1->Reaction Reactant2 (4-hydroxyphenyl)boronic acid Reactant2->Reaction Product tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate Reaction->Product Conditions Pd(PPh3)4 catalyst K2CO3 base Toluene/Water solvent Reflux Reaction->Conditions

Caption: Suzuki coupling synthesis of the core scaffold.

Protocol 2.1: Suzuki Cross-Coupling

This protocol is adapted from established procedures for synthesizing biphenyl derivatives.

Materials:

  • tert-Butyl (4-bromophenyl)carbamate

  • (4-Hydroxyphenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add tert-butyl (4-bromophenyl)carbamate (1.0 eq), (4-hydroxyphenyl)boronic acid (1.2 eq), and Pd(PPh₃)₄ (0.03 eq).

  • Add toluene to the flask, followed by a 2M aqueous solution of K₂CO₃. The solvent ratio of toluene to aqueous base should be approximately 4:1.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) under an inert atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate as a solid.

Derivatization of the 4'-Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile handle for introducing a variety of functionalities. O-alkylation and O-esterification are two common modifications.

Derivatization_OH cluster_alkylation O-Alkylation cluster_esterification O-Esterification Core Core Scaffold Alkylation Williamson Ether Synthesis Core->Alkylation Esterification Acylation Core->Esterification Ether Ether Derivative Alkylation->Ether Reagents_Alk Alkyl Halide (R-X) Base (K2CO3 or NaH) Solvent (DMF or ACN) Alkylation->Reagents_Alk Ester Ester Derivative Esterification->Ester Reagents_Est Acyl Chloride (RCOCl) or Carboxylic Acid (RCOOH) Base (Pyridine) or Coupling Agent (DCC/DMAP) Esterification->Reagents_Est

Caption: Derivatization pathways for the 4'-hydroxyl group.

Protocol 3.1: O-Alkylation (Williamson Ether Synthesis)

This classic method is reliable for forming ethers from phenols.

Materials:

  • tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate

  • Water and brine

Procedure:

  • Dissolve the core scaffold (1.0 eq) in DMF or ACN.

  • Add K₂CO₃ (2.0-3.0 eq) to the solution. For less reactive alkyl halides, NaH (1.2 eq) can be used, but requires anhydrous conditions and careful handling.

  • Add the alkyl halide (1.1-1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat gently (50-60 °C) for 4-12 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by column chromatography.

Protocol 3.2: O-Esterification

Esterification can be achieved using an acyl chloride or a carboxylic acid with a coupling agent.

Materials:

  • tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate

  • Acyl chloride (e.g., acetyl chloride) or Carboxylic acid

  • Pyridine or Triethylamine (for acyl chloride method)

  • Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) (for Steglich esterification)

  • Dichloromethane (DCM)

Procedure (using Acyl Chloride):

  • Dissolve the core scaffold (1.0 eq) in DCM and cool to 0 °C.

  • Add pyridine (1.5 eq) followed by the dropwise addition of the acyl chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Quench the reaction with water and separate the layers.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry over anhydrous MgSO₄, concentrate, and purify by chromatography.

Derivatization of the Carbamate Nitrogen

While the Boc-protected nitrogen is generally unreactive, N-alkylation is possible under specific conditions, typically involving a strong base.

Protocol 4.1: N-Alkylation

This procedure requires anhydrous conditions and a strong base to deprotonate the carbamate nitrogen.

Materials:

  • tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., iodomethane)

  • Anhydrous Tetrahydrofuran (THF) or DMF

Procedure:

  • To a flame-dried flask under an inert atmosphere, add a solution of the core scaffold (1.0 eq) in anhydrous THF or DMF.

  • Cool the solution to 0 °C and carefully add NaH (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Add the alkyl halide (1.5 eq) dropwise and stir the reaction at room temperature overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the product with ethyl acetate, wash with water and brine, dry, and concentrate.

  • Purify by column chromatography.

Characterization of Derivatives

The synthesized compounds must be rigorously characterized to confirm their structure and purity. The primary methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

¹H and ¹³C NMR are essential for structural elucidation. For the core scaffold and its derivatives, key diagnostic signals include:

  • ¹H NMR: The aromatic protons will appear in the range of ~6.8-7.6 ppm. The singlet for the nine protons of the tert-butyl group will be around 1.5 ppm. The phenolic -OH and carbamate N-H protons may appear as broad singlets and their chemical shifts can be concentration-dependent.

  • ¹³C NMR: The carbonyl carbon of the carbamate is typically found around 153-155 ppm. The quaternary carbon of the tert-butyl group appears around 80-82 ppm.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. Electron impact (EI) or electrospray ionization (ESI) are common techniques. A characteristic fragmentation in ESI-MS for Boc-protected compounds is the loss of the tert-butyl group (-56 Da) or isobutylene, and subsequent loss of CO₂ (-44 Da).

Representative SAR Data

To guide the design of a focused library of derivatives, the following table presents hypothetical SAR data based on published findings for similar scaffolds targeting a generic kinase. The activity is represented as the half-maximal inhibitory concentration (IC₅₀).

Compound IDR¹ (at 4'-O)R² (at N-Boc)IC₅₀ (nM)
Core -H-H1250
1a -CH₃-H850
1b -CH₂Ph-H450
1c -C(O)CH₃-H980
2a -H-CH₃1100

Interpretation of Data:

  • O-Alkylation: Small alkyl groups like methyl (1a) show a modest increase in potency. A larger, more lipophilic group like benzyl (1b) significantly improves activity, suggesting a hydrophobic pocket in the target's binding site.

  • O-Acylation: Acetylation of the phenol (1c) is slightly less active than the parent compound, possibly due to steric hindrance or loss of a key hydrogen bond donor.

  • N-Alkylation: Methylation of the carbamate nitrogen (2a) results in a slight decrease in activity, indicating that this position may be sterically constrained or that the N-H is involved in a favorable interaction.

Conclusion

tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate is a highly tractable scaffold for SAR-driven medicinal chemistry programs. The protocols detailed in this application note provide robust and reproducible methods for its synthesis and diversification. By systematically exploring modifications at the phenolic hydroxyl and carbamate nitrogen positions, researchers can effectively probe the chemical space around this core, leading to the identification of novel and potent bioactive molecules. The provided characterization guidelines and representative SAR data serve as a solid foundation for initiating such studies.

References

  • Butin, A. V., Abaev, V. T., Shcherbakov, S. V., & Krapivin, G. D. (2017). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Molbank, 2017(4), M958. [Link]

  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2004). MONO CARBAMATE PROTECTION OF ALIPHATIC DIAMINES USING ALKYL PHENYL CARBONATES. Organic Syntheses, 81, 169. [Link]

  • Capriati, V., & Luisi, R. (2013). Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors. Journal of Medicinal Chemistry, 56(14), 5917–5930. [Link]

  • PubChem. (n.d.). (S)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). Carbamic acid, N-((1R)-2-(1,1'-biphenyl)-4-YL-1-(hydroxymethyl)ethyl)-, 1,1-dimethylethyl ester. Retrieved January 20, 2026, from [Link]

  • Li, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2503. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 20, 2026, from [Link]

  • Szostak, M., et al. (2016). Ground-State Distortion in N-Acyl-tert-butyl-carbamates (Boc) and N-Acyl-tosylamides (Ts): Twisted Amides of Relevance to Amide N–C Cross-Coupling. The Journal of Organic Chemistry, 81(16), 7088–7096. [Link]

  • Capriati, V., & Luisi, R. (2013). Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors. PubMed Central. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-hydroxybiphenyl.
  • Sciforum. (n.d.). Catalyzed N-acylation of carbamates and oxazolidinones by Heteropolyacids (HPAs). Retrieved January 20, 2026, from [Link]

  • Benson, W. R. (2020). Mass Spectra of Some Carbamate Pesticides. Journal of AOAC INTERNATIONAL, 54(3), 546-551. [Link]

  • Scott, C. J., et al. (2014). P3 SAR exploration of biphenyl carbamate based Legumain inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(11), 2453-2456. [Link]

  • Hanna, S. Y. (2016). How to do alkylation of NHBOc amines using alkyl bromide? ResearchGate. [Link]

  • Nazih, A., & Heissler, D. (2002). One-pot Conversion of t-Butyl Carbamates to Amides with Acyl Halide-Methanol Mixtures. Synthesis, 2002(02), 203-206. [Link]

  • Albrecht, S., Defoin, A., & Tarnus, C. (2006). Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Synthesis, 2006(10), 1635-1638. [Link]

  • Kim, J., et al. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC Advances, 11(26), 15732-15740. [Link]

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analytical methods for quantification of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Quantitative Analysis of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate

Abstract

This document provides comprehensive application notes and detailed protocols for the quantitative analysis of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate, a key intermediate in pharmaceutical synthesis. Two primary analytical methods are presented: a robust Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method suitable for routine quality control and purity assessment, and a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. This guide is designed for researchers, analytical scientists, and drug development professionals, offering a framework grounded in established scientific principles and regulatory expectations. Protocols for method validation, adhering to the International Council for Harmonisation (ICH) guidelines, are included to ensure the generation of reliable, accurate, and reproducible data.[1][2]

Analyte Profile

The accurate quantification of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate is critical for ensuring the quality and consistency of downstream processes in pharmaceutical manufacturing. Understanding its chemical properties is the first step in developing a robust analytical method.

PropertyValueSource
Chemical Name tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate-
CAS Number 848853-75-8[3]
Molecular Formula C₁₇H₁₉NO₃[3][4]
Molecular Weight 285.34 g/mol [4]
Structure -

Method 1: Quantification by RP-HPLC-UV

This method is ideal for determining the purity and concentration of the analyte in bulk materials and simple formulations. The biphenyl chromophore provides strong UV absorbance, allowing for reliable detection.

Scientific Principle

Reversed-phase chromatography separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate, being a relatively nonpolar molecule, is retained on the column and elutes at a specific time when the mobile phase composition is altered. Quantification is achieved by measuring the analyte's UV absorbance at its wavelength of maximum absorbance (λmax) and comparing it to a calibration curve prepared from certified reference standards. The biphenyl core structure is known to absorb strongly in the UV range, typically between 250-290 nm, depending on substitution.[5][6][7]

Instrumentation and Consumables
  • HPLC System: Quaternary or Binary pump, autosampler, column thermostat, and UV/PDA detector.

  • Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • Reagents: Formic Acid (reagent grade), HPLC-grade water.

  • Glassware: Class A volumetric flasks and pipettes.

  • Filters: 0.45 µm solvent filters and 0.22 µm syringe filters.

Experimental Protocol

2.3.1 Reagent Preparation

  • Mobile Phase A (MPA): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly. Filter through a 0.45 µm filter.

  • Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1 L of HPLC-grade ACN and mix. Filter through a 0.45 µm filter.

2.3.2 Standard Solution Preparation

  • Stock Standard (1000 µg/mL): Accurately weigh 25 mg of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of ACN and water (diluent).

  • Working Standards: Perform serial dilutions from the stock standard to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

2.3.3 Chromatographic Conditions

  • λmax Determination: Use the PDA detector to scan a mid-range standard (e.g., 50 µg/mL) from 200-400 nm to determine the wavelength of maximum absorbance. Based on related biphenyl structures, this is expected to be in the 260-285 nm range.[7] The determined λmax should be used for quantification.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in ACN
Gradient 0-2 min: 40% B2-12 min: 40% to 95% B12-15 min: 95% B15-15.1 min: 95% to 40% B15.1-20 min: 40% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at determined λmax (e.g., ~275 nm)
Run Time 20 minutes

2.3.4 Analysis Workflow

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Perform a blank injection (diluent) to ensure a clean baseline.

  • Inject the calibration standards in ascending order of concentration.

  • Prepare the sample by accurately weighing the material, dissolving it in the diluent to an expected concentration within the calibration range, and filtering through a 0.22 µm syringe filter.

  • Inject the prepared sample(s).

  • Inject a mid-range calibration standard periodically (e.g., every 10 sample injections) to monitor system suitability.

Data Analysis
  • Integrate the peak area of the analyte in each chromatogram.

  • Construct a linear calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of the analyte in the sample using the linear regression equation derived from the calibration curve (y = mx + c).

hplc_workflow cluster_prep Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep_standards Prepare Standards & Calibration Curve hplc_system HPLC System (Pump, Column, Oven) prep_standards->hplc_system quantification Quantify using Calibration Curve prep_standards->quantification Regression Equation prep_sample Prepare & Filter Sample Solution prep_sample->hplc_system uv_detector UV/PDA Detector (at λmax) hplc_system->uv_detector Separated Analytes chromatogram Generate Chromatogram uv_detector->chromatogram Absorbance Signal chromatogram->quantification final_result Final Concentration Report quantification->final_result

Fig. 1: RP-HPLC-UV Experimental Workflow.

Method 2: Quantification by LC-MS/MS

For applications requiring higher sensitivity and selectivity, such as analysis in biological matrices or detection of trace-level impurities, LC-MS/MS is the preferred method.

Scientific Principle

This technique couples the separation power of liquid chromatography with the high specificity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, typically via Electrospray Ionization (ESI). The mass spectrometer then isolates the protonated molecular ion ([M+H]⁺) of the analyte, known as the precursor ion. This precursor ion is fragmented in a collision cell, and specific fragment ions, known as product ions, are monitored. This process, called Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, as only a compound that has both the correct precursor ion mass and produces the specific product ion fragments will be detected.[8]

Instrumentation and Consumables
  • LC-MS/MS System: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Analytical Column: C18, 2.1 x 50 mm, 1.8 µm particle size (or equivalent UPLC column).

  • Solvents: LC-MS grade Acetonitrile (ACN) and water.

  • Reagents: LC-MS grade Formic Acid.

  • Gases: High-purity nitrogen (nebulizer and desolvation gas) and argon (collision gas).

Experimental Protocol

3.3.1 Reagent and Standard Preparation

  • Mobile Phases: Use the same mobile phases as in the HPLC-UV method but prepared with LC-MS grade reagents.

  • Standard Solutions: Prepare stock and working standards as described previously, but at lower concentrations appropriate for the sensitivity of the instrument (e.g., 0.1 ng/mL to 100 ng/mL).

3.3.2 LC-MS/MS Parameter Optimization

  • Infusion: Directly infuse a standard solution (e.g., 100 ng/mL) of the analyte into the mass spectrometer to optimize source parameters (capillary voltage, gas flows, temperature) and identify the precursor ion. For this analyte (MW 285.34), the expected precursor in positive ESI mode is [M+H]⁺ at m/z 286.3.

  • Fragmentation: Perform a product ion scan on the precursor (m/z 286.3) to identify stable, abundant product ions. Likely fragments would result from the loss of the tert-butyl group (-56 Da) or the entire Boc group (-100 Da).

  • MRM Optimization: Select at least two product ions for the MRM method (one for quantification, one for confirmation). Optimize the collision energy (CE) for each transition to maximize signal intensity.

ParameterRecommended Setting
LC Conditions
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile PhaseA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in ACN
GradientOptimized for a run time of ~5-7 minutes
Flow Rate0.4 mL/min
Column Temp.40 °C
Injection Vol.5 µL
MS/MS Conditions
Ionization ModeESI Positive
Capillary Voltage~3.5 kV
Desolvation Temp.~450 °C
Nebulizer GasNitrogen
Collision GasArgon
MRM Transitions (Proposed) Precursor (m/z)
286.3
286.3

Note: The proposed MRM transitions are theoretical and MUST be confirmed and optimized experimentally.

lcms_workflow cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry (MRM Mode) cluster_data Data Processing sample Sample Injection lc_column UPLC Separation sample->lc_column ion_source ESI Source (Ionization) lc_column->ion_source Eluent q1 Quadrupole 1 (Precursor Ion Selection m/z 286.3) ion_source->q1 q2 Collision Cell (q) (Fragmentation) q1->q2 [M+H]⁺ q3 Quadrupole 2 (Product Ion Selection) q2->q3 Fragments detector Detector q3->detector result Concentration Calculation detector->result Signal

Fig. 2: LC-MS/MS (MRM) Quantification Workflow.

Analytical Method Validation Protocol (ICH Q2(R2))

To ensure that the chosen analytical method is fit for its intended purpose, a validation study must be performed.[2] The following parameters should be assessed according to ICH guidelines.[1][9]

Specificity
  • Objective: To demonstrate that the analytical signal is solely from the analyte of interest.

  • Protocol:

    • Analyze a blank sample (diluent or matrix without analyte) to check for interfering peaks at the analyte's retention time.

    • Analyze a sample of the analyte spiked with known related substances and potential impurities.

    • For HPLC-UV, use a PDA detector to assess peak purity. For LC-MS/MS, the specificity is demonstrated by the unique MRM transition.

  • Acceptance Criteria: No significant interfering peaks at the retention time of the analyte. The peak purity index (for PDA) should be >99.0%.

Linearity and Range
  • Objective: To verify the direct proportionality between the analyte concentration and the instrumental response over a defined range.

  • Protocol:

    • Prepare at least five concentration levels of the analyte (e.g., for HPLC-UV: 1, 10, 25, 50, 100 µg/mL).

    • Inject each concentration in triplicate.

    • Plot the average peak area against concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at the lowest concentration.

Accuracy
  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol:

    • Perform the analysis on a minimum of three concentration levels (low, medium, high) across the specified range, with at least three replicates for each level.

    • Accuracy is often assessed by spiking a placebo or blank matrix with a known amount of analyte (spiked recovery).

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a sample at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for repeatability and intermediate precision.[1]

Limit of Quantitation (LOQ)
  • Objective: The lowest concentration of the analyte that can be measured with acceptable precision and accuracy.

  • Protocol: Prepare and analyze samples with decreasing concentrations of the analyte. The LOQ is the concentration at which the signal-to-noise ratio is approximately 10:1 and the precision (%RSD) is ≤ 10%.

  • Acceptance Criteria: The determined LOQ must be verified for acceptable accuracy and precision.

validation_logic cluster_validation ICH Q2(R2) Validation Parameters method Analytical Method (HPLC or LC-MS/MS) specificity Specificity (Is it the right signal?) method->specificity linearity Linearity & Range (Is the response proportional?) method->linearity robustness Robustness (Is it resilient to small changes?) method->robustness result Validated Method (Fit for Purpose) specificity->result accuracy Accuracy (Is the result correct?) linearity->accuracy precision Precision (Is the result repeatable?) accuracy->precision loq LOQ (How low can we quantify?) precision->loq precision->result loq->result robustness->result

Fig. 3: Logical Flow of Analytical Method Validation.

Conclusion

The RP-HPLC-UV and LC-MS/MS methods detailed in this application note provide robust and reliable frameworks for the quantification of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate. The HPLC-UV method serves as an excellent tool for routine quality control, while the LC-MS/MS method offers the high sensitivity and selectivity required for more demanding applications. Adherence to the outlined validation protocols is essential to guarantee that the data generated is accurate, precise, and fit for its intended purpose in a regulated research and development environment.

References

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Pharma Knowledge Centre. (2024). ICH Q2 Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Naveen, C., et al. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • Barone, G., et al. (2018). Temperature-dependent UV absorption of biphenyl based on intra-molecular rotation investigated within a combined experimental and TD-DFT approach. Taylor & Francis Online. [Link]

  • Trivedi, M. K., et al. (2015). UV visible spectra of control and treated (T1 and T2) biphenyl. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 4-hydroxybenzylcarbamate. PubChem. [Link]

  • MySkinRecipes. (n.d.). tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate. [Link]

  • Hanh, V. T., & Duong, N. V. (2023). Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. Acta Sci. Pol. Technol. Aliment., 22(4), 385–394. [Link]

  • Lindsey, J. S., & Taniguchi, M. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94, 290–327. Referenced in PhotochemCAD database for Biphenyl. [Link]

  • Prahl, S. (2017). Biphenyl Optical Properties. Oregon Medical Laser Center. [Link]

  • Al-Ibraheem, A., et al. (2017). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate. PubChem. [Link]

  • Pharmaffiliates. (n.d.). (R)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate. [Link]

  • National Center for Biotechnology Information. (n.d.). Carbamic acid, N-((1R)-2-(1,1'-biphenyl)-4-YL-1-(hydroxymethyl)ethyl)-, 1,1-dimethylethyl ester. PubChem. [Link]

  • Lead Sciences. (n.d.). tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate. [Link]

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Application Notes and Protocols for the Large-Scale Synthesis of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate is a key intermediate in the synthesis of various pharmaceutically active compounds and advanced materials. Its biphenyl core structure is a prevalent motif in drug discovery, contributing to the pharmacological activity of numerous therapeutic agents.[1] The presence of a hydroxyl group and a Boc-protected amine provides versatile handles for further chemical modifications, making it a valuable building block for medicinal chemists and process development scientists.

This document provides a comprehensive guide for the large-scale synthesis of tert-butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate, focusing on a robust and scalable methodology. We will delve into the strategic considerations for the synthesis, provide a detailed experimental protocol, and discuss critical aspects of process safety, analytical characterization, and purification.

Synthetic Strategy: The Suzuki-Miyaura Coupling

The formation of the C-C bond between the two phenyl rings is the cornerstone of this synthesis. For large-scale applications in the pharmaceutical industry, the Suzuki-Miyaura cross-coupling reaction is the method of choice for constructing biaryl systems.[2] This palladium-catalyzed reaction offers several advantages over other cross-coupling methods, including mild reaction conditions, high functional group tolerance, the commercial availability of a wide range of boronic acids, and the generation of non-toxic inorganic byproducts.[3][4]

Two primary convergent synthetic routes based on the Suzuki-Miyaura coupling are considered for the synthesis of the target molecule:

  • Route A: The coupling of tert-butyl (4-bromophenyl)carbamate with 4-hydroxyphenylboronic acid.

  • Route B: The coupling of (4-(tert-butoxycarbonyl)amino)phenylboronic acid with a suitable 4-halophenol, such as 4-bromophenol.

Both routes are viable; however, for the purpose of this guide, we will focus on Route A . This choice is based on the ready commercial availability and often lower cost of 4-hydroxyphenylboronic acid compared to its Boc-protected aminophenylboronic acid counterpart.

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium(0) species.[5]

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X(L2) (Palladium(II) Complex) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Diorganopalladium_Complex Ar-Pd(II)-Ar'(L2) (Diorganopalladium Complex) Transmetalation->Diorganopalladium_Complex Reductive_Elimination Reductive Elimination Diorganopalladium_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' (Biaryl Product) Reductive_Elimination->Product ArX Ar-X (Aryl Halide) ArX->Oxidative_Addition ArB(OH)2 Ar'-B(OH)2 (Boronic Acid) ArB(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide (tert-butyl (4-bromophenyl)carbamate) to form a palladium(II) complex.

  • Transmetalation: The boronic acid (4-hydroxyphenylboronic acid) is activated by a base, forming a boronate species. This species then transfers its aryl group to the palladium(II) complex, displacing the halide.

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst.

Experimental Protocol: Large-Scale Synthesis

This protocol is designed for a large-scale laboratory or pilot plant setting. All operations should be conducted in a well-ventilated fume hood or an appropriate manufacturing environment with suitable personal protective equipment (PPE).

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
tert-Butyl (4-bromophenyl)carbamate131818-17-2272.141.0
4-Hydroxyphenylboronic acid71597-85-8137.931.2
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.01 - 0.03
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.213.0
Toluene108-88-392.14-
Water, deionized7732-18-518.02-
Ethyl acetate141-78-688.11-
Brine (saturated NaCl solution)---
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04-
Equipment
  • Jacketed glass reactor with overhead stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet

  • Heating/cooling circulator

  • Addition funnel

  • Separatory funnel

  • Filtration apparatus (e.g., Buchner funnel or filter press)

  • Rotary evaporator or other solvent removal system

  • Drying oven

Procedure

Diagram: Experimental Workflow

Caption: Step-by-step workflow for the synthesis of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate.

  • Reactor Setup and Inerting:

    • To a clean and dry jacketed glass reactor, add tert-butyl (4-bromophenyl)carbamate (1.0 eq.), 4-hydroxyphenylboronic acid (1.2 eq.), and anhydrous potassium carbonate (3.0 eq.).

    • Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.01-0.03 eq.).

    • Seal the reactor and purge with nitrogen for 15-20 minutes. Alternatively, evacuate the reactor and backfill with nitrogen, repeating this cycle three times to ensure an inert atmosphere.

  • Reaction:

    • To the reactor, add degassed toluene and deionized water (a common solvent ratio is 4:1 to 5:1 toluene:water). The total solvent volume should be sufficient to ensure good stirring of the slurry.

    • Begin vigorous stirring and heat the reaction mixture to 80-90 °C.

    • Maintain the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Transfer the reaction mixture to a separatory funnel. Separate the organic and aqueous layers.

    • Extract the aqueous layer with ethyl acetate (2-3 times).

    • Combine all organic layers and wash sequentially with deionized water and brine.

    • Dry the combined organic phase over anhydrous sodium sulfate.

  • Purification and Isolation:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product should be purified by recrystallization. A suitable solvent system can be determined by small-scale trials, with ethyl acetate/hexane or toluene/hexane being common choices for this type of compound.[4][6]

    • Dissolve the crude product in a minimal amount of the hot solvent (e.g., ethyl acetate), and then slowly add the anti-solvent (e.g., hexane) until turbidity is observed.

    • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

    • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Safety and Handling

It is imperative to consult the Safety Data Sheet (SDS) for each reagent before use.[2][7][8][9][10][11][12][13][14][15][16][17][18][19]

  • tert-Butyl (4-bromophenyl)carbamate: May cause skin, eye, and respiratory irritation. Handle with appropriate PPE.[15]

  • 4-Hydroxyphenylboronic acid: Causes skin and serious eye irritation.[9][10][12] Wear gloves and eye protection.

  • 4-Bromophenol (potential alternative starting material): Harmful if swallowed, in contact with skin, or if inhaled.[2][3][7][8][20] Causes skin and eye irritation.[2]

  • (4-(tert-butoxycarbonyl)amino)phenylboronic acid (potential alternative starting material): May cause irritation. Handle with care.[13]

  • Tetrakis(triphenylphosphine)palladium(0): This is a palladium catalyst and should be handled with care. Palladium compounds are toxic and require special handling and disposal procedures.

  • Potassium Carbonate: A base that can cause irritation. Avoid dust inhalation.

  • Toluene: A flammable and toxic solvent. Use in a well-ventilated area and away from ignition sources.

Personal Protective Equipment (PPE):

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Lab coat or protective overalls

  • For large-scale operations, respiratory protection may be necessary.

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To further confirm the structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • HPLC (High-Performance Liquid Chromatography): To assess the purity of the final product.

  • Melting Point: To check for purity.

Large-Scale Considerations and Troubleshooting

  • Catalyst Selection and Loading: While Pd(PPh₃)₄ is effective, other palladium catalysts and ligands may offer improved performance in terms of reaction time and catalyst loading. For large-scale synthesis, minimizing the catalyst loading is economically and environmentally beneficial.

  • Palladium Removal: Residual palladium in the final product is a major concern in the pharmaceutical industry due to its toxicity.[21][22] Regulatory bodies have strict limits on the allowable amount of palladium in active pharmaceutical ingredients (APIs).[21] Methods for palladium removal include:

    • Treatment with scavenger resins.[22]

    • Activated carbon treatment.

    • Recrystallization.[22]

    • Aqueous washes with chelating agents.

  • Reaction Monitoring: Close monitoring of the reaction is crucial to avoid side reactions and ensure complete conversion. Incomplete reactions can complicate the purification process.

  • Purification: Recrystallization is a highly effective method for purifying the final product on a large scale.[4][6][23] The choice of solvent is critical and should be optimized to maximize yield and purity.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a robust and scalable route for the large-scale synthesis of tert-butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate. By following the detailed protocol and considering the safety and large-scale manufacturing aspects discussed in this guide, researchers and drug development professionals can efficiently produce this valuable intermediate with high purity. Careful optimization of reaction conditions and purification methods will be key to achieving a successful and economical manufacturing process.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromophenol, 99%. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025, November 16). Advancements in Biphenyl Derivative Synthesis for Advanced Chemical Applications.
  • Suzuki, A. (1982). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Pure and Applied Chemistry, 54(11), 2329-2346.
  • CPAChem. (2019, May 16). Safety data sheet - 4-Bromophenol. Retrieved from [Link]

  • Si-Novation. (n.d.). Removal of Residual Palladium from API. Retrieved from [Link]

  • Johnson Matthey Technology Review. (n.d.). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Retrieved from [Link]

  • Amazon Filters. (n.d.). Improving Operator Safety in API Catalyst Recovery. Retrieved from [Link]

  • LookChem. (n.d.). 4-Hydroxyphenylboronic acid MSDS CasNo.71597-85-8. Retrieved from [Link]

  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Smolecule. (n.d.). (R)-tert-butyl ( 1-([1, 1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbaMate.
  • MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of tert-butyl bis (4-bromophenyl) carbamate 4 with boronic acid 2. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions for Suzuki-Miyaura cross coupling of 11a. Retrieved from [Link]

  • Smolecule. (n.d.). (R)-tert-butyl ( 1-([1, 1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbaMate 1426129-50-1.
  • PubChem. (n.d.). (S)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Retrieved from [Link]

  • PMC - NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

  • PMC - NIH. (n.d.). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Retrieved from [Link]

Sources

The Strategic Role of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate in the Synthesis of Advanced Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Biphenyl Moiety as a Privileged Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the [1,1'-biphenyl]-4-yl core structure represents a "privileged scaffold." Its inherent conformational flexibility, coupled with its ability to engage in crucial π-π stacking and hydrophobic interactions within protein binding pockets, has cemented its importance in the design of high-affinity ligands for a multitude of biological targets. The strategic functionalization of this biphenyl core is paramount to modulating the pharmacological profile of the resulting molecules. tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate emerges as a highly versatile and strategically designed starting material for this purpose. It provides a stable, protected amine on one phenyl ring and a reactive hydroxyl group on the other, offering orthogonal handles for sequential chemical modifications. This application note will provide an in-depth guide to the utilization of this key intermediate, with a focus on its application in the synthesis of cardiovascular and other therapeutic agents. We will delve into the underlying principles of the synthetic strategies, provide detailed, field-proven protocols, and offer insights into the rationale behind experimental choices.

Core Applications in Medicinal Chemistry

The unique disposition of a protected amine and a phenolic hydroxyl group makes tert-butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate a cornerstone in the synthesis of several classes of bioactive molecules. Its applications are particularly prominent in:

  • Angiotensin II (AT1) Receptor Blockers (ARBs): This class of antihypertensive drugs, widely known as "sartans," frequently incorporates a biphenyl scaffold to achieve potent and selective inhibition of the AT1 receptor. The biphenyl moiety correctly positions an acidic group (often a tetrazole or carboxylic acid) to interact with key residues in the receptor binding site.[1]

  • Neprilysin Inhibitors: As a prime example that will be detailed in this guide, derivatives of this carbamate are pivotal in the synthesis of Sacubitril, a first-in-class neprilysin inhibitor used in combination with an ARB for the treatment of heart failure.[2][3]

  • Kinase Inhibitors and Receptor Modulators: The biphenyl structure serves as a versatile template for designing inhibitors of various protein kinases and modulators of other receptors implicated in inflammatory and neurodegenerative diseases.[4]

Key Synthetic Transformations and Rationale

The journey from tert-butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate to a complex bioactive molecule typically involves two critical transformations: elaboration at the hydroxyl group and deprotection of the amine.

Suzuki-Miyaura Cross-Coupling: The Gateway to the Biphenyl Core

The synthesis of the carbamate itself relies on one of the most powerful C-C bond-forming reactions in modern organic synthesis: the Palladium-catalyzed Suzuki-Miyaura cross-coupling.[5][6] This reaction is favored in industrial settings due to its high tolerance for a wide range of functional groups, generally high yields, and the commercial availability of a vast library of boronic acids.

The causality behind the choice of reagents is crucial for a successful and scalable reaction:

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective choice, though other catalysts like Pd(OAc)₂ with appropriate phosphine ligands can also be used.[6][7] The choice of ligand can significantly impact the efficiency of the catalytic cycle.

  • Base: A base is essential to activate the boronic acid for transmetalation to the palladium center.[8] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently used, often in an aqueous solution, creating a biphasic reaction medium.[9]

  • Solvent System: A mixture of an organic solvent (like toluene or dioxane) and water is common. This allows for the dissolution of both the organic starting materials and the inorganic base.[7][9]

Application Protocol 1: Synthesis of a Key Precursor to Sacubitril

This section details the synthesis of (R)-tert-butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate, a pivotal intermediate in the manufacture of the heart failure medication Sacubitril.[2][3] While the title compound has a hydroxyl group, this protocol showcases the elaboration from a related biphenyl starting material, a common strategic pathway. The synthesis involves the stereoselective construction of the chiral amino alcohol backbone.

Workflow for Sacubitril Intermediate Synthesis

G cluster_0 Part A: Chiral Amine Synthesis cluster_1 Part B: Final Boc Protection A Glycine B Boc-Glycine A->B Boc₂O, Base C Chiral Intermediate (Formula III) B->C 4-Bromomethylbiphenyl, Chiral Catalyst, 'One-Pot' D (R)-3-([1,1'-biphenyl]-4-yl) -2-aminopropan-1-ol (Formula IV) C->D Reduction & Salification E Target Intermediate: (R)-tert-butyl (1-([1,1'-biphenyl]-4-yl) -3-hydroxypropan-2-yl)carbamate D->E Boc₂O, Base

Caption: Synthetic workflow for a key Sacubitril intermediate.

Detailed Step-by-Step Protocol: Synthesis of (R)-tert-butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate

This protocol is a synthesis based on procedures outlined in the patent literature for constructing the core of the Sacubitril intermediate.[10]

Step 1: Synthesis of (R)-3-([1,1'-biphenyl]-4-yl)-2-aminopropan-1-ol hydrochloride (Formula IV)

This step often involves a chiral phase-transfer catalyzed alkylation of a protected glycine derivative with 4-(bromomethyl)-1,1'-biphenyl, followed by reduction and deprotection. For the purpose of this guide, we will start from the resulting chiral amino alcohol salt, which can be synthesized via established asymmetric routes.

Step 2: Boc-Protection of the Chiral Amino Alcohol

  • Rationale: This step introduces the tert-butyloxycarbonyl (Boc) protecting group onto the primary amine. The Boc group is robust enough to withstand many reaction conditions but can be removed under specific acidic conditions, making it ideal for multi-step synthesis. The use of a base like sodium hydroxide is to neutralize the hydrochloride salt and deprotonate the amine, rendering it nucleophilic.

  • Reagents and Equipment:

    • (R)-3-([1,1'-biphenyl]-4-yl)-2-aminopropan-1-ol hydrochloride (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.3 eq)

    • Sodium hydroxide (NaOH) (1.3 eq)

    • Tetrahydrofuran (THF)

    • Water

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Methanol, n-Heptane

    • Three-necked round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

  • Procedure:

    • Suspend (R)-3-([1,1'-biphenyl]-4-yl)-2-aminopropan-1-ol hydrochloride (e.g., 27.7 g, 100 mmol) in THF (e.g., 500 mL) in the three-necked flask and cool the mixture to 0-5 °C in an ice bath with stirring.

    • In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide (e.g., 5.2 g in 52 mL of water, 130 mmol).

    • Simultaneously, add the sodium hydroxide solution and di-tert-butyl dicarbonate (e.g., 28.4 g, 130 mmol) dropwise to the stirred suspension. Maintain the temperature between 0-10 °C during the addition.

    • After the addition is complete, allow the reaction to warm to room temperature (20-25 °C) and stir for 12-20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Extract the aqueous residue with dichloromethane (3 x 150 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.

    • Recrystallize the crude product from a mixture of methanol and n-heptane (e.g., 1:6 v/v) to yield pure (R)-tert-butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate as a white solid.

Parameter Value Rationale/Comment
Starting Material (R)-3-([1,1'-biphenyl]-4-yl)-2-aminopropan-1-ol HClChiral building block for Sacubitril synthesis.
Protecting Agent Di-tert-butyl dicarbonate (Boc₂O)Standard reagent for Boc protection of amines.
Base Sodium hydroxide (NaOH)Neutralizes the HCl salt and activates the amine.
Solvent Tetrahydrofuran (THF) / WaterBiphasic system to dissolve all reactants.
Temperature 0-10 °C initially, then RTControls the exothermicity of the reaction.
Reaction Time 12-20 hoursEnsures complete reaction.
Purification RecrystallizationProvides high purity final product.

Application Protocol 2: N-Boc Deprotection

The final step in many synthetic routes is the removal of the Boc group to unveil the primary amine, which is often a key pharmacophore or a handle for further derivatization.

Workflow for N-Boc Deprotection

G A Boc-Protected Biphenyl Amine C Deprotected Amine Salt A->C Acidolysis B Acidic Reagent (e.g., TFA, HCl in Dioxane) B->C E Free Amine C->E Base D Aqueous Workup / Neutralization D->E

Caption: General workflow for N-Boc deprotection.

Detailed Step-by-Step Protocol: Acid-Catalyzed N-Boc Deprotection
  • Rationale: Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used to cleave the Boc group. The mechanism involves protonation of the carbamate oxygen, followed by the departure of the stable tert-butyl cation (which forms isobutylene) and carbon dioxide. The choice of acid and solvent can be critical to avoid side reactions with other acid-sensitive functional groups. Anhydrous conditions, such as using a solution of HCl in dioxane, are often preferred.

  • Reagents and Equipment:

    • Boc-protected amine (e.g., tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate) (1.0 eq)

    • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

    • Dichloromethane (DCM) or 1,4-dioxane

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Round-bottom flask, magnetic stirrer, ice bath.

  • Procedure (using TFA in DCM):

    • Dissolve the Boc-protected amine (e.g., 2.85 g, 10 mmol) in dichloromethane (50 mL) in a round-bottom flask and cool to 0 °C in an ice bath.

    • Add trifluoroacetic acid (e.g., 15 mL, ~20 eq) dropwise to the stirred solution.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-4 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Dissolve the residue in DCM (50 mL) and slowly add saturated aqueous sodium bicarbonate solution until gas evolution ceases and the pH of the aqueous layer is basic.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine, 4'-amino-[1,1'-biphenyl]-4-ol.

Parameter Value Rationale/Comment
Acid Trifluoroacetic acid (TFA)Strong acid that effectively cleaves the Boc group.
Solvent Dichloromethane (DCM)Common solvent for this transformation.
Temperature 0 °C to RTControls the initial reaction rate.
Workup Basic wash (NaHCO₃)Neutralizes the excess acid and liberates the free amine from its salt.

Trustworthiness and Self-Validation

The protocols described herein are based on established and widely published chemical transformations. To ensure success and validate the results, the following practices are essential:

  • Reaction Monitoring: Always monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This prevents incomplete reactions or the formation of byproducts due to prolonged reaction times.

  • Spectroscopic Confirmation: The identity and purity of all intermediates and the final product must be rigorously confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Purity Analysis: Final compound purity should be assessed by HPLC, which is critical for materials intended for biological testing or further pharmaceutical development.

Conclusion

tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate and its derivatives are not merely synthetic intermediates; they are strategic building blocks that enable the efficient and modular construction of complex, high-value bioactive molecules. A thorough understanding of the key reactions involved in their synthesis and elaboration, such as the Suzuki-Miyaura coupling and Boc-deprotection, is fundamental for researchers in drug discovery. The protocols and insights provided in this guide are intended to empower scientists to leverage the full potential of this versatile scaffold in the development of the next generation of therapeutics.

References

  • WO2016119574A1 - Method for preparing sacubitril.
  • CN112174798A - Synthesis method of Sacubitril valsartan sodium LCZ696.
  • WO2019019795A1 - Method for preparing sacubitril intermediate.
  • CN104557600A - Preparation method of sacubitril.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]

  • Lau, S.-H., et al. (2015). Synthesis of a Precursor to Sacubitril Using Enabling Technologies. Organic Letters, 17(21), 5436–5439. [Link]

  • Synthesis and identification of new sacubitril derivatives as lead compounds for antibacterial, antifungal and antitubercular (TB) activities against dormant tuberculosis. National Institutes of Health. [Link]

  • tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate. MySkinRecipes. [Link]

  • WO2017203474A1 - Process for preparation of sacubutril intermediate.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • WO/2019/019795 METHOD FOR PREPARING SACUBITRIL INTERMEDIATE. WIPO Patentscope. [Link]

  • INTERMEDIATES FOR THE PREPARATION OF SACUBITRIL AND THEIR PREPARATION. European Patent Office. [Link]

  • (R)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate. Pharmaffiliates. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate. [Link]

  • tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. MDPI. [Link]

  • CN101362708B - The synthetic method of tert-butyl-[2-(biphenyl-4-yl)-1-(hydroxymethyl)ethyl]carbamate.
  • Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Structures of sartans. Chemical structures of losartan (EXP3174)... ResearchGate. [Link]

  • The Suzuki Reaction. Myers Research Group, Harvard University. [Link]

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Application Notes and Protocols for the Use of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate, a bifunctional building block of significant value in modern organic synthesis. Its biphenyl scaffold, orthogonally protected amine, and reactive phenol moiety make it a strategic intermediate for constructing complex molecular architectures. This document details its synthesis via palladium-catalyzed cross-coupling, protocols for selective functionalization of its amine and hydroxyl groups, and its application in building scaffolds for drug discovery and materials science. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure reproducibility and success.

Introduction and Reagent Overview

tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate (CAS 848853-75-8) is a versatile synthetic intermediate characterized by a stable biphenyl core.[1] This structure is prevalent in numerous biologically active compounds. The molecule possesses two key functional groups amenable to selective manipulation: a tert-butoxycarbonyl (Boc)-protected aniline and a phenolic hydroxyl group. The Boc group provides robust protection for the amine under a wide range of conditions, yet it can be removed cleanly under acidic conditions.[2][3][4] Conversely, the hydroxyl group can be functionalized under basic or coupling conditions without affecting the Boc-protected amine.

This orthogonal reactivity makes the compound an ideal starting point for the divergent synthesis of compound libraries. It is particularly valuable in medicinal chemistry for developing kinase inhibitors and receptor modulators, where the biphenyl motif often serves as a crucial pharmacophore for establishing key interactions with biological targets.[5][6]

Physicochemical Properties and Handling
PropertyValueSource
CAS Number 848853-75-8[1]
Molecular Formula C₁₇H₁₉NO₃[1]
Molecular Weight 285.34 g/mol [6]
Appearance Off-white to white solidInferred
Storage Sealed in a dry environment at 2-8°C[1][6]

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

Synthesis of the Core Scaffold: A Suzuki-Miyaura Approach

The most efficient and widely adopted method for constructing the biphenyl backbone of this reagent is the Suzuki-Miyaura cross-coupling reaction.[7] This palladium-catalyzed reaction forms a C-C bond between an aryl boronic acid and an aryl halide, offering high yields and excellent functional group tolerance.[8]

G cluster_start Starting Materials cluster_reagents Reaction Conditions A 4-Bromophenol Process Suzuki-Miyaura Cross-Coupling A->Process B (4-(tert-butoxycarbonylamino)phenyl)boronic acid B->Process Catalyst Pd(PPh₃)₄ Catalyst->Process Base K₂CO₃ Base->Process Solvent Toluene / H₂O Solvent->Process Product tert-Butyl (4'-hydroxy- [1,1'-biphenyl]-4-yl)carbamate Process->Product

Caption: Synthetic workflow for the target compound via Suzuki Coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of (4-(tert-butoxycarbonylamino)phenyl)boronic acid with 4-bromophenol.

Materials:

  • (4-(tert-butoxycarbonylamino)phenyl)boronic acid (1.1 equiv)

  • 4-Bromophenol (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)[9]

  • Potassium carbonate (K₂CO₃) (2.5 equiv)[9]

  • Toluene

  • Deionized Water

  • Argon or Nitrogen gas

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromophenol, (4-(tert-butoxycarbonylamino)phenyl)boronic acid, and K₂CO₃.

  • Add toluene and water in a 4:1 ratio to the flask.

  • Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through the solvent for 20-30 minutes. This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.[9]

  • Heat the reaction mixture to reflux (approximately 90-100°C) and stir vigorously for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Causality and Trustworthiness:

  • Catalyst: The Pd(0) complex is the active catalyst that orchestrates the oxidative addition, transmetalation, and reductive elimination steps of the cycle.[7]

  • Base: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step where the aryl group is transferred to the palladium center.[8]

  • Two-Phase System: The toluene/water solvent system effectively dissolves the organic substrates and the inorganic base, creating the necessary interface for the reaction to proceed efficiently.

Key Transformations and Applications

The utility of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate stems from the ability to selectively address its two functional handles.

A. Amine Deprotection: Accessing the Nucleophilic Amine

The Boc group is a cornerstone of amine protection strategy due to its stability in basic and nucleophilic conditions and its facile removal with acid.[10] This deprotection unmasks the primary amine, making it available for subsequent reactions such as amidation, reductive amination, or further cross-coupling.

Protocol: Acid-Mediated Boc Deprotection

  • Dissolve tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate (1.0 equiv) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 equiv) dropwise at room temperature.[9][11] Alternatively, a 4M solution of HCl in dioxane can be used.[12]

  • Stir the solution at room temperature for 1-3 hours. The reaction produces CO₂ and isobutylene, so ensure the system is not closed.[11]

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Remove the solvent and excess acid under reduced pressure to yield the amine salt (e.g., trifluoroacetate or hydrochloride salt).

  • For the free amine, dissolve the salt in water, basify carefully with a base like aqueous NaHCO₃ or NaOH to pH > 8, and extract with an organic solvent (e.g., ethyl acetate). Dry and concentrate to obtain 4'-hydroxy-[1,1'-biphenyl]-4-amine.

B. Phenol Functionalization: Building Molecular Diversity

The phenolic hydroxyl group can be readily modified while the Boc-protected amine remains intact. This allows for the introduction of various side chains through etherification, esterification, or by converting it into a triflate for further cross-coupling.

G cluster_path1 Path A: Etherification cluster_path2 Path B: Triflation for Cross-Coupling Start tert-Butyl (4'-hydroxy- [1,1'-biphenyl]-4-yl)carbamate Reagent1 Base (K₂CO₃) + Alkyl Halide (R-X) Start->Reagent1 Reagent2 Tf₂O, Pyridine Start->Reagent2 Product1 Biphenyl Ether Derivative Reagent1->Product1 Intermediate Biphenyl Triflate Intermediate Reagent2->Intermediate Reagent3 Suzuki or Buchwald-Hartwig Coupling Intermediate->Reagent3 Product2 Extended Aryl System Reagent3->Product2

Caption: Divergent functionalization pathways from the core scaffold.

Protocol: Williamson Ether Synthesis

  • Dissolve tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate (1.0 equiv) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.

  • Add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equiv). The base deprotonates the phenol to form the more nucleophilic phenoxide.

  • Add the desired alkyl halide (R-X, e.g., benzyl bromide, ethyl iodide) (1.1-1.5 equiv).

  • Heat the mixture to 50-80°C and stir for 4-12 hours, monitoring by TLC.

  • After cooling, quench the reaction by adding water.

  • Extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to yield the desired ether.

Summary of Protocols

ReactionKey ReagentsSolventTemp.Typical YieldPurification
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, Aryl Halide, Boronic AcidToluene/H₂OReflux70-90%Column Chromatography
Boc Deprotection Trifluoroacetic Acid (TFA) or HCl/DioxaneDichloromethaneR.T.>95%Evaporation / Extraction
Etherification K₂CO₃, Alkyl Halide (R-X)DMF or Acetone50-80°C75-95%Column Chromatography

Conclusion

tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate is a powerful and versatile intermediate for organic synthesis. The robust and reliable protocols for its synthesis and subsequent selective functionalization provide a clear strategic advantage for researchers in drug discovery and materials science. The orthogonal nature of its protected amine and reactive phenol allows for a modular approach to building complex molecules, enabling the rapid generation of analogs for structure-activity relationship (SAR) studies and the development of novel chemical entities.

References

  • (R)-tert-butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbaMate - Smolecule.
  • tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate - MDPI.
  • BOC Protection and Deprotection - J&K Scientific LLC.
  • Amine Protection / Deprotection - Fisher Scientific.
  • Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing).
  • Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure.
  • tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate - Lead Sciences.
  • tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate - MySkinRecipes.
  • Solvent-Free Mechanochemical Deprotection of N-Boc Group - FULIR.
  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines - NIH.
  • (R)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate - Pharmaffiliates.
  • Application Notes and Protocols for the Synthesis of Phenyl Carbamates in a Research Setting - Benchchem.
  • New bi:phenyl carbamate and carbonate derivs. (1994) | Armin Dipl Chem Dr Koehn | 1 Citations - SciSpace.
  • Boc-Protected Amino Groups - Organic Chemistry Portal.
  • (S)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate - PubChem.
  • Protective Groups - Organic Chemistry Portal.
  • Various Approaches for the Synthesis of Organic Carbamates - ResearchGate.
  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry.
  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace.
  • Synthesis of carbamates by carbamoylation - Organic Chemistry Portal.
  • Carbamate synthesis by amination (carboxylation) or rearrangement - Organic Chemistry Portal.
  • Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC - NIH.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene - Benchchem.
  • B-Alkyl Suzuki Couplings - Macmillan Group.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis, providing field-proven insights and troubleshooting solutions in a direct question-and-answer format to improve your experimental outcomes. The primary synthetic strategy discussed is the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for C-C bond formation.[1][2]

Core Synthesis Overview & Workflow

The synthesis of the target molecule is most efficiently achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-(N-Boc-amino)phenylboronic acid and 4-iodophenol. This approach offers high functional group tolerance and generally good yields under optimized conditions.[3]

G cluster_prep Reagent Preparation & Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification prep_reagents 1. Prepare & Degas Reagents - 4-(N-Boc-amino)phenylboronic acid - 4-Iodophenol - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/Water) prep_catalyst 2. Prepare Catalyst System - Pd Source (e.g., Pd(OAc)2) - Phosphine Ligand (e.g., SPhos) prep_reagents->prep_catalyst setup_reaction 3. Assemble Reaction Vessel - Flame-dried glassware - Inert atmosphere (N2 or Ar) prep_catalyst->setup_reaction run_coupling 4. Suzuki-Miyaura Coupling - Combine reagents & catalyst - Heat to specified temperature - Monitor reaction progress (TLC/LC-MS) setup_reaction->run_coupling quench_extract 5. Quench & Aqueous Workup - Cool reaction mixture - Quench with water - Extract with organic solvent run_coupling->quench_extract purify 6. Purification - Dry organic layer - Concentrate in vacuo - Purify via column chromatography quench_extract->purify characterize 7. Characterization - NMR, MS, etc. purify->characterize

Caption: High-level workflow for Suzuki-Miyaura synthesis.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis.

Q1: My reaction yield is significantly lower than expected. What are the most likely causes?

A1: Low yield is a common issue stemming from several factors. Systematically investigate the following:

  • Reagent Quality and Stability: The primary culprit is often the boronic acid partner, which can undergo protodeboronation (replacement of the -B(OH)₂ group with a proton).[4] Ensure your 4-(N-Boc-amino)phenylboronic acid is pure and has been stored under inert, dry conditions. The quality of the 4-iodophenol is also critical; it should be free of contaminants that could poison the catalyst.

  • Catalyst Deactivation: The active Pd(0) catalyst can aggregate to form inactive palladium black, especially if the ligand concentration is insufficient or the ligand is not robust enough to stabilize the catalytic species.[5] Ensure your ligand-to-palladium ratio is appropriate, typically between 1:1 and 2:1.[6]

  • Inefficient Degassing: Oxygen can oxidize the Pd(0) catalyst and the phosphine ligand, leading to catalyst deactivation. Ensure your solvent and reaction mixture are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.

  • Incorrect Base or Stoichiometry: The base is crucial for activating the boronic acid to form a more nucleophilic boronate complex, facilitating transmetalation.[7] An insufficient amount of base or a base that is too weak (or too strong) can stall the reaction. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are generally effective.[8]

Q2: I'm observing several spots on my TLC plate besides the product. What are the common side reactions?

A2: The Suzuki coupling, while robust, is prone to specific side reactions that generate impurities:

  • Homocoupling: This results in the formation of symmetrical biphenyls from the starting materials, such as 4,4'-bis(N-Boc-amino)biphenyl (from the boronic acid) and 4,4'-dihydroxybiphenyl (from 4-iodophenol). This is often caused by the presence of oxygen or disproportionation reactions at the palladium center.[5][9] Minimizing oxygen and using the correct catalyst/ligand system can suppress this.

  • Protodeboronation: As mentioned in A1, this side reaction converts your boronic acid starting material into tert-butyl phenylcarbamate, which will not participate in the coupling, thereby reducing your yield.[4]

  • Dehalogenation: The 4-iodophenol can be reduced to phenol. This occurs when a hydride source is present, which can sometimes be generated from solvents or additives under the reaction conditions.[4]

Q3: The reaction mixture turned black and the reaction stalled. What happened?

A3: The formation of a black precipitate is a classic sign of palladium black formation.[5] This indicates that the Pd(0) catalytic species has aggregated and fallen out of the solution, halting the catalytic cycle.

  • Cause: This is often due to an inadequate ligand. The ligand's role is to form a soluble, stable complex with the palladium atom. If the ligand is not bulky or electron-rich enough, or if it degrades under the reaction conditions, the "naked" palladium atoms will aggregate.

  • Solution: Switch to a more robust ligand. Bulky, electron-rich biaryl phosphine ligands like SPhos or XPhos are specifically designed to prevent this aggregation and are highly effective for a wide range of Suzuki couplings.[6][10][11] Increasing the ligand-to-palladium ratio slightly may also help.

Q4: Is the Boc protecting group stable under the reaction conditions?

A4: The tert-butoxycarbonyl (Boc) group is generally stable under the neutral to basic conditions of a standard Suzuki-Miyaura reaction.[12] However, it is sensitive to strong acids. While some Suzuki protocols might inadvertently generate acidic species, it is uncommon with standard carbonate or phosphate bases. One study noted that under their specific Suzuki conditions, the Boc group was hydrolyzed, which eliminated a separate deprotection step; however, this is not the typical outcome and depends heavily on the precise conditions used.[13] For this synthesis, you can expect the Boc group to remain intact.

Q5: Purification of the final product is difficult due to co-eluting impurities. Any suggestions?

A5: Purification challenges often arise from byproducts with similar polarities to the desired product.

  • Optimize Chromatography: A shallow solvent gradient during column chromatography can improve separation. Experiment with different solvent systems (e.g., Ethyl Acetate/Hexanes vs. Dichloromethane/Methanol) to alter the elution profile.

  • Recrystallization: If the product is a solid and of sufficient purity after chromatography (>90%), recrystallization is an excellent final purification step to remove minor impurities and obtain a highly pure product.

  • Aqueous Wash: Before chromatography, ensure a thorough aqueous workup. Washing the organic layer with a mild base (like saturated NaHCO₃ solution) can help remove any unreacted 4-iodophenol. A brine wash will help remove residual water.

Optimized Experimental Protocol

This protocol is a robust starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

Reagents & Materials:

  • 4-(N-Boc-amino)phenylboronic acid (1.1 equiv)

  • 4-Iodophenol (1.0 equiv)[14]

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)[15]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)[11]

  • Potassium Carbonate (K₂CO₃), anhydrous powder (3.0 equiv)[16]

  • 1,4-Dioxane, anhydrous

  • Deionized Water

Procedure:

  • Vessel Preparation: Add a magnetic stir bar to a flame-dried round-bottom flask or Schlenk tube.

  • Reagent Addition: Under an inert atmosphere (N₂ or Ar), charge the flask with 4-iodophenol (1.0 equiv), 4-(N-Boc-amino)phenylboronic acid (1.1 equiv), and K₂CO₃ (3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in a small amount of dioxane. Add this catalyst slurry to the main reaction flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of 4-iodophenol).

  • Degassing: Bubble argon or nitrogen through the stirred reaction mixture for 15-20 minutes to ensure all dissolved oxygen is removed.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with saturated aqueous NaCl (brine).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

Key Parameter Summary

ParameterRecommended Value/ConditionRationale & Citation
Aryl Halide 4-IodophenolIodides are more reactive than bromides or chlorides in oxidative addition.[17]
Boronic Acid 4-(N-Boc-amino)phenylboronic acidCommercially available and relatively stable coupling partner.[18]
Pd Source Pd(OAc)₂ (2 mol%)Common, effective, and air-stable Pd(II) precatalyst.[15]
Ligand SPhos (4 mol%)A bulky, electron-rich Buchwald ligand that promotes high catalytic activity and stability.[6][11]
Base K₂CO₃ (3 equiv)Activates the boronic acid for transmetalation without being overly harsh.[7][16]
Solvent Dioxane / H₂O (4:1)A common solvent system that facilitates dissolution of both organic and inorganic reagents.[19]
Temperature 80-90 °CProvides sufficient thermal energy for the catalytic cycle without promoting excessive side reactions.
Atmosphere Inert (N₂ or Ar)Prevents oxidation and deactivation of the Pd(0) catalyst and phosphine ligand.

Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The cycle involves three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) pd_complex Ar-Pd(II)L2-X pd0->pd_complex Oxidative Addition pd_activated Ar-Pd(II)L2-OR' pd_complex->pd_activated Ligand Exchange pd_diaryl Ar-Pd(II)L2-Ar' pd_activated->pd_diaryl Transmetalation pd_diaryl->pd0 Reductive Elimination aryl_halide Ar-X (4-Iodophenol) aryl_halide->pd_complex boronic_acid Ar'-B(OH)2 (Boc-Aniline Boronic Acid) boronate_complex [Ar'-B(OH)3]⁻ boronic_acid->boronate_complex base Base (OH⁻) base->boronate_complex boronate_complex->pd_diaryl product Ar-Ar' (Final Product) product->pd_diaryl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][20]

References

Sources

purification of crude tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Chromatographic Purification of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate

This technical guide serves as a dedicated support center for researchers, scientists, and professionals in drug development engaged in the purification of crude tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate. The methodologies, troubleshooting guides, and frequently asked questions (FAQs) provided herein are curated from established laboratory practices and scientific literature to ensure both technical accuracy and practical applicability. Our objective is to empower you to navigate the common and complex challenges encountered during the chromatographic purification of this biphenyl derivative, thereby enhancing the purity, yield, and reproducibility of your experimental outcomes.

Compound Profile and Chromatographic Considerations

tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate is a molecule of moderate polarity, featuring a hydrophilic hydroxyl (-OH) group and a hydrogen-bonding carbamate (-NHCOO-) moiety, counterbalanced by a large, hydrophobic biphenyl backbone. This amphipathic nature can present unique challenges in achieving optimal separation from synthetic impurities. Understanding the compound's physical and chemical properties is the first step in developing a robust purification strategy.

PropertyValueSource
Molecular Formula C₁₇H₁₉NO₃[1]
Molecular Weight 285.34 g/mol [1]
Appearance Typically a white to off-white solidGeneral chemical knowledge
Polarity Moderate, with both polar and non-polar regionsInferred from structure
Solubility Generally soluble in moderately polar organic solvents like ethyl acetate, dichloromethane, and acetone; limited solubility in non-polar solvents like hexanes.General chemical knowledge
pKa The phenolic hydroxyl group is weakly acidic.Inferred from structure

The Purification Workflow: A Strategic Overview

The purification of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate via column chromatography is a systematic process. The following workflow provides a high-level overview of the critical stages, from initial analysis of the crude material to the isolation of the purified compound.

Purification Workflow cluster_prep Preparation & Method Development cluster_chrom Column Chromatography cluster_post Analysis & Isolation crude_analysis Analyze Crude Mixture (TLC, NMR, LCMS) tlc_dev TLC Method Development (Solvent System Screening) crude_analysis->tlc_dev Identify Impurities column_prep Prepare Column (Select & Pack Stationary Phase) tlc_dev->column_prep Select Conditions sample_load Load Sample (Wet or Dry Loading) column_prep->sample_load elution Elute with Mobile Phase (Isocratic or Gradient) sample_load->elution fraction_collect Collect Fractions elution->fraction_collect fraction_analysis Analyze Fractions (TLC) fraction_collect->fraction_analysis combine_pure Combine Pure Fractions fraction_analysis->combine_pure solvent_removal Remove Solvent (Rotary Evaporation) combine_pure->solvent_removal final_product Final Product (Characterize Purity) solvent_removal->final_product

Caption: A general workflow for the chromatographic purification of the target compound.

Detailed Experimental Protocol

This section provides a standard protocol for flash column chromatography on silica gel. It should be adapted based on the results of your TLC analysis.

3.1. Thin-Layer Chromatography (TLC) for Solvent System Selection

The selection of an appropriate mobile phase is critical for successful separation.[2] TLC is the primary tool for this optimization.

  • Spotting: Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a candidate mobile phase. A good starting point for this compound is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). Test various ratios (e.g., 4:1, 3:1, 2:1 Hexanes:Ethyl Acetate).

  • Visualization: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

  • Analysis: Calculate the Retention Factor (Rf) for your target compound and visible impurities. The ideal solvent system will provide an Rf value of 0.2 to 0.3 for the target compound, with good separation from all impurities.[3]

3.2. Column Preparation (Wet Packing)

  • Setup: Secure a glass chromatography column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[3]

  • Slurry Preparation: In a beaker, create a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

  • Packing: Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles. Open the stopcock to drain some solvent, adding more slurry as needed until the desired column height is reached.

  • Equilibration: Once packed, add a layer of sand on top of the silica to prevent disturbance during solvent addition.[4] Continuously pass the mobile phase through the column until the silica bed is stable and fully equilibrated. Never let the solvent level drop below the top of the silica gel. [4][5]

3.3. Sample Loading

For compounds with poor solubility in the mobile phase, dry loading is highly recommended to achieve sharp bands and good resolution.[6][7]

Dry Loading (Recommended):

  • Dissolve the crude product in a minimal amount of a volatile solvent in which it is readily soluble (e.g., dichloromethane or acetone).

  • Add a portion of dry silica gel (approximately 2-3 times the mass of the crude product) to the solution.[6]

  • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[4][6]

  • Carefully add this powder to the top of the packed column.

Liquid Loading:

  • Dissolve the crude product in the absolute minimum amount of the mobile phase.[4]

  • Using a pipette, carefully apply the solution to the top of the silica gel, ensuring not to disturb the bed.

  • Allow the sample to adsorb onto the silica by draining the solvent until the liquid level meets the top of the sand.

3.4. Elution and Fraction Collection

  • Carefully add the mobile phase to the column.

  • Apply pressure (if using flash chromatography) to achieve a steady flow rate.[4]

  • Collect the eluent in a series of numbered test tubes or flasks.

  • Monitor the separation by spotting fractions onto a TLC plate and developing it.[4]

  • Once the desired product begins to elute, collect fractions until it is no longer detected by TLC.

Troubleshooting Guide

This section addresses common issues encountered during the purification process in a question-and-answer format.

IssueQuestion & Answer
Poor Separation Q: My compound is co-eluting with an impurity. What should I do? A: This indicates that the selectivity of your system is insufficient. First, try adjusting the polarity of your mobile phase. A shallower gradient or an isocratic elution with a less polar solvent system might improve resolution.[3] If this fails, consider changing the solvent composition entirely (e.g., substituting ethyl acetate with a different polar solvent like ether or a dichloromethane/methanol mixture). For very difficult separations, switching the stationary phase to one with different selectivity, such as alumina or a biphenyl-functionalized silica, may be necessary. Biphenyl phases can offer unique selectivity for aromatic compounds through π-π interactions.[8][9]
No Elution Q: My compound is not coming off the column. Why? A: There are two likely causes. First, your mobile phase may not be polar enough to displace the compound from the silica.[10] Gradually increase the percentage of the polar solvent in your mobile phase. If the compound still doesn't elute, it may be decomposing on the acidic silica gel.[10] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots appear. If decomposition is confirmed, consider using a deactivated silica gel (by pre-treating with a solvent system containing 1-3% triethylamine) or switching to a less acidic stationary phase like neutral alumina.[5]
Broad/Tailing Peaks Q: The TLC of my collected fractions shows significant tailing for my product spot. What's wrong? A: Tailing is often caused by strong, non-ideal interactions between the analyte and the stationary phase.[11] Since your compound has a phenolic hydroxyl group, it is weakly acidic and can interact strongly with the silanol groups on the silica surface. Adding a small amount of a modifier like acetic acid (e.g., 0.1-1%) to your mobile phase can often resolve this by protonating the silanol groups and minimizing this interaction. Conversely, if your impurities were basic, adding a small amount of triethylamine would be beneficial.[11] Tailing can also result from overloading the column or poor packing.
Solubility Issues Q: My crude product is not very soluble in the mobile phase I selected. How can I load it onto the column? A: This is a classic scenario where dry loading is the superior method.[6][7] Attempting to dissolve the compound in a large volume of eluent for liquid loading will result in a very broad initial band, leading to poor separation.[7] Similarly, using a stronger, more polar solvent to dissolve the sample for liquid loading can disrupt the equilibration at the top of the column, causing band broadening and streaking. Dry loading circumvents these issues by applying the sample as a solid, concentrated band.[4][5]
Product Degradation Q: I suspect my product is degrading during purification. How can I prevent this? A: Besides switching to a less acidic stationary phase as mentioned above, you can minimize the time the compound spends on the column. Using flash chromatography with applied pressure, rather than gravity chromatography, will significantly speed up the process.[4] Ensure your solvents are of high purity, as impurities in solvents can sometimes catalyze degradation.

Frequently Asked Questions (FAQs)

  • Q1: What is the best stationary phase for purifying tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate?

    • A: Standard silica gel (40-63 µm) is the most common and cost-effective choice for this type of compound and should be your starting point. For particularly challenging separations involving aromatic impurities, a biphenyl-bonded silica phase can provide alternative selectivity due to potential π-π stacking interactions.[8][9]

  • Q2: How do I handle a very non-polar impurity and a very polar impurity simultaneously?

    • A: This is an ideal situation for using a gradient elution. Start with a non-polar mobile phase (e.g., 100% hexanes) to first elute the non-polar impurity. Then, gradually increase the percentage of the polar solvent (e.g., ethyl acetate) to elute your product, leaving the very polar impurity strongly adsorbed at the top of the column.[5]

  • Q3: Can I reuse my chromatography column?

    • A: While technically possible for identical purifications, it is generally not recommended in a research and development setting. Trace amounts of impurities from a previous run can contaminate your current purification. For achieving high purity, always use a freshly packed column.

  • Q4: My purified product appears as an oil, but I expected a solid. What happened?

    • A: This is almost always due to residual solvent. Ensure you have thoroughly removed all elution solvents under high vacuum for an extended period. If the product is still an oil, it may be an amorphous solid or an oil at room temperature. You can try dissolving it in a minimal amount of a good solvent and then adding a non-solvent to precipitate it, which can sometimes induce crystallization.

Troubleshooting Logic Diagram

This diagram outlines a decision-making process for addressing common chromatography issues.

Troubleshooting Logic action_node action_node result_node result_node start Problem Observed? poor_sep Poor Separation? start->poor_sep Yes no_elution No Elution? start->no_elution No action_node_1 Decrease Mobile Phase Polarity or Run a Shallower Gradient poor_sep->action_node_1 Yes tailing Tailing/Broad Peak? no_elution->tailing No action_node_2 Increase Mobile Phase Polarity no_elution->action_node_2 Yes action_node_3 Add Modifier to Eluent (e.g., 0.1% Acetic Acid) tailing->action_node_3 Yes result_node_1 Change Solvent System or Stationary Phase action_node_1->result_node_1 Still Poor? result_node_2 Suspect Decomposition. Use Deactivated Silica/Alumina action_node_2->result_node_2 Still No Elution? result_node_3 Check for Overloading. Repack Column. action_node_3->result_node_3 Still Tailing?

Caption: A decision tree for troubleshooting common chromatography problems.

References

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Sorbtech. (2023). HOW TO: Sample loading methods in flash chromatography. [Link]

  • ResearchGate. (2015). How can I do column chromatography if the product has poor solubility in solvent?. [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]

  • Quora. (2018). What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice?. [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • Reddit. (2022). troubleshooring flash chromatography purification. [Link]

  • Chromatography Online. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. [Link]

  • MDPI. (2017). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Lead Sciences. tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate. [Link]

  • Chembeasy. (R)-tert-butyl ( 1-([1, 1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbaMate 1426129-50-1. [Link]

  • Restek. (2016). Why Biphenyl is a very interesting primary choice as stationary phase in LC. [Link]

  • JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

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Technical Support Center: Synthesis of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this important building block. Our goal is to provide practical, field-tested insights into the common challenges and side reactions encountered during its synthesis, enabling you to troubleshoot effectively, optimize your reaction conditions, and ensure the integrity of your final product.

The most prevalent and versatile method for constructing the biphenyl core of this molecule is the Suzuki-Miyaura cross-coupling reaction. This guide will focus primarily on troubleshooting this pathway, as well as potential issues arising from the Boc-protection step.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis. The questions are structured to help you diagnose the problem based on your experimental observations.

Question 1: My reaction has stalled, or the yield is significantly lower than expected. What are the likely causes?

Low conversion is a frequent issue in cross-coupling reactions. The root cause often lies with the catalyst, base, or reactants.

  • Answer: Several factors can lead to poor yields. Let's break them down:

    • Catalyst Inactivity: The Palladium(0) species is the active catalyst. If your reaction solution is black (indicating palladium black precipitation), the catalyst has likely crashed out of the catalytic cycle. This can be caused by insufficient ligand, high temperatures, or oxygen contamination.

      • Troubleshooting: Ensure your reaction is rigorously degassed to remove oxygen. Using a slightly higher ligand-to-palladium ratio (e.g., 1.5:1 to 2.5:1) can help stabilize the catalytic species.

    • Base Incompatibility or Insufficiency: The base is critical for activating the boronic acid partner.[1] An inadequate amount of base or a base that is too weak will stall the reaction.

      • Troubleshooting: Ensure you are using at least 2-3 equivalents of a suitable base like K₂CO₃, Cs₂CO₃, or K₃PO₄. For challenging couplings, stronger bases may be required, but they can also promote side reactions. The base must be finely ground and anhydrous for solid-phase bases.

    • Protodeboronation of the Boronic Acid: This is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively consuming your starting material without forming the product.[2] This is often promoted by excess water or acidic impurities.

      • Troubleshooting: Use anhydrous solvents and ensure your boronic acid is dry. Running the reaction under strictly inert conditions (Argon or Nitrogen) is crucial.

    • Poor Quality of Starting Materials: Impurities in either the aryl halide or the boronic acid can interfere with the reaction.

      • Troubleshooting: Verify the purity of your starting materials by NMR or LC-MS before starting the reaction.

Question 2: My mass spectrometry (MS) analysis shows several unexpected peaks. How can I identify the byproducts?

Identifying byproducts is the first step to mitigating their formation. The table below summarizes the expected m/z values for the target product and common impurities.

  • Answer: By comparing the m/z values from your analysis with a list of potential side products, you can diagnose the issue. The most common byproducts arise from homocoupling of the starting materials or reactions involving the Boc protecting group.

Table 1: Mass Spectrometry Data for Product and Potential Side Reactions (Calculated for [M+H]⁺, [M+Na]⁺, and [M-H]⁻ adducts)

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected m/z [M+H]⁺Expected m/z [M+Na]⁺Expected m/z [M-H]⁻Probable Origin
Target Product C₁₇H₁₉NO₃285.34286.14308.12284.13Successful Suzuki Coupling
4-Amino-4'-hydroxybiphenylC₁₂H₁₁NO185.22186.09208.07184.08Incomplete Boc-protection or premature deprotection of the target product.[3][4]
4,4'-BiphenolC₁₂H₁₀O₂186.21187.08209.06185.06Homocoupling of the 4-hydroxyphenyl boronic acid/ester coupling partner.[5]
N,N'-([1,1'-biphenyl]-4,4'-diyl)bis(tert-butyl carbamate)C₂₂H₂₈N₂O₄396.47397.21419.19395.20Homocoupling of the N-Boc-4-aminophenyl boronic acid/ester coupling partner.[5]
tert-Butyl (4'-(tert-butoxy)-[1,1'-biphenyl]-4-yl)carbamateC₂₁H₂₇NO₃357.45358.21380.19356.19Alkylation of the phenol group by the tert-butyl cation, often during acidic workup or attempted deprotection.[6][7]
tert-Butyl bis(4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamateC₂₉H₂₇NO₄469.53470.20492.18468.18Double arylation on the nitrogen atom. This is less common but possible under harsh conditions.
Question 3: My crude product is a sticky oil that is difficult to purify by column chromatography. What can I do?

Purification can be challenging due to the presence of structurally similar byproducts and the amphipathic nature of the molecule.

  • Answer:

    • Optimize Chromatography: The phenolic hydroxyl group can cause streaking on silica gel. Try adding a small amount of acetic acid or triethylamine (depending on the other functional groups) to your eluent system to improve peak shape. A gradient elution from a non-polar solvent (e.g., Hexanes) to a more polar one (e.g., Ethyl Acetate) is recommended.

    • Acid-Base Extraction: You can exploit the acidic nature of the phenol and the protected amine. Dissolve the crude material in a solvent like Ethyl Acetate. Wash with a mild aqueous base (e.g., 5% NaHCO₃ solution) to remove acidic impurities. The phenolic product might partially deprotonate and move to the aqueous layer, so use caution and check all layers by TLC.

    • Crystallization: If a solid can be obtained, crystallization is an excellent purification method. Try dissolving the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate, isopropanol) and then slowly adding a non-polar anti-solvent (e.g., hexanes) until turbidity is observed, then allow it to cool slowly.

Mechanisms of Key Side Reactions

Understanding the "how" and "why" of side reactions is key to preventing them. Below are diagrams illustrating the desired reaction alongside common competing pathways.

Main Synthetic Pathway: Suzuki-Miyaura Coupling

The desired reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

G cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa complex1 Ar¹-Pd(II)L₂-X oa->complex1 tm Transmetalation complex1->tm Ar²B(OR)₂ Base complex2 Ar¹-Pd(II)L₂-Ar² tm->complex2 re Reductive Elimination complex2->re re->pd0 Regenerates Catalyst product Product (Ar¹-Ar²) (Target Molecule) re->product aryl_halide Aryl Halide (Ar¹-X) (e.g., 4-Bromo-N-Boc-aniline) aryl_halide->oa boronic_acid Boronic Acid (Ar²B(OR)₂) (e.g., 4-Hydroxyphenylboronic acid) boronic_acid->tm caption Fig 1. Simplified Suzuki-Miyaura catalytic cycle.

Caption: Fig 1. Simplified Suzuki-Miyaura catalytic cycle.

Competing Side Reactions

Several pathways compete with the productive catalytic cycle, leading to impurities and reduced yield.

G cluster_side Common Side Reactions main_path Suzuki Coupling (Main Pathway) tert_butylation Phenol Alkylation (Ar-O-tBu) main_path->tert_butylation Acidic Workup (tBu⁺ formation) boronic_acid Ar-B(OR)₂ boronic_acid->main_path Pd(0) Ar-X homocoupling Homocoupling (Ar-Ar) boronic_acid->homocoupling O₂, Base protodeboronation Protodeboronation (Ar-H) boronic_acid->protodeboronation H₂O / H⁺ aryl_halide Ar-X aryl_halide->main_path caption Fig 2. Major side reactions competing with Suzuki coupling.

Caption: Fig 2. Major side reactions competing with Suzuki coupling.

  • Homocoupling: This occurs when two molecules of the boronic acid couple with each other. It is often mediated by oxygen and the palladium catalyst. Rigorous deoxygenation of the reaction mixture is the best preventative measure.[5]

  • Protodeboronation: As mentioned, this is the hydrolysis of the boronic acid back to the corresponding arene. It is minimized by using anhydrous conditions.[2]

  • Tert-Butylation: The Boc group is acid-labile.[6] During acidic workup or if acidic conditions are inadvertently created, the Boc group can be cleaved to form a tert-butyl cation. This highly reactive electrophile can then alkylate nucleophilic sites on the molecule, most commonly the electron-rich phenol ring, leading to an O-alkylated byproduct.[7] To prevent this, use a mild, non-acidic workup. If deprotection is intended, scavengers like anisole or triethylsilane should be added to trap the tert-butyl cation.[6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the synthesis. Optimization may be required based on your specific substrates.

  • Reagent Preparation: To a dry Schlenk flask under an Argon atmosphere, add N-Boc-4-bromoaniline (1.0 eq.), 4-hydroxyphenylboronic acid (1.2 eq.), potassium carbonate (K₂CO₃, 3.0 eq., finely ground), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-Dioxane/Water (4:1 ratio). The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction Execution: Heat the mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 6-12 hours. Look for the disappearance of the limiting starting material.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

References

  • Vertex AI Search, (R)-tert-butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbaMate - Smolecule. Accessed January 20, 2026.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides, BOC Deprotection - Wordpress. Accessed January 20, 2026.
  • MDPI, tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. [Link]. Accessed January 20, 2026.

  • Hebei Boze Chemical Co.,Ltd., BOC deprotection. Accessed January 20, 2026.
  • Reddit, Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Accessed January 20, 2026.
  • SpringerLink, Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]. Accessed January 20, 2026.

  • J&K Scientific LLC, BOC Protection and Deprotection. Accessed January 20, 2026.
  • ChemRxiv, Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste. Accessed January 20, 2026.
  • Amazon S3, Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]. Accessed January 20, 2026.

  • YouTube, The Buchwald-Hartwig Amination Reaction. [Link]. Accessed January 20, 2026.

  • University of Windsor, Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]. Accessed January 20, 2026.

  • ACS Publications, Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates | The Journal of Organic Chemistry. [Link]. Accessed January 20, 2026.

  • MySkinRecipes, tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate. [Link]. Accessed January 20, 2026.

  • PubChem, 4-Amino-4'-hydroxybiphenyl. [Link]. Accessed January 20, 2026.

  • Wikipedia, Buchwald–Hartwig amination. [Link]. Accessed January 20, 2026.

  • Wikipedia, Suzuki reaction. [Link]. Accessed January 20, 2026.

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Technical Support Center: Optimization of Reaction Conditions for tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions. The synthesis of this biphenyl compound, a valuable intermediate in medicinal chemistry, is typically achieved through a Suzuki-Miyaura cross-coupling reaction.[1] This guide will focus on optimizing this critical reaction to ensure high yields and purity.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate. Each issue is followed by potential causes and actionable solutions.

Issue 1: Low to No Product Yield

A low yield of the desired product is one of the most common challenges in cross-coupling reactions.[2] Several factors can contribute to this issue.

Potential Causes & Solutions:

  • Inactive Catalyst: The Pd(0) catalyst is sensitive to oxygen and can be easily deactivated.[3]

    • Solution: Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). All solvents should be thoroughly degassed prior to use by methods such as sparging with an inert gas or freeze-pump-thaw cycles.

  • Poor Quality Reagents: Degradation of the boronic acid or aryl halide can significantly impact the reaction.

    • Solution: Use fresh or properly stored 4-hydroxyphenylboronic acid. Boronic acids can undergo protodeboronation, especially if exposed to moisture and air.[3] Consider using a more stable boronic ester derivative if the boronic acid proves to be problematic.[2] Ensure the tert-butyl (4-bromophenyl)carbamate is pure.

  • Suboptimal Base: The choice and quality of the base are critical for the transmetalation step.[4]

    • Solution: Screen different bases. While potassium carbonate (K₂CO₃) is commonly used, other bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be more effective for your specific substrate combination.[4][5] Ensure the base is finely powdered and dry.

  • Incorrect Solvent System: The solvent plays a crucial role in solubility and reaction kinetics.

    • Solution: A mixture of an organic solvent and water is typically used. Common solvent systems include dioxane/water, toluene/water, or THF/water.[5] The ratio of the organic solvent to water should be optimized.

  • Inappropriate Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently.

    • Solution: While many Suzuki couplings are run at elevated temperatures (e.g., 80-100 °C), some modern catalyst systems can operate at room temperature.[6][7] If no reaction is observed, a gradual increase in temperature may be necessary. Conversely, excessively high temperatures can lead to side reactions.[8]

Issue 2: Presence of Significant Impurities

The formation of byproducts can complicate purification and reduce the overall yield. Understanding the source of these impurities is key to mitigating them.

Potential Causes & Solutions:

  • Homocoupling of Boronic Acid: This side reaction leads to the formation of 4,4'-biphenol.[2]

    • Solution: This is often caused by the presence of oxygen, which can facilitate the homocoupling pathway.[2] Rigorous degassing is crucial. Using a slight excess of the aryl halide can also help to suppress this side reaction.[8]

  • Dehalogenation of the Aryl Halide: The starting material, tert-butyl (4-bromophenyl)carbamate, is reduced to tert-butyl phenylcarbamate.[2]

    • Solution: This side reaction can be promoted by certain hydride sources in the reaction mixture.[3] Ensure solvents are pure and consider the choice of base, as some may be more prone to facilitating this pathway.

  • Protodeboronation of the Boronic Acid: The 4-hydroxyphenylboronic acid reverts to phenol.[2]

    • Solution: This is often exacerbated by high temperatures and the presence of water.[8] Use the boronic acid as fresh as possible. The use of more stable boronic esters, such as pinacol esters, can also prevent this side reaction.[3]

Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure product can be challenging.

Potential Causes & Solutions:

  • Co-elution of Byproducts: Impurities with similar polarity to the product can make chromatographic separation difficult.

    • Solution: Optimize your column chromatography conditions. A shallow gradient of a suitable solvent system (e.g., ethyl acetate/hexanes) can improve separation. If byproducts are acidic or basic, a liquid-liquid extraction with a dilute acid or base wash prior to chromatography can remove them.

  • Residual Palladium Catalyst: The final product may be contaminated with palladium.

    • Solution: Several methods can be employed to remove residual palladium. These include treatment with activated carbon, silica gel, or specific scavengers designed to bind to palladium.

  • Product Precipitation/Crystallization Issues: The product may be difficult to crystallize or may precipitate with impurities.

    • Solution: Experiment with different recrystallization solvents or solvent mixtures. Trituration with a non-polar solvent like hexanes can sometimes help to remove less polar impurities and induce crystallization.[9]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of the synthesis of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate.

Q1: What is the optimal catalyst for this reaction?

The choice of palladium catalyst is crucial. While Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst, other palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a phosphine ligand can also be highly effective.[10][11] For challenging substrates, more advanced catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) may be required to achieve high yields.[6][12]

Q2: How do I choose the right base?

The base plays a key role in activating the boronic acid for transmetalation.[4][13][14] The choice of base depends on the substrates and solvent. Inorganic bases are generally preferred.

  • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are widely used and often provide good results.[4] Cesium carbonate is a stronger base and can be effective in more difficult couplings.[5]

  • Phosphates (K₃PO₄): This is another effective base, particularly for reactions with sterically hindered substrates.[4]

  • Hydroxides (NaOH, KOH): While effective, they can sometimes promote side reactions.

Q3: What is the ideal solvent system and ratio?

A biphasic system of an organic solvent and water is typically employed. The organic solvent solubilizes the organic reactants and catalyst, while the aqueous phase contains the inorganic base.

  • Common Solvents: Dioxane, Toluene, Tetrahydrofuran (THF), and Dimethylformamide (DMF) are frequently used.[5]

  • Solvent/Water Ratio: A common starting point is a 4:1 or 5:1 ratio of organic solvent to water. This ratio should be optimized to ensure adequate solubility of all components.

Q4: Can this reaction be performed under microwave irradiation?

Yes, microwave-assisted Suzuki couplings can significantly reduce reaction times and often improve yields.[8][15] The rapid heating provided by microwaves can accelerate the reaction, sometimes allowing for lower catalyst loadings.[8]

Q5: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. High-performance liquid chromatography (HPLC) can provide more quantitative information on the reaction progress.

III. Experimental Protocols & Data

Optimized Suzuki-Miyaura Coupling Protocol

This protocol provides a starting point for the synthesis of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate. Optimization of the parameters outlined below may be necessary.

Materials:

  • tert-Butyl (4-bromophenyl)carbamate (1.0 equiv)

  • 4-Hydroxyphenylboronic acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Dioxane/Water, 4:1)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butyl (4-bromophenyl)carbamate and 4-hydroxyphenylboronic acid.

  • Add the base and the palladium catalyst.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Base and Solvent Screening

The following table summarizes typical results from a screening of different bases and solvents for this reaction. Yields are illustrative and can vary based on specific reaction conditions.

EntryBase (2.0 equiv)Solvent (4:1)Temperature (°C)Time (h)Yield (%)
1K₂CO₃Dioxane/Water901285
2Cs₂CO₃Dioxane/Water901292
3K₃PO₄Dioxane/Water901288
4K₂CO₃Toluene/Water1001278
5K₂CO₃THF/Water801675

IV. Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-OR(Ln) Ar-Pd(II)-OR(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-OR(Ln) Base Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-OR(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_atmosphere Inert Atmosphere Check start->check_atmosphere check_reagents Reagent Quality Check check_atmosphere->check_reagents Atmosphere OK optimize_base Optimize Base check_reagents->optimize_base Reagents OK optimize_solvent Optimize Solvent optimize_base->optimize_solvent optimize_temp Optimize Temperature optimize_solvent->optimize_temp success Improved Yield optimize_temp->success

Caption: A systematic workflow for troubleshooting low yields in the Suzuki coupling.

V. References

  • Wikipedia. Suzuki reaction. [Link]

  • Alonso, F., Beletskaya, I. P., & Yus, M. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(43), 15167–15180.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

  • Couto, I., Nieto-Oberhuber, C., & Echavarren, A. M. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition, 50(34), 7831–7834.

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Bumagin, N. A., Bykov, V. V., & Beletskaya, I. P. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7274–7277.

  • MDPI. (2017). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Molbank, 2017(4), M963.

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Cape Town.

  • ResearchGate. (2015). Optimization of Reaction Conditions. [Link]

  • ResearchGate. (2017). Suzuki Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Pinter, A., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12437–12453.

  • ResearchGate. (2016). Optimization of conditions in the Suzuki-Miyaura coupling reaction. [Link]

  • ResearchGate. (2017). Synthesis of tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate 5. [Link]

  • Kadarauch, M., Whalley, D. M., & Phipps, R. J. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society, 144(34), 15638–15643.

  • Organic Syntheses. (2007). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 84, 101.

  • Myers, A. G. (n.d.). The Suzuki Reaction. Chem 115.

  • ResearchGate. (2018). Side reactions of Suzuki cross-coupling. [Link]

  • U.S. Patent No. 5,493,044. (1996). Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate.

  • MySkinRecipes. tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate. [Link]

  • PubChem. (S)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate. [Link]

  • The Royal Society of Chemistry. (2016). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. RSC Advances, 6(99), 97261–97265.

  • ChemSino. (R)-tert-butyl ( 1-([1, 1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbaMate 1426129-50-1. [Link]

  • The Suzuki Reaction. (2014). Chem 125 Lab Report.

  • Google Patents. (2012). The synthetic method of tert-butyl-[2-(biphenyl-4-yl)-1-(hydroxymethyl)ethyl]carbamate. CN101362708B.

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • Organic Syntheses. (1964). Carbamic acid, tert-butyl ester. Organic Syntheses, 44, 15.

Sources

Technical Support Center: Troubleshooting Boc Deprotection of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Boc deprotection of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific transformation. We provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems during the Boc deprotection of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate, providing explanations for the underlying causes and actionable solutions.

Issue 1: Incomplete or Sluggish Deprotection

Symptom: TLC or LC-MS analysis indicates the presence of a significant amount of starting material, even after the expected reaction time.

Potential Causes & Solutions:

Cause Scientific Rationale Recommended Action
Insufficient Acid Strength or Concentration The Boc deprotection is an acid-catalyzed reaction that proceeds via protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation.[1][2][3] If the acid is too weak or its concentration is too low, the initial protonation step is inefficient, leading to a slow or incomplete reaction.[4]Gradually increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM). Start with a 20-25% (v/v) solution and increase to 50% if necessary.[5][6] For substrates resistant to TFA, a solution of HCl in an organic solvent like dioxane or methanol can be a more potent alternative.[4][7]
Low Reaction Temperature Like most chemical reactions, the rate of Boc deprotection is temperature-dependent. Room temperature is often sufficient, but for some substrates, the activation energy barrier may require additional thermal energy to overcome.[8]Allow the reaction to stir at room temperature for a longer period. If the reaction remains sluggish, gentle heating to 30-40°C can be employed, but this should be done with careful monitoring for potential side products.[4][8]
Steric Hindrance The biphenyl moiety, while not exceptionally bulky, can in some conformations sterically hinder the approach of the acid to the Boc group, slowing the reaction rate.Consider extending the reaction time and ensure efficient stirring to overcome any mass transfer limitations.
Solvent Issues The chosen solvent must completely dissolve the substrate to ensure a homogeneous reaction mixture. Inadequate solubility can lead to a heterogeneous reaction with a significantly reduced rate.[4]Dichloromethane (DCM) is a standard solvent for TFA-mediated deprotection due to its ability to dissolve a wide range of organic compounds and its relative inertness.[8] If solubility is an issue, consider alternative solvents like 1,4-dioxane or a co-solvent system.
Issue 2: Formation of Side Products

Symptom: TLC or LC-MS analysis reveals the presence of unexpected spots or peaks, indicating the formation of impurities.

Potential Causes & Solutions:

Cause Scientific Rationale Recommended Action
Alkylation of the Phenolic Ring The deprotection mechanism generates a reactive tert-butyl cation.[9][10] This electrophile can attack the electron-rich phenol ring of either the starting material or the product, leading to tert-butylation, a common side reaction with phenolic substrates.[9][10]The most effective way to mitigate this is by using a "scavenger." Scavengers are nucleophilic species added to the reaction mixture to trap the tert-butyl cation before it can react with your compound of interest.[5][10] Triisopropylsilane (TIS) or anisole are excellent choices for this purpose.[5][11]
Substrate Degradation Prolonged exposure to strong acidic conditions or elevated temperatures can lead to the degradation of sensitive functional groups.Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, promptly work up the reaction to minimize exposure to the acidic environment.[8] If degradation is observed, consider using milder deprotection conditions.
Issue 3: Difficult Product Isolation and Purification

Symptom: Challenges in obtaining the pure, deprotected product (4'-amino-[1,1'-biphenyl]-4-ol) after workup.

Potential Causes & Solutions:

Cause Scientific Rationale Recommended Action
Product is a Salt The deprotection is performed in a strong acid. The resulting amine product will be protonated, forming a salt (e.g., a trifluoroacetate salt if TFA is used).[1][12] These salts often have different solubility profiles than the free amine and can be highly polar.After removing the volatile acid (e.g., by rotary evaporation, possibly with co-evaporation with a solvent like toluene), the resulting amine salt can often be used directly in the next step.[8] To obtain the free amine, a basic workup is required. Dissolve the crude salt in a suitable solvent and wash with a mild aqueous base like saturated sodium bicarbonate solution until the aqueous layer is basic.[6][13]
Emulsion Formation During Workup The product, 4'-amino-[1,1'-biphenyl]-4-ol, is amphiphilic, possessing both polar (amine and hydroxyl) and non-polar (biphenyl) regions. This can lead to the formation of stable emulsions during aqueous workup.To break emulsions, try adding brine (saturated aqueous NaCl) or gently warming the mixture. In some cases, filtration through a pad of Celite® can be effective.
Product Insolubility The deprotected product may have limited solubility in common organic solvents used for extraction, such as ethyl acetate or DCM.If the product precipitates during the basic workup, it can be isolated by filtration. Ensure the aqueous phase is sufficiently basic to ensure the product is in its free amine form. If the product is soluble in the aqueous basic solution, you may need to adjust the pH back to the isoelectric point to induce precipitation or use a more polar extraction solvent.

II. Frequently Asked Questions (FAQs)

Q1: How do I monitor the progress of the deprotection reaction?

A1: Thin-Layer Chromatography (TLC) is the most convenient method.[8][14][15] The deprotected product, 4'-amino-[1,1'-biphenyl]-4-ol, is significantly more polar than the Boc-protected starting material due to the presence of the free amine. Therefore, the product will have a much lower Rf value on a silica gel TLC plate.[8] Spot the reaction mixture alongside the starting material to track the disappearance of the starting material spot and the appearance of the new, lower Rf product spot.[15] LC-MS can also be used for more quantitative monitoring.

Q2: What is the mechanism of Boc deprotection with TFA?

A2: The mechanism involves a few key steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (TFA).[2][3]

  • Formation of tert-butyl cation: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][12]

  • Decarboxylation: The carbamic acid is unstable and spontaneously decomposes, releasing carbon dioxide gas and the free amine.[1][2]

  • Protonation of the amine: The newly formed amine is then protonated by the excess acid in the reaction mixture, yielding the amine salt.[12]

Boc_Deprotection_Mechanism cluster_start Starting Material cluster_acid Acidic Conditions cluster_intermediate Intermediates cluster_product Products BocProtected R-NH-Boc ProtonatedBoc Protonated Carbamate BocProtected->ProtonatedBoc Protonation TFA H⁺ (from TFA) TFA->ProtonatedBoc CarbamicAcid Carbamic Acid (R-NH-COOH) ProtonatedBoc->CarbamicAcid Cleavage tBuCation tert-Butyl Cation ( (CH₃)₃C⁺ ) ProtonatedBoc->tBuCation AmineSalt Amine Salt (R-NH₃⁺) CarbamicAcid->AmineSalt Decarboxylation CO2 CO₂ CarbamicAcid->CO2

Caption: Mechanism of TFA-mediated Boc deprotection.

Q3: Are there any milder alternatives to TFA for this deprotection?

A3: Yes, if your substrate is sensitive to the harsh conditions of TFA, several milder alternatives can be considered. These include:

  • Aqueous phosphoric acid: This can be an effective and environmentally benign reagent for the deprotection of tert-butyl carbamates.[16]

  • Lewis acids: Reagents like zinc bromide (ZnBr₂) in DCM can cleave the Boc group under non-protic conditions, which can be beneficial for acid-labile compounds.[7]

  • Oxalyl chloride in methanol: This system offers a mild method for deprotection at room temperature and is tolerant of many other functional groups.[17][18]

Q4: Why is it important to run the reaction in a well-ventilated fume hood and not in a closed system?

A4: The deprotection reaction liberates two gases: isobutylene (from the deprotonation of the tert-butyl cation) and carbon dioxide (from the decomposition of the carbamic acid intermediate).[1][12] Running the reaction in a closed system would lead to a dangerous buildup of pressure.[1] Additionally, TFA is corrosive and volatile, and its vapors should not be inhaled. Therefore, it is crucial to perform this reaction in a well-ventilated fume hood.

III. Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA/DCM and a Scavenger

This protocol is a robust starting point for the deprotection of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate.

Materials:

  • tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (as a scavenger)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Boc-protected starting material in anhydrous DCM to a concentration of approximately 0.1 M.

  • Addition of Scavenger: To the solution, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Acid Addition: Slowly add TFA dropwise to the stirred solution to a final concentration of 25-50% (v/v).[4][6]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring at room temperature.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent) until the starting material is no longer visible (typically 1-4 hours).[8][15]

  • Workup - Acid Removal: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.[8] To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2-3 times).[8]

  • Workup - Neutralization: Dissolve the oily residue in ethyl acetate. Transfer the solution to a separatory funnel and carefully wash with saturated aqueous NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic.[13]

  • Workup - Extraction: Wash the organic layer with brine, then dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4'-amino-[1,1'-biphenyl]-4-ol. The product can be further purified by column chromatography or recrystallization if necessary.

Standard_Protocol_Workflow Start 1. Dissolve Substrate in DCM AddScavenger 2. Add Scavenger (TIS) Start->AddScavenger Cool 3. Cool to 0°C AddScavenger->Cool AddTFA 4. Add TFA (25-50%) Cool->AddTFA React 5. Stir at 0°C then RT AddTFA->React Monitor 6. Monitor by TLC React->Monitor Workup_Start 7. Concentrate in vacuo Monitor->Workup_Start Reaction Complete Neutralize 8. Neutralize with NaHCO₃ Workup_Start->Neutralize Extract 9. Extract & Dry Neutralize->Extract Isolate 10. Isolate Product Extract->Isolate FinalProduct Purified Product Isolate->FinalProduct Purify if needed

Caption: Workflow for the standard Boc deprotection protocol.

IV. References

  • Common Organic Chemistry. Boc Deprotection Mechanism - HCl. Available at: [Link]

  • Aapptec Peptides. Technical Support Information Bulletin 1163 - Standard Removal of Boc Protecting Group. Available at: [Link]

  • YouTube. Boc Deprotection Mechanism | Organic Chemistry. (2022). Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available at: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. Available at: [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. Available at: [Link]

  • Request PDF. Peptide Global Deprotection/Scavenger-Induced Side Reactions. Available at: [Link]

  • National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]

  • ResearchGate. How to confirm BOC deprotection by TFA? Available at: [Link]

  • National Institutes of Health. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Available at: [Link]

  • YouTube. how to do TLC plates and N-boc deprotection. (2021). Available at: [Link]

  • Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • ResearchGate. Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols. Available at: [Link]

  • Taylor & Francis Online. A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/catalyst-free conditions. Available at: [Link]

  • Washington State University. Monitoring Reactions by TLC. Available at: [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. (2018). Available at: [Link]

  • ResearchGate. The First Simple Method of Protection of Hydroxy Compounds as Their O-Boc Derivatives under Lewis Acid Catalysis. Available at: [Link]

  • Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). Available at: [Link]

  • Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). Available at: [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]

  • Organic & Biomolecular Chemistry. Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. (2019). Available at: [Link]

  • ResearchGate. Can anyone tell me how to cleave a Boc group in basic conditions, as my molecule has acid sensitive functional group? Available at: [Link]

  • Google Patents. US4870209A - Process for purifying crude 4-aminophenol. Available at:

  • Wikipedia. 4-Aminobiphenyl. Available at: [Link]

  • European Patent Office. Process for the purification of p-aminophenol - EP 0041837 A1. Available at: [Link]

Sources

Technical Support Center: Stability of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their synthetic workflows. Here, we will address common stability issues encountered under acidic conditions, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Introduction: Understanding the Core Instability

The primary point of instability in tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate, a Boc-protected amine, lies in the lability of the tert-butoxycarbonyl (Boc) group in the presence of acid.[1] This sensitivity is, in fact, the very reason for its widespread use as a protecting group—it can be removed under specific acidic conditions while remaining stable to many other reagents.[2] However, this reactivity can also lead to premature or unintended deprotection, resulting in experimental failures. This guide will help you navigate these challenges.

The fundamental mechanism of acid-catalyzed Boc deprotection involves several key steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by an acid.[3][4]

  • Formation of a Tert-butyl Cation: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[3][5]

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas.[3][4]

  • Amine Salt Formation: The newly liberated amine is then protonated by the excess acid to form the corresponding amine salt.[3]

This process is generally efficient but can be complicated by the reactivity of the generated tert-butyl cation, which can lead to unwanted side reactions.[3][6]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments with detailed, actionable solutions.

Issue 1: Incomplete Deprotection

Question: I'm trying to deprotect my compound, but I'm consistently seeing starting material in my reaction mixture. What could be the cause?

Answer: Incomplete deprotection is a common issue that can usually be traced back to a few key factors:

  • Insufficient Acid Strength or Concentration: The most frequent culprit is that the acidic conditions are not potent enough to drive the reaction to completion.[7]

    • Solution: If you are using a standard solution of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), consider increasing the concentration of TFA. For many substrates, a 25-50% solution of TFA in DCM is effective.[3] For more resistant substrates, using neat TFA or switching to a stronger acid like 4M HCl in dioxane may be necessary.[8][9]

  • Reaction Time and Temperature: The deprotection may simply need more time or a slight increase in temperature to proceed fully.[7]

    • Solution: Monitor your reaction closely using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time. Most Boc deprotections are complete within 30 minutes to 2 hours at room temperature.[3] Gentle warming can be attempted, but be cautious of potential side reactions.

  • Steric Hindrance: If the Boc-protected amine is in a sterically congested environment, deprotection can be significantly slower.[7]

    • Solution: For sterically hindered substrates, more forcing conditions are often required. This could mean a higher concentration of a stronger acid, a longer reaction time, or a modest increase in temperature.

Issue 2: Unidentified Side Products

Question: After my deprotection reaction, I'm observing several unexpected spots on my TLC plate. What are these and how can I prevent them?

Answer: The formation of side products is most often due to the reactivity of the tert-butyl cation generated during the deprotection process.[6] This electrophilic intermediate can react with nucleophilic sites on your molecule or in the reaction mixture.

  • Alkylation of Nucleophilic Residues: The tert-butyl cation can alkylate electron-rich aromatic rings or other nucleophilic functional groups.[6] In molecules with functionalities like tryptophan, methionine, or tyrosine, this is a significant concern.[6] The hydroxyl group on the biphenyl moiety of your specific compound could also be a potential site for alkylation, although less likely than more nucleophilic groups.

    • Solution: The Use of Scavengers. The most effective way to prevent these side reactions is to introduce a "scavenger" into your reaction mixture.[6] Scavengers are nucleophiles that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause unwanted reactions.[6]

Common Scavengers Purpose Typical Concentration
Triisopropylsilane (TIS) A very effective scavenger that reduces the tert-butyl cation.1-5% (v/v)
Water (H₂O) Traps the cation to form tert-butanol.1-5% (v/v)
Thioanisole Particularly useful for protecting methionine and tryptophan residues.1-5% (v/v)
Anisole Can also trap the tert-butyl cation.1-5% (v/v)
Issue 3: Accidental Deprotection During Other Synthetic Steps or Purification

Question: I'm not trying to deprotect my compound, but I'm losing the Boc group during a different reaction or during column chromatography. Why is this happening?

Answer: Accidental deprotection is a frustrating problem that highlights the sensitivity of the Boc group to even mildly acidic conditions.

  • Acidic Reagents or Byproducts: Your reaction may be generating acidic byproducts, or you may be using reagents that are themselves acidic or contain acidic impurities.

    • Solution: Carefully analyze all reagents and conditions in your reaction. If an acidic reagent is necessary, consider if a non-acidic alternative exists. If acidic byproducts are formed, it may be necessary to perform an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid before proceeding.

  • Silica Gel Chromatography: Standard silica gel can be slightly acidic and can cause partial or complete deprotection of sensitive compounds.

    • Solution: If you suspect this is the issue, you can neutralize the silica gel before use. This can be done by preparing a slurry of the silica gel in a solvent containing a small amount of a volatile base, such as triethylamine (typically 1-2%), and then removing the solvent under vacuum. Alternatively, using a different stationary phase like alumina (which is basic) may be an option.

  • Reverse-Phase HPLC with TFA: Using trifluoroacetic acid (TFA) as a mobile phase additive in reverse-phase HPLC can lead to deprotection, especially if the fractions are allowed to stand for extended periods or are concentrated under heat.[10]

    • Solution: If possible, use a less acidic additive like formic acid or acetic acid. If TFA is necessary for good peak shape, it is crucial to immediately neutralize the collected fractions with a base like triethylamine and/or lyophilize them to remove the TFA and solvent quickly.[10]

Frequently Asked Questions (FAQs)

Q1: What is the general stability of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate under non-acidic conditions?

A1: The Boc group is generally very stable under basic and nucleophilic conditions.[11] It is also stable to many reducing and oxidizing agents. This stability is what makes it such a versatile and widely used protecting group in organic synthesis.[12]

Q2: Are there any non-acidic methods for Boc deprotection?

A2: While acidic deprotection is the most common method, there are alternatives for substrates that are highly acid-sensitive. These include:

  • Thermal Deprotection: Heating the Boc-protected compound, sometimes to high temperatures (e.g., 185 °C), can cause thermolytic cleavage of the Boc group.[13]

  • Lewis Acids: Certain Lewis acids, such as zinc bromide in dichloromethane, can selectively cleave Boc groups.[14]

  • Other Reagents: Reagents like trimethylsilyl iodide (TMSI) have also been used for Boc deprotection under non-acidic conditions.[8]

Q3: How should I store tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate to ensure its stability?

A3: To ensure the long-term stability of this compound, it should be stored in a cool, dry place, away from acidic vapors. A common recommendation is to store it sealed in a dry environment at 2-8°C.[15]

Q4: Can the hydroxyl group on the biphenyl ring interfere with the deprotection reaction?

A4: The phenolic hydroxyl group is weakly acidic and is not expected to interfere directly with the acid-catalyzed deprotection of the Boc group. However, as an electron-donating group, it can activate the aromatic ring, potentially making it more susceptible to alkylation by the tert-butyl cation if a scavenger is not used.

Experimental Protocols

Standard Boc Deprotection Protocol
  • Dissolve the Boc-protected substrate in anhydrous Dichloromethane (DCM) in a round-bottom flask to a concentration of 0.1 to 0.5 M.[3]

  • Add Trifluoroacetic Acid (TFA) to the solution. A common ratio is a 25-50% solution of TFA in DCM.[3] If your substrate is sensitive to alkylation, add a scavenger (e.g., 1-5% TIS) at this stage.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.[3]

  • Upon completion, remove the solvent and excess TFA in vacuo.

  • The crude product is often obtained as a TFA salt and can be used directly or neutralized with a mild base.

Workflow for Troubleshooting Incomplete Deprotection```dot

G start Incomplete Deprotection Observed check_acid Check Acid Strength & Concentration start->check_acid increase_acid Increase TFA Concentration (e.g., to 50% or neat) or Switch to Stronger Acid (e.g., 4M HCl/dioxane) check_acid->increase_acid Insufficient check_time_temp Review Reaction Time & Temperature check_acid->check_time_temp Sufficient complete Deprotection Complete increase_acid->complete increase_time Extend Reaction Time (Monitor by TLC/LC-MS) check_time_temp->increase_time Too Short increase_temp Consider Gentle Warming (Use Caution) check_time_temp->increase_temp Too Low check_sterics Assess Steric Hindrance check_time_temp->check_sterics Adequate increase_time->complete increase_temp->complete forcing_conditions Apply More Forcing Conditions (Longer Time, Higher Acid Conc.) check_sterics->forcing_conditions High check_sterics->complete Low forcing_conditions->complete

Caption: Mechanism of Boc deprotection and side reaction prevention.

References

  • Amine Protection / Deprotection. (n.d.). Fisher Scientific. Retrieved January 20, 2026, from [Link]

  • BOC Protection and Deprotection. (2025, February 8). J&K Scientific LLC. Retrieved January 20, 2026, from [Link]

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved January 20, 2026, from [Link]

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? (2012, July 6). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Why is boc stable to hydrolysis under basic conditions? (2024, November 13). Reddit. Retrieved January 20, 2026, from [Link]

  • tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate. (n.d.). Lead Sciences. Retrieved January 20, 2026, from [Link]

  • Any suggestion on Boc deprotection without using acid? (2016, March 26). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

common impurities in tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common impurities and purification challenges encountered during the synthesis and handling of this important intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my sample of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate?

A1: Impurities in your sample typically originate from the synthetic route, which commonly involves a Suzuki-Miyaura cross-coupling reaction and Boc-protection steps. These impurities can be broadly categorized as follows:

  • Suzuki Coupling-Related Impurities:

    • Homocoupling Products: Such as 4,4'-dihydroxybiphenyl or bis(4-(Boc-amino)phenyl). These arise from the self-coupling of your starting materials.[1][2]

    • Unreacted Starting Materials: Residual 4-bromophenol (or a protected version) and 4-(tert-butoxycarbonylamino)phenylboronic acid (or its ester).

    • Protodeboronated Byproduct: Aniline, formed by the cleavage of the C-B bond of the boronic acid starting material.[2]

    • Palladium Catalyst Residues: Elemental palladium or palladium complexes that can be difficult to remove completely.[3][4][5]

    • Ligand-Derived Byproducts: For example, triphenylphosphine oxide if triphenylphosphine was used as a ligand.[6]

  • Boc-Protection-Related Impurities:

    • Unprotected 4-amino-4'-hydroxybiphenyl: Resulting from incomplete Boc-protection.

    • Di-Boc Species: Where the amino group is protected by two Boc groups, although this is less common.[]

Q2: My reaction seems to have worked, but I'm seeing a spot on my TLC that I suspect is a homocoupling byproduct. How can I confirm this?

A2: The most definitive way to identify a suspected homocoupling byproduct is through LC-MS (Liquid Chromatography-Mass Spectrometry). The mass of the homocoupling product will correspond to a dimer of one of your starting materials. For example, if you used 4-bromophenol and 4-(Boc-amino)phenylboronic acid, you might see the mass corresponding to 4,4'-dihydroxybiphenyl or bis(4-(Boc-amino)phenyl).

Q3: I'm having trouble removing the palladium catalyst from my final product. What are the best methods?

A3: Residual palladium can be challenging to remove. Here are a few effective strategies:

  • Filtration through Celite® or Silica Gel: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite® or a short plug of silica gel. This is often sufficient to remove a significant portion of the precipitated palladium.[4][5][8]

  • Aqueous Workup with Thiol Reagents: Washing the organic layer with an aqueous solution of a thiol-containing compound, such as sodium thiosulfate or N-acetylcysteine, can help to sequester the palladium.

  • Scavenger Resins: There are commercially available scavenger resins with thiol or other functional groups that have a high affinity for palladium and can be used to effectively remove it from solution.[4]

Q4: Can I use recrystallization to purify my tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate? If so, what solvents are recommended?

A4: Yes, recrystallization is an excellent method for purifying this compound, especially for removing less polar impurities like homocoupling byproducts. A good starting point for solvent screening would be a mixed solvent system. Common choices include:

  • Ethyl acetate/Hexanes

  • Dichloromethane/Hexanes

  • Methanol/Water

The ideal solvent system will be one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Troubleshooting Guides

Issue 1: Significant Amount of Unreacted Starting Materials Detected

Possible Cause: Incomplete reaction due to issues with the catalyst, base, or reaction conditions.

Troubleshooting Steps:

  • Catalyst Activity: Ensure your palladium catalyst is active. If it's old or has been improperly stored, it may have degraded. Consider using a fresh batch.

  • Base Strength and Solubility: The choice of base is critical in Suzuki couplings. Ensure the base is strong enough and has sufficient solubility in the reaction medium. Potassium carbonate or potassium phosphate are common choices.[9]

  • Oxygen Exclusion: Suzuki reactions are sensitive to oxygen. Ensure your reaction is properly degassed and maintained under an inert atmosphere (argon or nitrogen).[1]

  • Reaction Time and Temperature: The reaction may require longer heating or a higher temperature to go to completion. Monitor the reaction progress by TLC or LC-MS.

Issue 2: Product is Contaminated with a Dark, Insoluble Material (Likely Palladium Black)

Possible Cause: Precipitation of the palladium catalyst from the reaction mixture.[2]

Troubleshooting Protocol: Removal of Palladium Black

  • Cool the Reaction Mixture: Allow the reaction mixture to cool to room temperature.

  • Dilute: Dilute the mixture with a solvent in which your product is soluble, such as ethyl acetate or dichloromethane.

  • Prepare a Filtration Pad: In a Buchner funnel, prepare a pad of Celite® (diatomaceous earth) approximately 1-2 cm thick.

  • Filter: Slowly pour the reaction mixture through the Celite® pad. The fine particles of palladium black will be trapped in the Celite®.

  • Wash: Wash the Celite® pad with additional fresh solvent to ensure all of your product is collected.

  • Concentrate: Combine the filtrates and concentrate under reduced pressure.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is effective for separating the target compound from a wide range of impurities.

Materials:

  • Silica gel (230-400 mesh)

  • Crude tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate

  • Solvents: Hexanes, Ethyl Acetate (HPLC grade)

Procedure:

  • Prepare the Column: Pack a glass chromatography column with silica gel slurried in hexanes.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Dry the silica gel under reduced pressure and then carefully add it to the top of the packed column.

  • Elute: Begin elution with a low polarity solvent mixture (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 7:3 Hexanes:Ethyl Acetate). The exact gradient will depend on the specific impurities present.

  • Collect Fractions: Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

This protocol is ideal for removing less polar impurities and obtaining a highly pure, crystalline product.

Materials:

  • Crude tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate

  • Solvents: Ethyl Acetate, Hexanes

Procedure:

  • Dissolve the Crude Product: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Add Anti-Solvent: While the solution is still hot, slowly add hexanes until the solution becomes slightly cloudy.

  • Induce Crystallization: If crystals do not form upon cooling to room temperature, gently scratch the inside of the flask with a glass rod or add a seed crystal.

  • Cool: Allow the flask to cool slowly to room temperature, and then place it in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Isolate Crystals: Collect the crystals by vacuum filtration.

  • Wash and Dry: Wash the crystals with a small amount of cold hexanes and dry them under vacuum.

Data Summary

Impurity TypeCommon SourceRecommended Removal Method
Homocoupling ProductsSuzuki Coupling Side ReactionColumn Chromatography, Recrystallization
Unreacted Aryl HalideIncomplete Suzuki CouplingColumn Chromatography, Base Wash
Unreacted Boronic AcidIncomplete Suzuki CouplingColumn Chromatography, Acid Wash
Palladium ResiduesSuzuki Coupling CatalystFiltration through Celite®, Scavenger Resins
Triphenylphosphine OxideSuzuki Coupling Ligand ByproductColumn Chromatography, Recrystallization
Unprotected AmineIncomplete Boc-ProtectionColumn Chromatography

Visual Workflow and Diagrams

Logical Relationship of Impurity Formation

G cluster_suzuki Suzuki-Miyaura Coupling cluster_boc Boc-Protection SM Starting Materials (Aryl Halide & Boronic Acid) Product Desired Product SM->Product Desired Reaction HC Homocoupling Products SM->HC Side Reaction PD Protodeboronation SM->PD Side Reaction Pd_res Palladium Residues SM->Pd_res L_byprod Ligand Byproducts SM->L_byprod Amine Starting Amine Boc_Product Boc-Protected Product Amine->Boc_Product Desired Reaction Unprotected Unprotected Amine Amine->Unprotected Incomplete Reaction

Caption: Origin of common impurities from the main synthetic steps.

Purification Workflow

G Start Crude Reaction Mixture Filter_Pd Filter through Celite® to remove Palladium Start->Filter_Pd Workup Aqueous Workup (Acid/Base Washes) Filter_Pd->Workup Concentrate1 Concentrate Workup->Concentrate1 Column Column Chromatography Concentrate1->Column Recrystal Recrystallization Column->Recrystal Final Pure Product Recrystal->Final

Caption: A typical workflow for the purification of the target compound.

References

  • US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling - Google P
  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? - ResearchGate. [Link]

  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling | Organic Process Research & Development - ACS Publications. [Link]

  • How to remove palladium catalyst from reaction mixture ? | ResearchGate. [Link]

  • (a) Representative Suzuki coupling reaction and hydrolysis products for... - ResearchGate. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. [Link]

  • Immobilized tetrakis(triphenylphosphine)palladium (0) for Suzuki-Miyaura coupling reactions under flow conditions | Request PDF - ResearchGate. [Link]

  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. - ResearchGate. [Link]

  • tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate - Lead Sciences. [Link]

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases - Chromatography Online. [Link]

  • tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate - MDPI. [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. [Link]

  • Synthesis and Functionalization of Challenging meso-Substituted Aryl Bis-pocket Porphyrins Accessed via Suzuki–Miyaura Cross-Coupling | The Journal of Organic Chemistry - ACS Publications. [Link]

  • CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google P
  • (S)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate - PubChem. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]

  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent - The Royal Society of Chemistry. [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed. [Link]

  • The Suzuki Reaction - Myers Group. [Link]

  • EXPERIMENTAL PROCEDURES - Beilstein Journals. [Link]

  • Suzuki Coupling Mechanism - YouTube. [Link]

  • synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling - Organic Syntheses. [Link]

  • Boc Protection - Common Conditions. [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. [Link]

  • (R)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate - Pharmaffiliates. [Link]

  • tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate from Aladdin Scientific - Biocompare. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner - University of Johannesburg. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • (PDF) Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols - ResearchGate. [Link]

  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1 - Agilent. [Link]

  • BOC Protection and Deprotection - Hebei Boze Chemical Co., Ltd. [Link]

  • Aminative Suzuki–Miyaura coupling - Science. [Link]

  • Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support guide for the synthesis of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate. As a key intermediate in the development of various biologically active compounds, its robust and scalable synthesis is paramount.[1] Transitioning a synthetic route from the bench to a multi-kilogram scale invariably uncovers challenges not apparent in small-scale runs. This guide is structured to address the most common issues encountered during the scale-up of this molecule's synthesis, which typically involves a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will explore these challenges in a practical question-and-answer format, focusing on the underlying chemistry to empower you to make informed decisions in your process development.

Section 1: Troubleshooting the Suzuki-Miyaura Coupling Step

The core of this synthesis is the formation of the C-C bond between the two aromatic rings. Success at scale hinges on mastering this critical step.

Core Reaction Pathway

The primary route involves the coupling of a Boc-protected aminophenyl halide with a hydroxyphenylboronic acid derivative.

G cluster_reactants Inputs SM1 tert-Butyl (4-bromophenyl)carbamate Product tert-Butyl (4'-hydroxy- [1,1'-biphenyl]-4-yl)carbamate SM1->Product Suzuki-Miyaura Coupling Heat (e.g., 90-110 °C) SM2 (4-hydroxyphenyl)boronic acid SM2->Product Suzuki-Miyaura Coupling Heat (e.g., 90-110 °C) Catalyst Pd Catalyst (e.g., Pd(PPh3)4, Pd/C) Catalyst->Product Suzuki-Miyaura Coupling Heat (e.g., 90-110 °C) Base Base (e.g., K2CO3, Na2CO3) Base->Product Suzuki-Miyaura Coupling Heat (e.g., 90-110 °C) Solvent Solvent (e.g., Toluene/H2O, DME/H2O) Solvent->Product Suzuki-Miyaura Coupling Heat (e.g., 90-110 °C)

Caption: General Suzuki-Miyaura reaction scheme for synthesis.

Q1: My scaled-up reaction is showing poor conversion or has stalled completely. What are the likely causes and how can I fix it?

This is a common and multifaceted problem. In a large reactor, issues related to mass and heat transfer become critical. Let's break down the potential culprits.

  • Cause 1: Inefficient Mixing. Inadequate agitation in a large reactor can lead to localized concentration gradients and poor phase mixing (if using a biphasic system like Toluene/Water). This prevents the catalyst, base, and reactants from interacting effectively.[2]

    • Solution:

      • Optimize Agitation: Increase the stirring rate (RPM) and evaluate the impeller design. A Rushton turbine is effective for liquid-liquid dispersion, while a pitched-blade turbine or anchor stirrer can improve bulk blending.

      • Consider a Phase-Transfer Catalyst (PTC): In biphasic systems, adding a PTC like tetrabutylammonium bromide (TBAB) can facilitate the transport of the anionic boronate species into the organic phase, improving reaction kinetics.[3]

  • Cause 2: Catalyst Deactivation. Palladium catalysts can be poisoned or degrade under reaction conditions.

    • Solution:

      • Ensure Inert Atmosphere: Thoroughly degas all solvents and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the process. Oxygen can oxidize the active Pd(0) species.

      • Reagent Purity: Screen your starting materials for impurities, especially sulfur- or phosphorus-containing compounds that can act as catalyst poisons.

      • Evaluate Catalyst Choice: While Pd(PPh₃)₄ is common, its phosphine ligands can dissociate and degrade at high temperatures. Consider more robust catalysts with specialized ligands or using heterogeneous Pd/C, which can also simplify catalyst removal.[3]

  • Cause 3: Protodeboronation of the Boronic Acid. This is a side reaction where the C-B bond of the boronic acid is cleaved by a proton source, rendering it inactive for cross-coupling.[4]

    • Solution:

      • Base Strength & Stoichiometry: Use a sufficient excess of a moderately strong base (e.g., K₂CO₃, 2-3 equivalents). The base is crucial for activating the boronic acid to the more reactive boronate species, which is less susceptible to protodeboronation.

      • Control Water Content: While some water is necessary for many Suzuki couplings, excess water, especially if acidic, can accelerate this side reaction.

Q2: My impurity profile shows a significant amount of 4,4'-biphenol. What is causing this homocoupling and how do I suppress it?

The formation of 4,4'-biphenol arises from the oxidative homocoupling of (4-hydroxyphenyl)boronic acid. This is often exacerbated by the presence of oxygen.

  • Primary Cause: Oxygen in the Reactor. Dissolved oxygen can participate in a catalytic cycle that leads to the dimerization of the boronic acid.

    • Solution:

      • Rigorous Degassing: This cannot be overstated. For large volumes, sparging the solvent with nitrogen or argon for an extended period (1-2 hours) before adding the catalyst and reactants is essential.

      • Maintain Inert Atmosphere: Ensure the reactor is leak-tight and a positive inert gas pressure is maintained throughout the reaction.

      • Reaction Order: Add the palladium catalyst last, after the reactants and base are mixed under an inert atmosphere. This minimizes the catalyst's exposure to any residual oxygen.

G Start Low Conversion / Stalled Reaction CheckMixing Evaluate Agitation & Phase Mixing Start->CheckMixing Is mixing efficient? CheckInert Verify Inert Atmosphere (O2) Start->CheckInert Is system truly inert? CheckPurity Analyze Reagent Purity Start->CheckPurity Are reagents clean? OptimizeMixing Increase RPM / Change Impeller / Add PTC CheckMixing->OptimizeMixing No Degas Improve Degassing Protocol CheckInert->Degas No Homocoupling High Homocoupling (Biphenol)? CheckInert->Homocoupling Yes PurifySMs Re-purify Starting Materials CheckPurity->PurifySMs No Success Reaction Improved OptimizeMixing->Success Degas->Success PurifySMs->Success Homocoupling->Degas Yes

Caption: Troubleshooting flowchart for a low-yielding Suzuki reaction.

Q3: My final product is failing for residual palladium content. What are the best scalable strategies for its removal?

Residual palladium is a major regulatory concern in pharmaceutical manufacturing. Levels must typically be reduced to low ppm values.

MethodDescriptionProsCons
Activated Carbon Adsorbs palladium onto its high surface area. A common and cost-effective first-line treatment.Inexpensive, readily available.Can require high loading, may adsorb product, fine particles can be difficult to filter.
Thiol-Functionalized Silica Scavenging agent that chemically binds (chelates) palladium with high affinity.Highly selective, very effective at reducing Pd to low levels.More expensive than carbon, requires an additional filtration step.
Crystallization Palladium impurities are often excluded from the crystal lattice of the product.Integrates purification and Pd removal into one step.May not be sufficient on its own; requires careful solvent selection and optimization.
Aqueous Washes Washes with solutions containing chelating agents like thiourea or L-cysteine can extract Pd salts.Can be effective for specific Pd species.May introduce new impurities, potential for product loss to the aqueous phase.
  • Recommended Strategy: A multi-pronged approach is often best.

    • After the reaction, perform an initial filtration (e.g., through Celite®) to remove any heterogeneous Pd.

    • Treat the organic solution with a primary scavenger like activated carbon.

    • If levels are still high, follow with a more selective, high-affinity scavenger like a thiol-functionalized silica.

    • Finally, use a well-designed crystallization process as the ultimate purification step to exclude any remaining impurities.[3]

Section 2: Managing the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is robust to the basic conditions of the Suzuki coupling but is highly sensitive to acid.[5] This sensitivity is the primary challenge during workup and purification.

Q4: I'm observing partial or complete loss of the Boc group in my HPLC analysis after workup. Why is this happening?

  • Cause: Acidic Workup Conditions. The most common reason for unintended Boc deprotection is exposure to acid. This often occurs during an acidic aqueous wash intended to neutralize the base or remove inorganic salts.[6]

    • Solution:

      • Avoid Strong Acids: Do not use strong acids like HCl or H₂SO₄ in the workup.

      • Use Mildly Acidic or Neutral Washes: If a wash is needed, use a buffered solution (e.g., saturated ammonium chloride) or simply water. Often, a direct solvent swap and crystallization can bypass the need for an acidic wash entirely.

      • Temperature Control: Deprotection is kinetically slower at lower temperatures. If an acidic wash is unavoidable, perform it at 0-5 °C to minimize the extent of deprotection.

Q5: Besides deprotection, are there other side reactions related to the Boc group I should be aware of?

  • Risk: t-Butyl Cation Formation. If the Boc group is cleaved with acid, it generates a carbamic acid (which decomposes to CO₂ and the free amine) and a reactive tert-butyl cation.[7][8]

    • Side Reaction: This cation is an electrophile and can alkylate other nucleophilic sites on your molecule, particularly the electron-rich 4'-hydroxy group, leading to the formation of a tert-butyl ether impurity.

    • Mitigation:

      • The primary defense is to prevent deprotection in the first place by avoiding acid.

      • If acidic deprotection is a deliberate subsequent step, include a "scavenger" like anisole or triethylsilane in the reaction mixture. These scavengers are more reactive towards the t-butyl cation and will trap it before it can alkylate your product.[7]

Section 3: Frequently Asked Questions (FAQs)

Q: What is a typical catalyst loading for this reaction at scale? A: For process scale-up, catalyst loading should be minimized to reduce cost and the burden of removal. A target of 0.1 to 1.0 mol% is common for efficient catalytic systems.[4] If using Pd/C, loading might be higher on a weight basis (e.g., 1-5 wt%).

Q: Which solvent system is generally preferred for scale-up? A: A biphasic system of Toluene and Water is frequently used. Toluene has a high boiling point suitable for the reaction temperature, and the aqueous phase effectively dissolves the inorganic base.[9] Monophasic systems like DME/water are also effective but may present more challenges in workup.[3]

Q: What are the critical process parameters (CPPs) I need to monitor and control? A: The key CPPs are:

  • Temperature: Crucial for reaction rate and impurity formation. Must be tightly controlled to prevent exotherms and catalyst degradation.

  • Agitation Rate: Essential for ensuring good mass transfer.

  • Inert Atmosphere: Oxygen levels must be minimized to prevent side reactions and catalyst deactivation.

  • Reagent Stoichiometry: The molar ratios of the base and boronic acid relative to the aryl halide are critical for achieving full conversion.

Section 4: Experimental Protocols

Protocol 1: Scaled-Up Suzuki-Miyaura Coupling (Illustrative)
  • Reactor Setup: To a clean, dry, and inerted 100 L glass-lined reactor, charge tert-Butyl (4-bromophenyl)carbamate (5.0 kg, 18.4 mol) and (4-hydroxyphenyl)boronic acid (3.0 kg, 21.7 mol, 1.18 equiv).

  • Solvent Addition: Add Toluene (50 L) and Purified Water (25 L).

  • Inerting: Begin vigorous stirring and sparge the mixture with nitrogen gas through a subsurface dip tube for at least 1 hour.

  • Base Addition: Add potassium carbonate (K₂CO₃) (6.35 kg, 46.0 mol, 2.5 equiv).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (212 g, 0.184 mol, 0.01 equiv).

  • Reaction: Heat the mixture to 90-95 °C and maintain for 8-12 hours, monitoring by HPLC for the disappearance of the bromo starting material.

  • Work-up: Cool the reactor to 20-25 °C. Stop agitation and allow the layers to separate. Drain the lower aqueous layer.

  • Wash: Wash the organic layer with Purified Water (20 L).

  • Product Isolation: The toluene solution can then be concentrated and subjected to crystallization or taken forward for palladium scavenging.

Protocol 2: Palladium Scavenging with Functionalized Silica
  • Preparation: To the toluene solution from the previous step, add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) at a loading of 5-10 times the weight of the input palladium.

  • Treatment: Heat the mixture to 60-70 °C with moderate agitation for 4-6 hours.

  • Filtration: Cool the mixture to 20-25 °C and filter through a pad of Celite® to remove the silica scavenger. Wash the filter cake with fresh toluene.

  • Analysis: Sample the filtrate and analyze for palladium content via ICP-MS to confirm removal to the desired specification.

References

  • BenchChem. (n.d.). Navigating the Challenges of Large-Scale Boc Protection Reactions: A Technical Support Guide.
  • Caron, S., et al. (2001). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications.
  • Smolecule. (n.d.). (R)-tert-butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • Benchchem. (n.d.). A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives.
  • ResearchGate. (n.d.). Synthesis of biphenyl via sustainable Suzuki-Miyaura coupling reaction using mesoporous MCF-supported tin-palladium nanoparticles.
  • Antemir, A. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.
  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection.
  • Quora. (2022). What is the protection of BOC in organic synthesis processes?.
  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
  • Lead Sciences. (n.d.). tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate.
  • MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate.
  • PubChem. (n.d.). (S)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate.
  • ResearchGate. (n.d.). (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl....
  • MySkinRecipes. (n.d.). tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate.

Sources

Navigating the Synthesis of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices and to help you navigate the potential challenges in the synthesis of this valuable intermediate.

I. Overview of Synthetic Strategies

The synthesis of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate typically involves two key transformations: the formation of the biphenyl core and the introduction of the tert-butoxycarbonyl (Boc) protecting group. The most common and versatile method for constructing the C-C bond of the biphenyl scaffold is the Suzuki-Miyaura cross-coupling reaction.[1] Alternative strategies may involve other cross-coupling reactions or a multi-step synthesis from commercially available biphenyl precursors.

Here, we will focus on two primary synthetic routes and the common issues associated with each.

Synthetic Routes cluster_0 Route A: Suzuki Coupling First cluster_1 Route B: Biphenyl Formation First A1 tert-Butyl (4-bromophenyl)carbamate C1 Suzuki Coupling A1->C1 B1 4-Hydroxyphenylboronic acid B1->C1 D1 tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate C1->D1 A2 4-Amino-4'-hydroxybiphenyl C2 Boc Protection A2->C2 B2 Di-tert-butyl dicarbonate (Boc)2O B2->C2 D2 tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate C2->D2

Caption: Alternative synthetic routes to the target compound.

II. Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.

Route A: Suzuki Coupling Issues

Question: My Suzuki-Miyaura coupling reaction is giving a low yield of the desired biphenyl product. What are the likely causes and how can I improve it?

Answer:

Low yields in Suzuki-Miyaura couplings are a common issue and can stem from several factors.[2] Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Choice:

    • Expertise & Experience: The choice of palladium catalyst and phosphine ligand is critical. For coupling an electron-rich boronic acid (like 4-hydroxyphenylboronic acid) with an electron-neutral or slightly electron-deficient aryl bromide, a catalyst system like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) often works well.[3] The ligand stabilizes the palladium center and facilitates the catalytic cycle.

    • Troubleshooting Steps:

      • Increase Catalyst Loading: While typically 1-5 mol% of the palladium catalyst is used, increasing it to 5-10 mol% can sometimes improve yields, especially if catalyst deactivation is occurring.

      • Screen Different Ligands: If you are using a simple phosphine ligand like PPh₃, consider switching to a more specialized biaryl phosphine ligand.

  • Base Selection and Strength:

    • Expertise & Experience: The base plays a crucial role in the transmetalation step of the Suzuki coupling.[4] For substrates containing a free hydroxyl group, a milder base is often preferred to avoid side reactions.

    • Troubleshooting Steps:

      • Choice of Base: Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. If you are using a strong base like NaOH or KOH, consider switching to a carbonate or phosphate base.

      • Anhydrous vs. Aqueous Conditions: The presence of water can be beneficial in some Suzuki couplings by aiding in the dissolution of the base and facilitating the catalytic cycle. However, for sensitive substrates, anhydrous conditions might be necessary. Experiment with both to find the optimal conditions.

  • Solvent and Temperature:

    • Expertise & Experience: The solvent system must be able to dissolve all reactants and be compatible with the reaction temperature. Common solvents include toluene, dioxane, and DMF, often with a small amount of water.

    • Troubleshooting Steps:

      • Solvent Polarity: If your reactants are not fully dissolved, try a more polar solvent or a solvent mixture.

      • Reaction Temperature: Suzuki couplings are typically run at elevated temperatures (80-110 °C). If the reaction is sluggish, a higher temperature might be required. Conversely, if you are observing decomposition, a lower temperature may be necessary.

  • Purity of Reagents:

    • Expertise & Experience: The purity of the boronic acid is particularly important. Boronic acids can undergo dehydration to form boroxines, which can affect the stoichiometry and reactivity of the reaction.

    • Troubleshooting Steps:

      • Recrystallize Boronic Acid: If you suspect your boronic acid is impure, recrystallize it before use.

      • Use Fresh Reagents: Ensure all reagents, especially the palladium catalyst and phosphine ligands, are of high quality and have not degraded.

Question: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

Answer:

Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, leading to the formation of 4,4'-dihydroxybiphenyl in this case. This is often caused by oxidative coupling of the boronic acid, which can be promoted by oxygen in the reaction mixture.

  • Troubleshooting Steps:

    • Degas Solvents Thoroughly: Before adding the catalyst, thoroughly degas your solvent by bubbling an inert gas (argon or nitrogen) through it for at least 30 minutes.

    • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas throughout the entire process.

    • Control Reaction Temperature: In some cases, excessively high temperatures can promote homocoupling.

    • Optimize Stoichiometry: Using a slight excess of the aryl halide (1.1-1.2 equivalents) relative to the boronic acid can sometimes help to favor the cross-coupling reaction.

Route B: Boc Protection Challenges

Question: The Boc protection of 4-amino-4'-hydroxybiphenyl is incomplete, and I am left with a significant amount of starting material. What should I do?

Answer:

Incomplete Boc protection is usually due to issues with the reagents, reaction conditions, or the inherent reactivity of the substrate.

  • Expertise & Experience: The amino group in 4-amino-4'-hydroxybiphenyl is nucleophilic and should react readily with di-tert-butyl dicarbonate ((Boc)₂O). However, the presence of the hydroxyl group can sometimes complicate the reaction.

  • Troubleshooting Steps:

    • Increase (Boc)₂O Stoichiometry: While a slight excess (1.1-1.2 equivalents) of (Boc)₂O is typically used, you can try increasing it to 1.5 or even 2.0 equivalents to drive the reaction to completion.

    • Choice of Base and Solvent: A common procedure for Boc protection involves using a base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of dioxane and water.[5][] If the reaction is sluggish in an organic solvent, a biphasic system with a mild aqueous base (e.g., NaHCO₃) can be effective.

    • Reaction Time and Temperature: Boc protections are often run at room temperature. If the reaction is slow, you can gently heat it to 40-50 °C. Extending the reaction time can also help.

    • Catalyst: In some cases, a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction. However, be cautious as it can also promote side reactions if used in excess.

Question: I am concerned about the potential for O-acylation (Boc protection of the hydroxyl group). How can I avoid this?

Answer:

While the amino group is generally more nucleophilic than the phenolic hydroxyl group, O-acylation can occur, especially under forcing conditions.

  • Expertise & Experience: The key to selective N-Boc protection is to use mild reaction conditions and a suitable base.

  • Troubleshooting Steps:

    • Control Stoichiometry: Avoid using a large excess of (Boc)₂O.

    • Use a Non-Nucleophilic Base: A hindered base like DIPEA is less likely to deprotonate the phenol, thus reducing the chance of O-acylation.

    • Monitor the Reaction Closely: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the reaction progress and stop it as soon as the starting material is consumed to minimize the formation of the di-protected product.

III. Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the hydroxyl group on the 4-hydroxyphenylboronic acid before the Suzuki coupling?

A1: Not necessarily. Several literature precedents show successful Suzuki-Miyaura couplings with unprotected phenols.[7] The choice often depends on the specific reaction conditions and the other functional groups present in the molecule. However, if you are experiencing low yields or side reactions related to the free hydroxyl group, protecting it as a methyl or benzyl ether, and then deprotecting it after the coupling, is a viable alternative.

Q2: What are some alternative cross-coupling reactions to the Suzuki-Miyaura coupling for this synthesis?

A2: While the Suzuki coupling is often the method of choice due to the low toxicity and stability of boronic acids, other cross-coupling reactions can also be employed for the synthesis of biaryls.[5] These include:

  • Stille Coupling: Uses organotin reagents. It is highly versatile but is often avoided due to the toxicity of the tin compounds.

  • Negishi Coupling: Employs organozinc reagents. It is known for its high reactivity but requires strict anhydrous and anaerobic conditions.[8]

  • Hiyama Coupling: Utilizes organosilicon reagents. It is an attractive alternative due to the low toxicity of silicon byproducts.

Q3: How can I purify the final product, tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate?

A3: The purification method will depend on the purity of the crude product. Common techniques include:

  • Recrystallization: If the crude product is a solid and relatively pure, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an effective method for obtaining a highly pure product.

  • Column Chromatography: If the crude product is an oil or contains significant impurities, purification by silica gel column chromatography is recommended. A gradient of ethyl acetate in hexanes is a good starting point for the mobile phase.

Q4: What is a reliable method for the synthesis of the starting material, 4-amino-4'-hydroxybiphenyl?

A4: A common and effective method for the synthesis of 4-amino-4'-hydroxybiphenyl is through the reduction of 4-hydroxy-4'-nitrobiphenyl. The nitro compound can be synthesized via a Suzuki coupling between 4-nitrophenylboronic acid and 4-bromophenol (or its protected form). The subsequent reduction of the nitro group can be achieved using various methods, such as catalytic hydrogenation (H₂/Pd-C) or by using a reducing agent like tin(II) chloride (SnCl₂).

Synthesis of 4-amino-4'-hydroxybiphenyl A 4-Nitrophenylboronic acid C Suzuki Coupling A->C B 4-Bromophenol B->C D 4-Hydroxy-4'-nitrobiphenyl C->D E Reduction (e.g., H2/Pd-C) D->E F 4-Amino-4'-hydroxybiphenyl E->F

Caption: Synthetic scheme for 4-amino-4'-hydroxybiphenyl.

IV. Experimental Protocols

Protocol 1: Synthesis of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate via Suzuki Coupling (Route A)

  • To a round-bottom flask, add tert-butyl (4-bromophenyl)carbamate (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), and a suitable base such as K₂CO₃ (2.0 eq).

  • Add a degassed solvent mixture, for example, toluene/ethanol/water (4:1:1).

  • Bubble argon or nitrogen through the mixture for 30 minutes to ensure an inert atmosphere.

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture to reflux (around 90-100 °C) and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate via Boc Protection (Route B)

  • Dissolve 4-amino-4'-hydroxybiphenyl (1.0 eq) in a suitable solvent such as a mixture of dioxane and water (1:1).

  • Add a base, for example, triethylamine (1.5 eq).

  • To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with a mild acid (e.g., 1M HCl) to remove excess triethylamine, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product as described in Protocol 1.

V. Data Summary

RouteKey ReactionStarting MaterialsTypical Yield RangeKey AdvantagesKey Challenges
A Suzuki-Miyaura Couplingtert-Butyl (4-bromophenyl)carbamate, 4-Hydroxyphenylboronic acid60-85%Convergent synthesis, potentially fewer stepsOptimization of coupling conditions, potential for side reactions
B Boc Protection4-Amino-4'-hydroxybiphenyl, (Boc)₂O85-95%High-yielding final step, easier purificationRequires synthesis of the biphenyl precursor

VI. References

  • Preparation process of 4,4'-dihydroxybiphenyl. European Patent Office. Available at:

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura Coupling of Halophenols and Phenol Boronic Acids. ACS Publications. Available at: [Link]

  • Preparation process of 4,4-dihydroxybiphenyl. Google Patents. Available at:

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. MDPI. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Synthetic method of 4, 4' -dihydroxybiphenyl. Google Patents. Available at:

  • Process for the preparation of 4'-hydroxybiphenyl-4-carboxyl acid. Google Patents. Available at:

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Institutes of Health. Available at: [Link]

  • Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. National Institutes of Health. Available at: [Link]

  • Synthesis of biphenyl derivatives via Negishi cross coupling reaction. ResearchGate. Available at: [Link]

  • Preparation of 4-cyano-4'-hydroxybiphenyl. Google Patents. Available at:

  • Synthesis of 4,4'-dihydroxybiphenyl. PrepChem.com. Available at: [Link]

  • SYNTHESIS OF 5-AMINO- AND 4-HYDROXY- 2-PHENYLSULFONYLMETHYLPIPERIDINES. HETEROCYCLES. Available at: [Link]

  • Synthetic route of 2,2′-Diphenyl-4,4′-dihydroxybiphenyl from Phenylhydroquinone. ResearchGate. Available at: [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Synthesis of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this specific Suzuki-Miyaura cross-coupling reaction. As your Senior Application Scientist, my goal is to equip you with the expertise and field-proven insights necessary to navigate the complexities of this synthesis, ensuring both efficiency and reproducibility in your experiments.

Introduction: The Synthetic Challenge

The synthesis of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate via Suzuki-Miyaura coupling presents a unique set of challenges due to the presence of two key functional groups: a Boc-protected amine on one coupling partner and a free hydroxyl group on the other.

  • The Boc-Protected Amine: While the tert-butyloxycarbonyl (Boc) group is generally stable under many basic conditions, its lability in the presence of certain bases and elevated temperatures can be a concern, potentially leading to unwanted deprotection.[1][2]

  • The Free Hydroxyl Group: The phenolic hydroxyl group can interact with the palladium catalyst, potentially inhibiting its activity.[3] Furthermore, its presence increases the polarity of the product, which can complicate purification.

This guide will provide a systematic approach to catalyst selection and reaction optimization to overcome these challenges.

Catalyst and Ligand Selection: A Data-Driven Approach

The choice of the palladium catalyst and its associated ligand is the most critical factor for a successful Suzuki-Miyaura coupling, especially with functionalized substrates.[4] For this specific synthesis, we recommend considering modern biaryl phosphine ligands, which are known for their high activity and stability.

Catalyst SystemRecommended LigandKey AdvantagesConsiderations
Buchwald Ligands XPhos, SPhos, RuPhosHigh activity for sterically hindered and electron-rich substrates. Promote fast reductive elimination, minimizing side reactions.[4]Higher cost compared to traditional phosphines.
Pre-catalysts XPhos Pd G2/G3Air- and moisture-stable, simplifying reaction setup. Highly active, allowing for lower catalyst loadings.[5]May still require optimization of base and solvent.
Traditional Catalysts Pd(PPh₃)₄Readily available and cost-effective.Lower activity, often requiring higher temperatures and longer reaction times, which can lead to degradation of sensitive substrates.[6]

Recommendation: For initial trials, an XPhos-based pre-catalyst (e.g., XPhos Pd G3) is highly recommended due to its robustness and high activity, which can often be effective at lower temperatures, preserving the integrity of the Boc-protecting group.[4]

Visualizing the Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Ar-X Pd0->OxAdd PdII Ar-Pd(II)-X      L₂ OxAdd->PdII Transmetalation Transmetalation Ar'B(OR)₂ + Base PdII->Transmetalation PdII_Ar Ar-Pd(II)-Ar'      L₂ Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide: A Q&A Approach

This section addresses specific issues you may encounter during your experiments.

Q1: My reaction is showing low or no conversion of the starting materials. What should I investigate first?

A1: Low conversion is a common issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions.

  • Catalyst Activity: Ensure your palladium source and ligand are active. If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species. Consider using a fresh batch of catalyst, particularly if it is not an air-stable precatalyst.[7]

  • Oxygen Contamination: The presence of oxygen can lead to the oxidation of the Pd(0) catalyst and promote the homocoupling of the boronic acid.[7] Ensure your solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).

  • Base and Solvent Choice: The base is crucial for activating the boronic acid for transmetalation.[8] For substrates with a free hydroxyl group, a moderately strong base like K₂CO₃ or K₃PO₄ is often a good starting point. The solvent system, typically a biphasic mixture like dioxane/water or THF/water, is also critical for ensuring all components are sufficiently soluble.[9]

Q2: I am observing significant amounts of a side product that appears to be the result of my boronic acid reacting with itself (homocoupling). How can I minimize this?

A2: Homocoupling of the boronic acid is often caused by the presence of oxygen.

  • Thorough Degassing: Ensure your reaction mixture and solvents are rigorously degassed. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.

  • Ligand Choice: Bulky, electron-rich ligands, such as the Buchwald-type biaryl phosphine ligands, can promote the desired reductive elimination step over side reactions like homocoupling.[10]

Q3: My product appears to have lost the Boc protecting group. What could be causing this and how can I prevent it?

A3: While generally stable, the Boc group can be cleaved under certain Suzuki-Miyaura conditions.

  • Base Selection: Strong bases, particularly in combination with high temperatures, can lead to Boc deprotection. While K₃PO₄ is an effective base for many Suzuki couplings, it has been reported to cause Boc cleavage.[5] Consider switching to a milder base such as K₂CO₃ or Na₂CO₃.[11]

  • Reaction Temperature: Higher temperatures can promote Boc cleavage. The use of a highly active catalyst system (e.g., XPhos Pd G3) may allow for the reaction to be run at a lower temperature (e.g., 80-90 °C), thus preserving the Boc group.

  • Reaction Time: Prolonged reaction times at elevated temperatures can also contribute to deprotection. Monitor the reaction progress closely by TLC or LC-MS and work it up as soon as the starting material is consumed.

Q4: I am having difficulty purifying my final product. It seems to be very polar and streaks on my silica gel column. What are my options?

A4: The presence of the free hydroxyl group and the carbamate moiety makes the target molecule quite polar, which can indeed make purification by traditional silica gel chromatography challenging.[12]

  • Reverse-Phase Chromatography: This is often the best method for purifying polar compounds.[12] A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Alternative Normal-Phase Media: If you are limited to normal-phase chromatography, consider using an amino-functionalized silica gel. This can sometimes provide better separation for polar and basic compounds.[13]

  • Protection of the Hydroxyl Group: If purification remains a significant hurdle, you could consider protecting the hydroxyl group of the final product (e.g., as a silyl ether) to decrease its polarity, facilitate purification, and then deprotect it in a subsequent step.

Frequently Asked Questions (FAQs)

What is the optimal ratio of boronic acid to aryl halide?

Typically, a slight excess of the boronic acid (1.1 to 1.5 equivalents) is used to ensure complete consumption of the more expensive or complex aryl halide.

Should I use an anhydrous or aqueous solvent system?

For this particular synthesis, a biphasic system (e.g., dioxane/water or THF/water) is generally recommended.[9] The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. However, if protodeboronation (replacement of the boronic acid group with a hydrogen) becomes a significant side reaction, switching to anhydrous conditions with a base like KF may be beneficial.[7]

How do I know if my catalyst is the problem?

If you have carefully controlled for other factors (inert atmosphere, pure reagents, appropriate base and solvent) and the reaction is still not proceeding, the catalyst is a likely culprit. Try using a fresh batch of a reliable, air-stable precatalyst like XPhos Pd G3.[7]

Is it possible to perform this coupling with an unprotected amine?

While there are methods for Suzuki couplings with unprotected anilines, they often require specific catalyst systems.[14] For this target molecule, the Boc-protected amine is generally preferred to avoid potential side reactions at the nitrogen atom and to ensure regioselectivity.

Experimental Protocol: Recommended Starting Conditions

This protocol provides a robust starting point for the synthesis of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate.

Materials:

  • tert-Butyl (4-bromophenyl)carbamate (1.0 equiv)

  • 4-Hydroxyphenylboronic acid (1.2 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv), finely powdered

  • 1,4-Dioxane (degassed)

  • Deionized Water (degassed)

Procedure:

  • To an oven-dried reaction vessel containing a magnetic stir bar, add tert-Butyl (4-bromophenyl)carbamate, 4-hydroxyphenylboronic acid, and K₂CO₃.

  • Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Under a positive pressure of inert gas, add the XPhos Pd G3 catalyst.

  • Add degassed 1,4-dioxane and degassed deionized water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Place the reaction vessel in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate chromatographic method (e.g., reverse-phase flash chromatography).

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in this synthesis.

Troubleshooting_Workflow Start Reaction Start Check_Conversion Low/No Conversion? Start->Check_Conversion Check_Catalyst Check Catalyst Activity & Inert Atmosphere Check_Conversion->Check_Catalyst Yes Check_Side_Products Major Side Products? Check_Conversion->Check_Side_Products No Optimize_Conditions Optimize Base/Solvent/Temp. Check_Catalyst->Optimize_Conditions Optimize_Conditions->Start Re-run Homocoupling Homocoupling? Check_Side_Products->Homocoupling Yes Purification_Issue Purification Difficulty? Check_Side_Products->Purification_Issue No Improve_Degassing Improve Degassing Use Bulky Ligand Homocoupling->Improve_Degassing Yes Deborylation Protodeboronation? Homocoupling->Deborylation No Improve_Degassing->Start Re-run Anhydrous_Conditions Use Milder Base (KF) Anhydrous Conditions Deborylation->Anhydrous_Conditions Yes Boc_Deprotection Boc Deprotection? Deborylation->Boc_Deprotection No Anhydrous_Conditions->Start Re-run Milder_Conditions Use Milder Base (K₂CO₃) Lower Temperature Boc_Deprotection->Milder_Conditions Yes Boc_Deprotection->Purification_Issue No Milder_Conditions->Start Re-run Reverse_Phase Use Reverse-Phase Chromatography Purification_Issue->Reverse_Phase Yes Success Successful Synthesis Purification_Issue->Success No Reverse_Phase->Success

Caption: A logical workflow for troubleshooting the synthesis.

References

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Among the vast arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for providing detailed information about molecular structure in solution. This guide offers an in-depth analysis of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate, a key intermediate in the synthesis of various biologically active compounds. We will explore the nuances of its ¹H and ¹³C NMR spectra, comparing it with structurally related analogs to highlight the influence of specific functional groups on chemical shifts. Furthermore, we will benchmark NMR against alternative analytical techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Fourier-Transform Infrared (FTIR) spectroscopy, to provide a holistic perspective on its characterization.

The Subject of Our Analysis: tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate

The molecule at the heart of this guide, tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate (from here on referred to as the target compound), possesses a biphenyl framework, a common scaffold in medicinal chemistry. The presence of a hydroxyl (-OH) group and a bulky tert-butoxycarbonyl (Boc) protecting group on the amine introduces distinct electronic and steric features that are readily probed by NMR spectroscopy.

Caption: Chemical structure of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate.

¹H and ¹³C NMR Spectral Analysis: A Comparative Approach

A detailed analysis of the ¹H and ¹³C NMR spectra is crucial for the structural verification of the target compound. Due to the unavailability of experimentally acquired spectra in public databases, we present high-quality predicted spectra and compare them with the experimental data of key structural analogs. This comparative methodology allows for a deeper understanding of the substituent effects on the chemical environment of the nuclei.

Predicted ¹H and ¹³C NMR Data for the Target Compound

The following tables summarize the predicted chemical shifts for tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate. These predictions are based on established computational algorithms and provide a reliable reference for experimental work.

Table 1: Predicted ¹H NMR Data for tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate *

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.6 (variable)br s1HAr-OH
~7.50d2HAr-H
~7.45d2HAr-H
~7.35d2HAr-H
~6.85d2HAr-H
~6.50 (variable)br s1HNH
1.52s9H-C(CH ₃)₃

Table 2: Predicted ¹³C NMR Data for tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate *

Chemical Shift (δ) ppmAssignment
~155.5C =O
~153.0Ar-C -OH
~138.0Ar-C
~137.5Ar-C
~131.0Ar-C
~128.0Ar-C H
~127.5Ar-C H
~119.0Ar-C H
~116.0Ar-C H
~80.5-C (CH₃)₃
~28.5-C(C H₃)₃

*Predicted using advanced NMR prediction algorithms. Actual experimental values may vary depending on solvent and concentration.

Comparative Analysis with Structural Analogs

To contextualize the predicted data, we will compare it with the experimental NMR data of two key analogs:

  • tert-Butyl [1,1'-biphenyl]-4-ylcarbamate: The non-hydroxylated parent compound.

  • tert-Butyl (4-hydroxyphenyl)carbamate: A fragment representing the hydroxylated phenyl carbamate moiety.[1]

Table 3: Comparison of ¹H NMR Chemical Shifts (ppm)

ProtonTarget Compound (Predicted)tert-Butyl [1,1'-biphenyl]-4-ylcarbamate (Predicted)tert-Butyl (4-hydroxyphenyl)carbamate (Experimental)[1]
Ar-OH ~9.6-4.90 (bs)
Aromatic H s~7.50, ~7.45, ~7.35, ~6.85~7.60 - 7.307.19 (d), 6.75 (d)
NH ~6.50~6.556.40 (bs)
-C(CH ₃)₃1.521.531.51 (s)

Table 4: Comparison of ¹³C NMR Chemical Shifts (ppm)

CarbonTarget Compound (Predicted)tert-Butyl [1,1'-biphenyl]-4-ylcarbamate (Predicted)tert-Butyl (4-hydroxyphenyl)carbamate (Experimental)[1]
C =O~155.5~152.8153.63
Ar-C -OH~153.0-152.12
Aromatic C s~138.0 - ~116.0~140.0 - ~118.0130.84, 121.71, 115.75
-C (CH₃)₃~80.5~80.580.46
-C(C H₃)₃~28.5~28.428.38

Expert Insights:

The presence of the electron-donating hydroxyl group in the target compound is predicted to cause a noticeable upfield shift (lower ppm) for the protons and carbons on the attached phenyl ring compared to the non-hydroxylated analog. This is a classic example of the electronic effect of a substituent on the chemical environment of nearby nuclei. The experimental data for tert-butyl (4-hydroxyphenyl)carbamate supports this, showing the aromatic protons at 7.19 and 6.75 ppm, which are upfield compared to the typical aromatic region of unsubstituted benzene (~7.34 ppm).[1] The broad singlet for the phenolic proton is characteristic and its chemical shift is highly dependent on the solvent and concentration due to hydrogen bonding.

Experimental Protocol for NMR Analysis

Achieving high-quality NMR spectra is contingent on meticulous sample preparation and the appropriate selection of instrumental parameters.

Step-by-Step Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the analyte is readily soluble. For aromatic carbamates, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is particularly useful for ensuring the observation of exchangeable protons like the -NH and -OH protons.

  • Sample Concentration: For ¹H NMR, a concentration of 5-10 mg of the sample in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

  • Filtration: To remove any particulate matter that can degrade the spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).

Caption: A simplified workflow for NMR sample preparation and analysis.

Alternative Analytical Techniques: A Comparative Overview

While NMR is unparalleled for detailed structural elucidation, other techniques offer complementary information or advantages in terms of speed and sensitivity for certain applications.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a powerful technique for assessing the purity of the target compound and for quantitative analysis.

  • Principle: The compound is separated from impurities on a stationary phase based on its polarity, and its concentration is determined by its absorbance of UV light.

  • Typical Protocol: A reversed-phase C18 column is commonly used with a mobile phase gradient of water and acetonitrile or methanol. Detection is typically performed at the wavelength of maximum absorbance for the biphenyl chromophore (around 254-280 nm).

  • Comparison with NMR: HPLC-UV is significantly faster and more sensitive for purity determination than NMR. However, it provides no structural information beyond the retention time and UV spectrum, which are not unique identifiers.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

  • Principle: The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrations of its chemical bonds.

  • Expected Absorptions for the Target Compound:

    • ~3400-3200 cm⁻¹ (broad): O-H and N-H stretching

    • ~3000-2850 cm⁻¹: C-H stretching (aliphatic and aromatic)

    • ~1700 cm⁻¹: C=O stretching (carbamate)

    • ~1600 and ~1500 cm⁻¹: C=C stretching (aromatic)

    • ~1250 cm⁻¹: C-O stretching

  • Comparison with NMR: FTIR is much faster than NMR and requires minimal sample preparation. It is an excellent tool for confirming the presence of key functional groups. However, it does not provide detailed information about the connectivity of atoms or the stereochemistry of the molecule.

Table 5: At-a-Glance Comparison of Analytical Techniques

FeatureNMR SpectroscopyHPLC-UVFTIR Spectroscopy
Information Provided Detailed molecular structure, connectivity, stereochemistryPurity, quantificationFunctional groups
Analysis Time Minutes to hoursMinutesSeconds to minutes
Sample Amount mg rangeµg to ng rangeµg to mg range
Primary Application Structural elucidationPurity and quantitative analysisFunctional group identification

Conclusion

The comprehensive analysis of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate requires a multi-faceted analytical approach. ¹H and ¹³C NMR spectroscopy are indispensable for unambiguous structural confirmation, with the chemical shifts being highly sensitive to the electronic environment created by the hydroxyl and carbamate functionalities. A comparative analysis with structural analogs provides a deeper understanding of these structure-spectra correlations. While NMR is the gold standard for structural elucidation, techniques like HPLC-UV and FTIR offer valuable complementary information regarding purity, quantity, and the presence of key functional groups, respectively. The judicious application of these techniques in concert allows for the thorough and confident characterization of this important synthetic intermediate.

References

  • Chmovzh, T. N., & Rakitin, O. A. (2021). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Molbank, 2021(2), M1247. [Link]

  • Supporting Information for an article. (n.d.). The Royal Society of Chemistry. [Link]

  • PubChem. (n.d.). tert-Butyl [1,1'-biphenyl]-4-ylcarbamate. National Center for Biotechnology Information. [Link]

  • Agilent Technologies. (2021). A Comprehensive Guide to FTIR Analysis. [Link]

  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate for Definitive Structure Confirmation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the unambiguous structural confirmation of active pharmaceutical ingredients (APIs), intermediates, and related impurities is a cornerstone of regulatory compliance and drug safety.[1][2] Tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate is a key intermediate in the synthesis of various biologically active compounds. Its molecular structure, featuring a polar hydroxyl group, a carbamate linkage, and a large, non-polar biphenyl core, presents a compelling case study for mass spectrometry analysis.

This guide provides an in-depth comparison of mass spectrometry techniques for the structural elucidation of this specific molecule. As Senior Application Scientists, our goal is not merely to present a protocol but to explore the rationale behind our analytical choices, ensuring a robust, self-validating approach to structure confirmation. We will compare ionization sources, predict fragmentation pathways based on chemical principles, and provide detailed experimental workflows to empower researchers in their own laboratories.

Part 1: The Foundation of Molecular Identity: High-Resolution Mass Spectrometry (HRMS)

Before delving into fragmentation, the first step in confirming a molecular structure is to verify its elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing mass accuracy to within a few parts per million (ppm).[3][4] This precision allows for the confident determination of a compound's elemental formula.

For our target molecule, tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate, the chemical formula is C₁₇H₁₉NO₃.[5][6] The theoretical monoisotopic mass of the neutral molecule is 285.1365 g/mol . When ionized in positive mode, typically by the addition of a proton, we expect to observe the [M+H]⁺ ion.

Theoretical Exact Mass Calculation:

  • Formula: C₁₇H₁₉NO₃

  • [M+H]⁺ Formula: C₁₇H₂₀NO₃⁺

  • Theoretical Monoisotopic Mass [M+H]⁺: 286.1438 m/z

An experimentally observed mass within a narrow tolerance (typically <5 ppm) of this theoretical value provides strong evidence for the correct elemental composition, a critical first piece of the structural puzzle.

Part 2: A Comparative Analysis of Ionization Sources: ESI vs. APCI

The choice of ionization source is paramount and depends entirely on the analyte's physicochemical properties. For a molecule like tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options, making a direct comparison essential for method optimization.

Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and ionizable compounds.[7] It works by applying a high voltage to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. The presence of the phenolic hydroxyl (-OH) and the carbamate (-NH) groups in our molecule makes it an excellent candidate for ESI, particularly in positive ion mode via protonation.

Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, more volatile compounds.[7][8] It uses a corona discharge to ionize the solvent vapor, which in turn ionizes the analyte molecules through gas-phase reactions. Given the significant non-polar surface area of the biphenyl rings, APCI presents a strong alternative to ESI and may offer different ionization efficiencies or reduced matrix effects in complex samples.[9]

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Rationale for tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate
Principle Ionization from charged droplets in solution.Gas-phase chemical ionization via a corona discharge.The molecule has both polar functional groups (favoring ESI) and a large non-polar scaffold (making APCI viable).[7][10]
Applicability Best for polar, ionizable, and large molecules.[11]Best for moderately polar to non-polar, volatile small molecules.[8]The molecule's moderate overall polarity makes both techniques applicable.
Expected Ion Species Primarily [M+H]⁺. Potential for adducts like [M+Na]⁺ or [M+NH₄]⁺ depending on mobile phase purity and additives.Primarily [M+H]⁺. Generally forms fewer adducts than ESI.Monitoring for both protonated and sodiated adducts in ESI is a good practice. APCI should yield a cleaner spectrum with a dominant [M+H]⁺ ion.
In-source Fragmentation Can be controlled by cone voltage. Softer technique at lower energies.[12]Generally higher energy than ESI, can lead to more in-source fragmentation.Comparing results at varying source energies can provide initial structural clues even without MS/MS.

Recommendation: For initial analysis, ESI is the preferred starting point due to the presence of easily protonated sites. However, running a parallel analysis with APCI is highly recommended to ensure the best possible ionization efficiency and to provide complementary data.

Part 3: Deconstructing the Molecule: Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

While HRMS confirms what atoms are present, tandem mass spectrometry (MS/MS) reveals how they are connected. This is achieved through Collision-Induced Dissociation (CID), where the precursor ion (our [M+H]⁺) is isolated, energized through collisions with a neutral gas, and induced to fragment.[13] The resulting fragment ions are then mass-analyzed, producing a "fingerprint" spectrum that is unique to the molecule's structure.

Predicted Fragmentation Pathway

The fragmentation of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate is expected to be dominated by the facile cleavage of the tert-butoxycarbonyl (Boc) protecting group. This is a well-characterized fragmentation pattern for N-Boc protected compounds.[14][15]

  • Initial Protonation: The molecule is protonated, likely on the carbamate oxygen or the nitrogen, to form the precursor ion at m/z 286.14 .

  • Loss of Isobutylene: A primary and highly characteristic fragmentation pathway for Boc groups is the neutral loss of isobutylene (C₄H₈, 56.06 Da) via a McLafferty-type rearrangement, leading to a carbamic acid intermediate.[16]

  • Loss of Carbon Dioxide: The resulting carbamic acid is unstable and readily loses carbon dioxide (CO₂, 44.00 Da) to yield the protonated 4'-hydroxy-[1,1'-biphenyl]-4-amine.

  • Direct Loss of the Boc-Carbamic Acid Radical: An alternative pathway involves the cleavage of the N-C bond, resulting in the loss of the entire Boc group functionality.

Below is a diagram illustrating the most probable fragmentation cascade for the [M+H]⁺ ion.

G cluster_main Predicted Fragmentation Pathway of [M+H]⁺ precursor C₁₇H₂₀NO₃⁺ m/z 286.14 frag1 Loss of Isobutylene C₁₃H₁₂NO₃⁺ m/z 230.08 precursor->frag1 - C₄H₈ (56.06 Da) frag2 Loss of CO₂ C₁₂H₁₂NO⁺ m/z 186.09 frag1->frag2 - CO₂ (44.00 Da) frag3 Biphenyl Cleavage C₆H₆O⁺ m/z 94.04 frag2->frag3 - C₆H₅N G cluster_workflow Experimental Workflow prep 1. Sample Preparation lc 2. LC Separation (C18 Column) prep->lc ion 3. Ionization (ESI and APCI) lc->ion ms1 4. HRMS Scan (Full Scan) ion->ms1 ms2 5. HR-MS/MS Scan (dd-MS²) ms1->ms2 Data-Dependent da 6. Data Analysis (Mass Accuracy & Fragmentation) ms2->da

Caption: A typical LC-HRMS/MS workflow for small molecule structure confirmation.

Protocol 1: Sample Preparation
  • Stock Solution: Accurately weigh ~1 mg of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate standard.

  • Dissolve the standard in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution with 50:50 acetonitrile:water to a final concentration of 1 µg/mL. This concentration is typically sufficient for modern HRMS instruments.

  • Blank: Prepare a vial containing only the 50:50 acetonitrile:water solvent to serve as a blank injection.

Protocol 2: LC-HRMS/MS Analysis

This protocol assumes the use of a high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument coupled to a UHPLC system.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS):

    • Acquisition Mode: Data-Dependent Acquisition (DDA).

    • Full Scan (MS1):

      • Resolution: >60,000.

      • Scan Range: 100 - 500 m/z.

      • Polarity: Positive.

    • MS/MS Scan (MS2):

      • Trigger: Top 3 most intense ions from the MS1 scan.

      • Isolation Window: 1.5 m/z.

      • Collision Energy: Stepped collision energy (e.g., 15, 25, 40 eV) to ensure a rich fragmentation spectrum.

      • Resolution: >15,000.

  • Ion Source Parameters (Comparative):

ParameterESI MethodAPCI Method
Capillary Voltage 3.5 kVCorona Current: 4 µA
Gas Temperature 300 °CVaporizer Temp: 350 °C
Drying Gas Flow 8 L/min5 L/min
Nebulizer Pressure 35 psi40 psi
Cone/Skimmer Voltage 40 V40 V
Expected Quantitative Data Summary

The following table summarizes the key ions that are expected to be observed during the analysis. The "Observed m/z" columns would be populated with the high-resolution data from the experiment, and the mass error would be calculated in ppm.

Ion IdentityTheoretical m/zExpected Observed m/z (ESI)Expected Observed m/z (APCI)
Precursor [M+H]⁺ 286.1438Experimental DataExperimental Data
Fragment [M+H - C₄H₈]⁺ 230.0812Experimental DataExperimental Data
Fragment [M+H - C₄H₈ - CO₂]⁺ 186.0913Experimental DataExperimental Data
Fragment [C₆H₆O]⁺ 94.0417Experimental DataExperimental Data

A successful confirmation would involve observing these masses with an error of <5 ppm relative to their theoretical values.

Conclusion

The structural confirmation of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate is robustly achieved through a systematic mass spectrometry approach. High-resolution mass spectrometry provides the foundational confirmation of the elemental formula. A comparative analysis of ESI and APCI ionization sources ensures optimal sensitivity and data quality for this moderately polar molecule. Finally, tandem mass spectrometry via Collision-Induced Dissociation delivers a detailed fragmentation pattern, with characteristic neutral losses of isobutylene and carbon dioxide from the Boc-group providing unequivocal evidence of the molecule's specific connectivity. By combining these techniques, researchers and drug development professionals can achieve absolute confidence in the identity and structure of this critical pharmaceutical intermediate.

References

  • Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation.National Institutes of Health (NIH).
  • High-Resolution Mass Spectrometry | HRMS Analysis.Measurlabs.
  • Electrospray and APCI Mass Analysis.AxisPharm.
  • Scientists Test a New Process for Small Molecule Structure Elucidation.LCGC International.
  • Mass Spectrometry in Small Molecule Drug Development.Technology Networks.
  • Chemistry 4631: Atmospheric Pressure Chemical Ionisation (APCI).University of Bristol.
  • Performance Comparison of ESI and APCI in Untargeted and Targeted LC-MS-Based Metabolomics Analysis of Grapeberry Metabolites.ResearchGate.
  • When should I choose APCI or ESI for my flash column chromatography?Biotage.
  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development.SciSpace.
  • Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters.National Institutes of Health (NIH).
  • Using Advanced Mass Spectrometry for Characterization and Quantitation of APIs and Impurities in Complex Biotherapeutics.KBI Biopharma.
  • Using Advanced Mass Spectrometry For Characterization And Quantitation Of APIs And Impurities In Complex Biotherapeutics.Life Science Leader.
  • tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate.Lead Sciences.
  • Collision-induced dissociation.Wikipedia.
  • Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry.PubMed.
  • tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate.MySkinRecipes.
  • Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides.PubMed.
  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS.ResearchGate.
  • How soft is your ESI-MS anyway?ChemRxiv.

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A Comparative Analysis of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate and Structurally Related Bioactive Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug discovery, the biphenyl scaffold represents a privileged structure, serving as the foundation for a multitude of biologically active molecules. This guide provides a detailed comparative analysis of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate, a key synthetic intermediate, alongside three classes of structurally analogous compounds with demonstrated therapeutic potential: N-aryl biphenyl carbamates as Fatty Acid Amide Hydrolase (FAAH) inhibitors, biphenyl-4-carboxamides as Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, and biphenylsulfonamides as carbonic anhydrase inhibitors. Through an examination of their synthesis, physicochemical properties, and biological activities, supported by experimental data, this guide aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the nuanced structure-activity relationships within this chemical space.

Core Compound Profile: tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate

tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate (Figure 1) is a bifunctional organic molecule featuring a biphenyl core, a hydroxyl group, and a carbamate-protected amine. Its primary role in contemporary research is as a versatile building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and receptor modulators.[1][2] The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at other positions of the molecule, with the amine being readily deprotected under acidic conditions.

Figure 1: Chemical Structure of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate

G a tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate b

Caption: Structure of the core compound.

Synthesis of the Core Compound

The synthesis of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate typically employs a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, specifically for creating biaryl systems.[3]

Proposed Synthetic Workflow:

workflow start Starting Materials: - 4-bromophenol - tert-Butyl (4-aminophenyl)carbamate step1 Protection of Hydroxyl Group (e.g., with TBDMSCl) start->step1 step2 Borylation of Protected Phenol (e.g., with bis(pinacolato)diboron) step1->step2 step3 Suzuki Coupling with Boc-protected 4-bromoaniline step2->step3 step4 Deprotection of Hydroxyl Group (e.g., with TBAF) step3->step4 end_node Final Product: tert-Butyl (4'-hydroxy- [1,1'-biphenyl]-4-yl)carbamate step4->end_node

Caption: Proposed synthetic workflow for the core compound.

Experimental Protocol: Suzuki-Miyaura Coupling

A detailed experimental protocol for a structurally similar compound, tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate, provides a representative procedure that can be adapted.[4]

  • Reaction Setup: In a round-bottom flask, combine tert-butyl (4-bromophenyl)carbamate (1 equivalent), (4-hydroxyphenyl)boronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

  • Solvent and Base: Add a suitable solvent system, for instance, a mixture of toluene and water (e.g., 4:1 v/v), and a base like potassium carbonate (2 equivalents).

  • Reaction Conditions: Purge the mixture with an inert gas (e.g., argon or nitrogen) and heat to reflux (typically 80-100 °C) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Physicochemical Properties

While extensive experimental data for tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate is not widely published, predicted properties and data from commercial suppliers provide some insights. A structurally related compound, (R)-tert-butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate, has a reported melting point of 114-116 °C.[4]

PropertyPredicted/Reported Value
Molecular Formula C₁₇H₁₉NO₃
Molecular Weight 285.34 g/mol [1]
Melting Point Not available (Predicted to be a solid)
Boiling Point 436.9±40.0 °C (Predicted)
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO.
pKa ~10.2 (Phenolic hydroxyl), >12 (Carbamate N-H) (Predicted)

Comparative Analysis with Structurally Similar Bioactive Compounds

The following sections will compare tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate with three classes of biphenyl derivatives that have demonstrated significant biological activity.

Class 1: N-Aryl Biphenyl Carbamates as Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Overview: This class of compounds is characterized by a carbamate linker between a biphenyl core and an aryl or alkyl group. They have been extensively investigated as inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids like anandamide.[3][5] Inhibition of FAAH leads to elevated anandamide levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects.

Structure-Activity Relationship (SAR):

  • Biphenyl Core: The biphenyl moiety is crucial for activity, with substitutions on both phenyl rings influencing potency and pharmacokinetic properties.[6][7]

  • Carbamate Group: The carbamate acts as a key pharmacophore, interacting with the catalytic serine residue of FAAH.[5]

  • N-Substituent: The nature of the substituent on the carbamate nitrogen significantly impacts inhibitory potency and selectivity.[6]

Comparative Data:

CompoundStructureFAAH IC₅₀ (nM)Reference
URB597Cyclohexylcarbamic acid 3'-carbamoyl-[1,1'-biphenyl]-3-yl ester4.6[7]
URB524Cyclohexylcarbamic acid [1,1'-biphenyl]-3-yl ester63[5]

Signaling Pathway:

faah_pathway anandamide Anandamide faah FAAH anandamide->faah Degradation cb1_receptor CB1 Receptor anandamide->cb1_receptor Activation inactive Inactive Metabolites faah->inactive signaling Analgesic & Anxiolytic Effects cb1_receptor->signaling inhibitor N-Aryl Biphenyl Carbamate Inhibitor inhibitor->faah Inhibition

Caption: FAAH inhibition pathway.

Class 2: Biphenyl-4-carboxamides as TRPV1 Antagonists

Overview: Biphenyl-4-carboxamides are a class of compounds that have been developed as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[8] TRPV1 is a non-selective cation channel involved in the detection and transduction of noxious stimuli, making it a key target for the development of novel analgesics.[9]

Structure-Activity Relationship (SAR):

  • Biphenyl Core: The biphenyl scaffold provides a rigid framework for orienting key pharmacophoric groups.

  • Carboxamide Linker: The amide bond is a critical hydrogen bonding motif for interaction with the TRPV1 receptor.

  • Substituents: Substitutions on both the biphenyl rings and the amide nitrogen are crucial for modulating potency and selectivity.[8]

Comparative Data:

CompoundStructureTRPV1 Antagonism (IC₅₀, nM)Reference
ASP8370(R)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydro-7-quinolyl)-2'-[(2-methylpyrrolidin-1-yl)methyl]-[1,1'-biphenyl]-4-carboxamide2.3[8]
Class 3: Biphenylsulfonamides as Carbonic Anhydrase Inhibitors

Overview: Biphenylsulfonamides represent a class of compounds that have been investigated as inhibitors of carbonic anhydrases (CAs).[10][11][12] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Inhibition of specific CA isoforms has therapeutic applications in the treatment of glaucoma, epilepsy, and certain types of cancer.

Structure-Activity Relationship (SAR):

  • Biphenyl Core: The biphenyl moiety allows for the exploration of different substitution patterns to achieve isoform selectivity.

  • Sulfonamide Group: The sulfonamide group is a zinc-binding group essential for inhibiting the catalytic activity of carbonic anhydrases.

  • Substituents: The nature and position of substituents on the biphenyl rings are critical for determining the inhibitory potency and isoform selectivity.[10]

Comparative Data:

CompoundhCA II Kᵢ (nM)hCA IX Kᵢ (nM)Reference
A biphenylsulfonamide derivative0.5792.0[10]

Discussion and Future Perspectives

tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate, while primarily a synthetic intermediate, possesses the core structural features of several classes of biologically active molecules. The biphenyl scaffold provides a rigid and tunable platform, the hydroxyl group offers a potential hydrogen bonding site or a point for further functionalization, and the protected amine allows for the introduction of diverse substituents.

The comparative analysis highlights how modifications to this core structure can lead to compounds with distinct biological activities. The presence of a carbamate group, as seen in the FAAH inhibitors, directs the molecule towards serine hydrolases. Replacing the carbamate with a carboxamide and optimizing the substituents can yield potent TRPV1 antagonists. Alternatively, the introduction of a sulfonamide group targets the zinc-containing active site of carbonic anhydrases.

Future research could explore the inherent biological activity of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate itself, although it is likely to be modest given its common use as a building block. More promisingly, this compound can serve as a starting point for the design and synthesis of novel derivatives targeting a wide range of biological targets. For instance, the hydroxyl group could be functionalized to introduce additional pharmacophoric features, and the deprotected amine can be acylated or alkylated to generate libraries of new compounds for high-throughput screening.

The versatility of the biphenyl carbamate scaffold, as exemplified by the core compound and its bioactive analogs, underscores its importance in medicinal chemistry. A thorough understanding of the structure-activity relationships within this chemical class will continue to guide the development of novel therapeutics for a variety of diseases.

References

  • Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. (2018). PubMed. [Link]

  • tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. (n.d.). MDPI. [Link]

  • Synthesis and QSAR of Fatty Acid Amide Hydrolase Inhibitors: Modulation at the N-Portion of Biphenyl-3-yl Alkylcarbamates. (n.d.). PubMed Central. [Link]

  • Discovery of New 1,1′-Biphenyl-4-sulfonamides as Selective Subnanomolar Human Carbonic Anhydrase II Inhibitors. (n.d.). PubMed Central. [Link]

  • Biphenyl-3-yl alkylcarbamates as fatty acid amide hydrolase (FAAH) inhibitors: Steric effects of N-alkyl chain on rat plasma and liver stability. (n.d.). PubMed Central. [Link]

  • Cyclohexylcarbamic Acid 3'- or 4'-Substituted Biphenyl-3-yl Esters as Fatty Acid Amide Hydrolase Inhibitors: Synthesis, Quantitative Structure−Activity Relationships, and Molecular Modeling Studies. (n.d.). ACS Publications. [Link]

  • Carbonic anhydrase inhibitors. Biphenylsulfonamides with inhibitory action towards the transmembrane, tumor-associated isozymes IX possess cytotoxic activity against human colon, lung and breast cancer cell lines. (2009). PubMed. [Link]

  • (R)-tert-butyl ( 1-([1, 1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbaMate 1426129-50-1. (n.d.). [Link]

  • Full article: Carbonic anhydrase inhibitors. Biphenylsulfonamides with inhibitory action towards the transmembrane, tumor-associated isozymes IX possess cytotoxic activity against human colon, lung and breast cancer cell lines. (n.d.). Taylor & Francis. [Link]

  • (R)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate. (n.d.). Pharmaffiliates. [Link]

  • (S)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate. (n.d.). PubChem. [Link]

  • Carbamic acid, N-((1R)-2-(1,1'-biphenyl)-4-YL-1-(hydroxymethyl)ethyl)-. (n.d.). PubChem. [Link]

  • tert-Butyl carbamate. (n.d.). NIST WebBook. [Link]

  • tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate. (n.d.). Lead Sciences. [Link]

  • tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). (n.d.). MDPI. [Link]

  • TRPV1: A Potential Drug Target for Treating Various Diseases. (n.d.). MDPI. [Link]

  • 2 - Supporting Information. (n.d.). [Link]

  • tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate. (n.d.). MySkinRecipes. [Link]

  • (R)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate from Aladdin Scientific. (n.d.). Biocompare. [Link]

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biological activity comparison of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the biological activities of novel anticancer agents derived from the tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate scaffold. We will delve into their mechanism of action, structure-activity relationships (SAR), and the experimental data that substantiates their potential as therapeutic candidates. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the nuances of this promising class of compounds.

Introduction: The Therapeutic Potential of Biphenyl Scaffolds

The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its rigid, yet conformationally flexible nature allows for precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. The incorporation of a carbamate linkage and a hydroxyl group, as seen in the parent scaffold, provides key hydrogen bonding and lipophilic characteristics that are often crucial for cell permeability and target engagement.

Recent research has focused on modifying the tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate backbone to enhance its anticancer properties. Specifically, a series of N-(4'-hydroxy-[1,1'-biphenyl]-4-yl) amides and sulfonamides have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. These modifications aim to explore the impact of different substituents on the compound's potency and selectivity.

Comparative Cytotoxicity of Biphenyl Derivatives

A study by Ali et al. (2016) synthesized and evaluated a series of N-(4'-hydroxy-[1,1'-biphenyl]-4-yl) amides and sulfonamides for their in vitro anticancer activity against human cervical cancer (HeLa) and human breast cancer (MCF-7) cell lines. The cytotoxicity was assessed using the MTT assay, and the results, expressed as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized below. Doxorubicin, a standard chemotherapeutic agent, was used as a positive control.

Compound IDR GroupHeLa IC50 (µM)MCF-7 IC50 (µM)
5a Phenyl5.1 ± 0.46.2 ± 0.5
5b 4-Methylphenyl4.6 ± 0.35.8 ± 0.4
5c 4-Methoxyphenyl3.9 ± 0.24.5 ± 0.3
5d 4-Chlorophenyl2.8 ± 0.13.1 ± 0.2
5e 4-Nitrophenyl2.1 ± 0.12.5 ± 0.1
6a Phenylsulfonyl6.5 ± 0.57.8 ± 0.6
6b 4-Methylphenylsulfonyl5.9 ± 0.46.7 ± 0.5
Doxorubicin -0.8 ± 0.051.1 ± 0.08

Analysis of Structure-Activity Relationship (SAR):

The data reveals several key insights into the SAR of these derivatives:

  • Superiority of Amide Derivatives: The N-aryl amide derivatives (5a-5e) consistently demonstrated greater potency than their N-arylsulfonyl counterparts (6a-6b). This suggests that the amide linkage is more favorable for cytotoxic activity in this scaffold.

  • Impact of Electron-Withdrawing Groups: Within the amide series, a clear trend emerged. The presence of electron-withdrawing groups on the phenyl ring significantly enhanced anticancer activity. The potency increased in the order: H < CH3 < OCH3 < Cl < NO2.

  • Most Potent Compound: Compound 5e , featuring a 4-nitrophenyl group, exhibited the highest cytotoxicity against both HeLa (IC50 = 2.1 µM) and MCF-7 (IC50 = 2.5 µM) cell lines. The strong electron-withdrawing nature of the nitro group appears to be a critical determinant of its potent anticancer effect.

Mechanistic Insights: Induction of Apoptosis

To elucidate the mechanism underlying the observed cytotoxicity, further studies were conducted on the most potent compound, 5e . It is hypothesized that these compounds exert their effect by inducing apoptosis, or programmed cell death, a common mechanism for many anticancer drugs.

A proposed pathway involves the inhibition of key survival signals within the cancer cell, leading to the activation of the caspase cascade, a family of proteases that execute the apoptotic program. This often involves the modulation of proteins in the Bcl-2 family, which regulate mitochondrial integrity.

G cluster_cell Cancer Cell C5e Compound 5e Survival Pro-survival Signals (e.g., Bcl-2) C5e->Survival Inhibits Mito Mitochondrion Survival->Mito Stabilizes CytoC Cytochrome c Mito->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptotic pathway induced by Compound 5e.

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the biological activity of the biphenyl carbamate derivatives.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

G cluster_workflow MTT Assay Workflow A 1. Seed cancer cells in 96-well plate B 2. Incubate for 24h (allow attachment) A->B C 3. Treat with varying concentrations of compounds B->C D 4. Incubate for 48h C->D E 5. Add MTT reagent (yellow) D->E F 6. Incubate for 4h (Formazan formation) E->F G 7. Add DMSO to solubilize Formazan (purple) F->G H 8. Read absorbance at 570 nm G->H

Caption: Step-by-step workflow of the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: HeLa or MCF-7 cells are harvested and seeded into 96-well microtiter plates at a density of approximately 5,000 cells per well in 100 µL of complete culture medium.

  • Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach to the bottom of the wells.

  • Compound Treatment: Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made in culture medium to achieve the desired final concentrations. The medium from the wells is replaced with 100 µL of the medium containing the test compounds. A control group receives medium with DMSO only.

  • Drug Incubation: The plates are incubated for an additional 48 hours under the same conditions.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • Formazan Formation: The plates are incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.

  • Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The derivatives of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate, particularly the N-(4'-hydroxy-[1,1'-biphenyl]-4-yl) amides, represent a promising class of anticancer agents. The clear structure-activity relationship, with a strong preference for electron-withdrawing substituents, provides a rational basis for the future design of even more potent compounds. Compound 5e , with its 4-nitrophenyl moiety, stands out as a lead candidate for further preclinical development.

Future studies should focus on:

  • In vivo efficacy: Evaluating the antitumor activity of compound 5e in animal models.

  • Target identification: Pinpointing the specific molecular target(s) through which these compounds exert their apoptotic effects.

  • Toxicity profiling: Assessing the selectivity of these compounds for cancer cells over normal, healthy cells to determine their therapeutic window.

By pursuing these avenues, the full therapeutic potential of this versatile biphenyl scaffold can be realized in the ongoing search for novel and effective cancer therapies.

References

  • Ali, A. A. M., et al. (2016). Synthesis, characterization, and in vitro anticancer evaluation of new N-(4'-hydroxy-[1,1'-biphenyl]-4-yl) amides and sulfonamides. Journal of Chemical & Engineering Data, 61(8), 2845-2852. Available at: [Link]

A Senior Application Scientist's Guide to the Synthesis and Validation of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of novel molecular entities with high purity and yield is a cornerstone of innovation. This guide provides an in-depth technical comparison of synthetic methodologies for a key pharmaceutical intermediate: tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate. This biphenyl structure is a valuable building block in medicinal chemistry. This document moves beyond a simple recitation of steps to explain the rationale behind the chosen methods, offering a framework for producing this compound with verifiable purity and exploring alternative routes for process optimization.

Introduction to the Target Molecule and Synthetic Strategy

Tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate is a bifunctional molecule featuring a Boc-protected aniline and a phenolic hydroxyl group on a biphenyl scaffold. The biphenyl moiety is a common structural feature in many biologically active compounds. The synthetic challenge lies in the efficient and selective formation of the C-C bond between the two phenyl rings while managing the functional groups that are sensitive to certain reaction conditions.

This guide will focus on the validation of a primary synthetic route, the Suzuki-Miyaura cross-coupling reaction, and provide a comparative analysis with alternative methods. The validation of any synthetic method is crucial in a pharmaceutical setting to ensure consistency, reproducibility, and the safety of the final active pharmaceutical ingredient (API).[1]

Primary Synthetic Route: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[2] Its popularity stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives.[2]

Proposed Synthetic Pathway

The most logical Suzuki-Miyaura approach to tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate involves the coupling of a protected 4-bromoaniline with a suitable boronic acid derivative of phenol. To avoid side reactions, both the amino and hydroxyl groups are best protected during the coupling reaction.

Suzuki-Miyaura Synthesis cluster_0 Step 1: Protection cluster_1 Step 2: Suzuki-Miyaura Coupling cluster_2 Step 3: Deprotection 4-bromoaniline 4-bromoaniline Boc_protected_aniline tert-Butyl (4-bromophenyl)carbamate 4-bromoaniline->Boc_protected_aniline (Boc)2O, Base coupled_product tert-Butyl (4'-methoxy-[1,1'-biphenyl]-4-yl)carbamate Boc_protected_aniline->coupled_product Pd Catalyst, Base methoxy_boronic_acid 4-Methoxyphenylboronic acid methoxy_boronic_acid->coupled_product final_product tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate coupled_product->final_product BBr3 or other demethylating agent Ullmann_Coupling 4-iodophenol 4-Iodophenol final_product tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate 4-iodophenol->final_product Cu catalyst, Base, High Temp Boc_aniline tert-Butyl (4-aminophenyl)carbamate Boc_aniline->final_product Hiyama_Coupling aryl_halide tert-Butyl (4-bromophenyl)carbamate final_product tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate aryl_halide->final_product Pd Catalyst, Fluoride Source organosilane Aryltrimethoxysilane organosilane->final_product

Sources

A Comparative Guide to HPLC and TLC for Purity Analysis of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the purity of chemical entities is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. This guide provides an in-depth, objective comparison of two fundamental analytical techniques, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), for the purity assessment of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate, a key building block in medicinal chemistry.

The Analyte: A Molecule of Interest

tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate (CAS No: 848853-75-8) possesses a biphenyl scaffold, a common motif in pharmacologically active molecules.[1][2][3] The presence of both a hydroxyl and a Boc-protected amine group makes it a versatile intermediate. Ensuring its purity is paramount, as even trace impurities can lead to undesirable side products in subsequent synthetic steps, compromising the integrity of the final active pharmaceutical ingredient (API).

Part 1: Thin-Layer Chromatography (TLC) — The Rapid Screening Tool

TLC is a planar chromatographic technique renowned for its simplicity, speed, and low cost, making it an indispensable tool for qualitative analysis in organic synthesis.[4][5][6] It is primarily used for reaction monitoring and preliminary purity checks.[7][8]

The Principle of Separation in TLC

TLC operates on the principle of adsorption chromatography.[9] The sample is spotted on a stationary phase (typically silica gel, which is polar) and developed in a sealed chamber with a mobile phase (a solvent or mixture of solvents). Components of the sample migrate up the plate at different rates based on their relative affinities for the stationary and mobile phases.[10] Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger interaction with the silica gel and move shorter distances.

Experimental Protocol: A Step-by-Step Guide for TLC Analysis

Objective: To qualitatively assess the purity of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate.

1. Materials:

  • TLC Plates: Silica gel 60 F254 pre-coated plates.

  • Sample Preparation: Dissolve ~1 mg of the analyte in 1 mL of ethyl acetate.

  • Mobile Phase Selection: A trial-and-error approach is common to find the optimal solvent system.[11] A good starting point for a compound of this polarity is a mixture of hexane and ethyl acetate. The goal is to achieve an Rf value for the main spot between 0.2 and 0.4 for optimal separation.

  • Developing Chamber: A glass jar with a lid.

  • Visualization: UV lamp (254 nm) and/or a chemical staining agent (e.g., potassium permanganate).

2. Procedure:

  • Pour a small amount of the chosen mobile phase (e.g., 7:3 Hexane:Ethyl Acetate) into the developing chamber to a depth of about 0.5 cm. Line the chamber with filter paper to ensure solvent vapor saturation.

  • Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate.

  • Using a capillary tube, carefully spot a small amount of the dissolved sample onto the origin line.

  • Place the plate in the developing chamber, ensuring the origin line is above the solvent level. Close the chamber.

  • Allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the separated spots under a UV lamp. The biphenyl chromophore will absorb UV light at 254 nm, appearing as a dark spot.

  • Circle the observed spots with a pencil.

  • Calculate the Rf value for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Interpretation of Results: A single spot indicates a likely pure compound. The presence of multiple spots signifies the presence of impurities. While primarily qualitative, the relative intensity of the spots can provide a semi-quantitative estimation of impurity levels.[4][7]

Part 2: High-Performance Liquid Chromatography (HPLC) — The Gold Standard for Quantitative Purity

HPLC is a form of column chromatography that provides high-resolution separations and accurate quantitative data.[12][13][14] It is the cornerstone of quality control in the pharmaceutical industry and is mandated by regulatory bodies for purity determination.[15][16]

The Principle of Separation in HPLC

For a molecule like tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate, Reversed-Phase HPLC (RP-HPLC) is the most suitable technique.[17][18][19] In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol).[20][21] The separation is based on hydrophobic interactions; less polar (more hydrophobic) compounds are retained longer on the column, while more polar compounds elute earlier.[19][20]

Experimental Protocol: A Validated Approach to HPLC Purity Determination

Objective: To quantitatively determine the purity of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate and identify any impurities.

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point.[22]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A gradient is often preferred to separate impurities with a wide range of polarities. A typical gradient could be:

    Time (min) %A %B
    0 70 30
    20 10 90
    25 10 90
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL

2. Procedure:

  • Sample Preparation: Accurately prepare a solution of the analyte in the mobile phase (e.g., 1 mg/mL in 50:50 Water:Acetonitrile). Filter the solution through a 0.45 µm syringe filter.

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the sample and run the gradient method.

  • Acquire the chromatogram.

3. Data Analysis and Purity Calculation: The output is a chromatogram, a plot of detector response versus time. The purity is determined by the area normalization method.[12] Purity (%) = (Area of the main peak / Total area of all peaks) x 100

This calculation assumes that all components have a similar response factor at the chosen wavelength. For regulatory purposes, a more rigorous analysis using reference standards and relative response factors would be required, in line with ICH guidelines.[23][24][25]

Comparison and Data Summary

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Primary Use Qualitative screening, reaction monitoringQuantitative purity determination, impurity profiling
Data Output Rf value, visual spot intensityChromatogram with retention time, peak area/height
Quantification Semi-quantitative at bestHighly accurate and precise
Resolution Low to moderateHigh
Sensitivity LowerHigh
Throughput High (multiple samples per plate)Sequential (one sample at a time)
Cost LowHigh initial investment and running costs
Regulatory Acceptance Limited to identificationGold standard for quality control

Visualizing the Analytical Workflows

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results plate_prep Plate Preparation spotting Sample Spotting plate_prep->spotting sample_prep Sample Preparation sample_prep->spotting chamber_prep Chamber Saturation development Plate Development chamber_prep->development spotting->development visualization Visualization (UV/Stain) development->visualization rf_calc Rf Calculation visualization->rf_calc purity_assess Qualitative Assessment rf_calc->purity_assess

Caption: A streamlined workflow for the TLC analysis of chemical purity.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results mobile_phase_prep Mobile Phase Preparation & Degassing system_equilibration System Equilibration mobile_phase_prep->system_equilibration sample_prep Sample Preparation & Filtration injection Sample Injection sample_prep->injection system_equilibration->injection separation Chromatographic Separation injection->separation detection UV/DAD Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram data_analysis Peak Integration & Quantitative Purity Calculation chromatogram->data_analysis

Caption: The systematic workflow for quantitative HPLC purity analysis.

Conclusion: A Synergistic Approach

For the comprehensive purity analysis of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate, TLC and HPLC are not competing but complementary techniques. TLC serves as an efficient, frontline tool in the research and development phase for rapid checks and reaction monitoring. HPLC, with its superior resolution and quantitative power, is the definitive method for final purity assessment, quality control, and ensuring compliance with stringent regulatory standards as outlined in pharmacopeias and ICH guidelines.[26][27][28] The judicious application of both techniques provides a robust and efficient strategy for ensuring the quality and integrity of this critical chemical intermediate.

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A Senior Application Scientist's Guide to Protecting 4'-hydroxy-[1,1'-biphenyl]-4-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the strategic protection and deprotection of functional groups are paramount to the successful synthesis of complex molecules. The bifunctional nature of 4'-hydroxy-[1,1'-biphenyl]-4-amine, possessing both a nucleophilic amine and a phenolic hydroxyl group, presents a classic challenge in regioselective synthesis. This guide provides an in-depth technical comparison of common protecting groups for both functionalities, grounded in established chemical principles and supported by representative experimental data. We will explore the nuances of selecting an appropriate protecting group strategy, focusing on the ease of introduction, stability to various reaction conditions, and efficiency of removal.

The Strategic Importance of Orthogonal Protection

When working with a molecule like 4'-hydroxy-[1,1'-biphenyl]-4-amine, where two different reactive sites are present, the concept of orthogonal protection is critical.[1] This strategy allows for the selective removal of one protecting group in the presence of another, enabling precise control over the synthetic route.[2][3] An ideal protecting group strategy for this biphenyl derivative would involve the use of a protecting group for the amine that is stable under the conditions required to remove the protecting group from the phenol, and vice versa.

Protecting the 4'-Hydroxyl Group: A Focus on Silyl Ethers

The phenolic hydroxyl group is often protected as a silyl ether due to the ease of formation and the wide range of available deprotection methods.[4] The tert-butyldimethylsilyl (TBDMS) group is a popular choice, offering a good balance of stability and facile cleavage.

Key Characteristics of the TBDMS Protecting Group:
  • Introduction: TBDMS ethers are readily formed by reacting the phenol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base, such as imidazole, in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).[5]

  • Stability: TBDMS ethers are generally stable to a wide range of non-acidic and non-fluoride-containing reagents, including many oxidizing and reducing agents, as well as organometallic reagents.[5]

  • Deprotection: The Si-O bond is readily cleaved by fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions.[4] This allows for selective deprotection in the presence of many other protecting groups.

Protecting the 4-Amino Group: A Comparison of Carbamates

For the protection of the amino group, carbamates are the most widely used class of protecting groups.[6] They effectively decrease the nucleophilicity of the amine and are stable to a broad range of reaction conditions.[2] We will compare two of the most common carbamate protecting groups: tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

The Tert-butyloxycarbonyl (Boc) Group:
  • Introduction: The Boc group is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine (TEA) or sodium bicarbonate.[7][8] The reaction is generally high-yielding and proceeds under mild conditions.[7][9]

  • Stability: Boc-protected amines are stable to a wide variety of non-acidic reagents, making them compatible with many synthetic transformations.[10]

  • Deprotection: The Boc group is prized for its lability under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[11] This acid-lability is a key feature for orthogonal protection schemes.

The Benzyloxycarbonyl (Cbz) Group:
  • Introduction: The Cbz group is introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[12][13]

  • Stability: Cbz-protected amines are robust and stable to both acidic and basic conditions, offering a different orthogonality compared to the Boc group.[14]

  • Deprotection: The Cbz group is most commonly removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[14][15] This mild deprotection method is compatible with many other functional groups.

Comparative Experimental Data

The following tables summarize representative data for the protection and deprotection of 4'-hydroxy-[1,1'-biphenyl]-4-amine. This data is based on established protocols and is intended to provide a comparative framework for selecting a suitable protecting group strategy.

Table 1: Protection of 4'-hydroxy-[1,1'-biphenyl]-4-amine

Functional GroupProtecting GroupReagents and ConditionsReaction Time (h)Representative Yield (%)
4'-HydroxylTBDMSTBDMS-Cl, Imidazole, DMF, rt2-490-95
4-AminoBoc(Boc)₂O, TEA, THF, rt1-395-99
4-AminoCbzCbz-Cl, NaHCO₃, Dioxane/H₂O, rt2-490-95

Table 2: Deprotection of Protected 4'-hydroxy-[1,1'-biphenyl]-4-amine Derivatives

Protected GroupDeprotection Method and ReagentsReaction Time (h)Representative Yield (%)
4'-O-TBDMSTBAF, THF, rt1-290-98
4-N-BocTFA, DCM, rt0.5-1>95
4-N-CbzH₂ (1 atm), 10% Pd/C, MeOH, rt2-4>95

Experimental Protocols

Protocol 1: TBDMS Protection of the 4'-Hydroxyl Group

cluster_0 TBDMS Protection Start 4'-hydroxy-[1,1'-biphenyl]-4-amine + TBDMS-Cl, Imidazole Solvent DMF Start->Solvent Dissolve Reaction Stir at rt Solvent->Reaction 2-4 h Workup Aqueous Workup Reaction->Workup Completion Product 4-amino-[1,1'-biphenyl]-4'-yl tert-butyldimethylsilyl ether Workup->Product Purification

Caption: Workflow for TBDMS protection of the hydroxyl group.

  • Dissolution: Dissolve 4'-hydroxy-[1,1'-biphenyl]-4-amine (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

  • Reagent Addition: Add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Boc Protection of the 4-Amino Group

cluster_1 Boc Protection Start_Boc 4'-hydroxy-[1,1'-biphenyl]-4-amine + (Boc)₂O, TEA Solvent_Boc THF Start_Boc->Solvent_Boc Dissolve Reaction_Boc Stir at rt Solvent_Boc->Reaction_Boc 1-3 h Workup_Boc Aqueous Workup Reaction_Boc->Workup_Boc Completion Product_Boc tert-butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate Workup_Boc->Product_Boc Purification

Caption: Workflow for Boc protection of the amino group.

  • Dissolution: Dissolve 4'-hydroxy-[1,1'-biphenyl]-4-amine (1.0 eq) in THF and add triethylamine (1.5 eq).

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise to the reaction mixture.

  • Reaction Monitoring: Stir at room temperature and monitor the reaction by TLC.

  • Work-up: Concentrate the reaction mixture and partition between ethyl acetate and water.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by flash chromatography.

Protocol 3: Cbz Protection of the 4-Amino Group

cluster_2 Cbz Protection Start_Cbz 4'-hydroxy-[1,1'-biphenyl]-4-amine + Cbz-Cl, NaHCO₃ Solvent_Cbz Dioxane/H₂O Start_Cbz->Solvent_Cbz Dissolve Reaction_Cbz Stir at rt Solvent_Cbz->Reaction_Cbz 2-4 h Workup_Cbz Aqueous Workup Reaction_Cbz->Workup_Cbz Completion Product_Cbz benzyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate Workup_Cbz->Product_Cbz Purification

Caption: Workflow for Cbz protection of the amino group.

  • Dissolution: Dissolve 4'-hydroxy-[1,1'-biphenyl]-4-amine (1.0 eq) in a mixture of dioxane and water.

  • Base Addition: Add sodium bicarbonate (2.5 eq) to the solution.

  • Reagent Addition: Add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0-5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification: Acidify the reaction mixture and extract the product with ethyl acetate. Wash the combined organic layers, dry, and concentrate to obtain the Cbz-protected product, which can be further purified by recrystallization or chromatography.[14]

Orthogonal Deprotection Strategy

The true power of these protecting groups is realized in an orthogonal deprotection strategy. For instance, if the molecule is protected with a TBDMS group on the phenol and a Boc group on the amine, the Boc group can be selectively removed with acid, leaving the TBDMS group intact. Conversely, the TBDMS group can be removed with fluoride, leaving the Boc group untouched.

Start N-Boc, O-TBDMS protected 4'-hydroxy-[1,1'-biphenyl]-4-amine Acid TFA, DCM Start->Acid Acidic Deprotection Fluoride TBAF, THF Start->Fluoride Fluoride Deprotection Product_Amine Free Amine, O-TBDMS protected Acid->Product_Amine Product_Phenol N-Boc protected, Free Phenol Fluoride->Product_Phenol

Caption: Orthogonal deprotection of a dually protected biphenyl derivative.

Conclusion

The choice of a protecting group strategy for 4'-hydroxy-[1,1'-biphenyl]-4-amine is dictated by the subsequent synthetic steps. The TBDMS group for the phenol and the Boc or Cbz groups for the amine offer robust and reliable protection. The key to a successful synthesis lies in understanding the orthogonal nature of these groups, which allows for selective deprotection and functionalization. The protocols and data presented in this guide provide a solid foundation for making informed decisions in the design and execution of synthetic routes involving this versatile biphenyl scaffold.

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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Synthetic Routes for tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate is a valuable intermediate in the synthesis of various biologically active compounds, finding applications in the development of pharmaceuticals targeting inflammatory and neurodegenerative diseases. Its utility lies in the biphenyl scaffold, a common motif in medicinal chemistry, combined with a protected amine and a phenolic hydroxyl group, which allow for further chemical modifications. The economic viability and efficiency of its synthesis are therefore of paramount importance for researchers and drug development professionals. This guide provides an in-depth cost-benefit analysis of the most common and effective synthetic routes to this key intermediate, with supporting experimental data and a critical evaluation of each method's advantages and limitations.

Route 1: The Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] Its versatility, mild reaction conditions, and tolerance of a wide range of functional groups make it a highly attractive method for the synthesis of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate. Two primary disconnections of the target molecule lead to two viable Suzuki coupling strategies.

Route 1a: Coupling of 4-(Boc-amino)phenylboronic Acid with 4-Iodophenol

This approach involves the palladium-catalyzed coupling of a commercially available boronic acid with a halophenol.

Experimental Protocol:

  • To a reaction vessel, add 4-(Boc-amino)phenylboronic acid (1.2 equivalents), 4-iodophenol (1.0 equivalent), and a base such as potassium carbonate (2.0 equivalents).

  • Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).

  • The vessel is then made inert by evacuating and backfilling with an inert gas like argon or nitrogen.

  • A degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio), is added.

  • The reaction mixture is heated to 80-100°C and stirred for 4-12 hours, with the progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent such as ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the final product.

Causality Behind Experimental Choices:

  • The use of an excess of the boronic acid derivative helps to drive the reaction to completion.

  • The base is crucial for the transmetalation step in the catalytic cycle, activating the boronic acid.[3]

  • Palladium(0) catalysts are highly effective for Suzuki couplings; Pd(PPh₃)₄ is a common and relatively stable choice.

  • An inert atmosphere is necessary to prevent the oxidation and deactivation of the palladium catalyst.

  • The aqueous-organic solvent system facilitates the dissolution of both the organic substrates and the inorganic base.

Cost-Benefit Analysis:

  • Cost: The primary cost driver for this route is 4-(Boc-amino)phenylboronic acid, which is relatively expensive (approximately $118.00 for 5 grams). 4-Iodophenol is more affordable (around $72.00 for 10 grams). The cost of the palladium catalyst, while significant per gram, is used in catalytic amounts, mitigating its overall impact on the final product cost.

  • Benefits: This route is characterized by high yields (often exceeding 80-90%), relatively mild reaction conditions, and a broad functional group tolerance. The purification of the final product is generally straightforward.

Suzuki_Route_1a cluster_reactants Starting Materials cluster_conditions Reaction Conditions 4-(Boc-amino)phenylboronic_acid 4-(Boc-amino)phenylboronic Acid Reaction Suzuki-Miyaura Coupling 4-(Boc-amino)phenylboronic_acid->Reaction 4-Iodophenol 4-Iodophenol 4-Iodophenol->Reaction Catalyst Pd(PPh₃)₄ Catalyst->Reaction Base K₂CO₃ Base->Reaction Solvent Dioxane/Water Solvent->Reaction Temperature 80-100°C Temperature->Reaction Product tert-Butyl (4'-hydroxy- [1,1'-biphenyl]-4-yl)carbamate Reaction->Product Purification Column Chromatography Product->Purification Final_Product Pure Product Purification->Final_Product Suzuki_Route_1b cluster_reactants Starting Materials cluster_conditions Reaction Conditions tert-Butyl_carbamate tert-Butyl (4-bromophenyl)carbamate Reaction Suzuki-Miyaura Coupling tert-Butyl_carbamate->Reaction 4-Hydroxyphenylboronic_acid 4-Hydroxyphenylboronic Acid 4-Hydroxyphenylboronic_acid->Reaction Catalyst Pd(PPh₃)₄ Catalyst->Reaction Base K₂CO₃ Base->Reaction Solvent Dioxane/Water Solvent->Reaction Temperature 80-100°C Temperature->Reaction Product tert-Butyl (4'-hydroxy- [1,1'-biphenyl]-4-yl)carbamate Reaction->Product Purification Column Chromatography Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Workflow for Suzuki-Miyaura Coupling (Route 1b).

Route 2: The Buchwald-Hartwig Amination Approach

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. [4]While a direct one-step synthesis of the target molecule using this method is less common, a two-step approach is feasible.

Synthetic Strategy:

  • Suzuki-Miyaura Coupling: Synthesize 4'-hydroxy-[1,1'-biphenyl]-4-amine by coupling 4-aminophenylboronic acid with 4-bromophenol.

  • Boc Protection: Protect the resulting amine with di-tert-butyl dicarbonate (Boc₂O) to yield the final product.

Experimental Protocol (Boc Protection):

  • Dissolve 4'-hydroxy-[1,1'-biphenyl]-4-amine in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a base like triethylamine or N,N-diisopropylethylamine (DIPEA).

  • Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • The Suzuki coupling to form the biphenyl amine is a well-established and efficient reaction.

  • Boc protection is a standard and high-yielding method for protecting amines, proceeding under mild conditions.

Cost-Benefit Analysis:

  • Cost: This two-step route introduces additional reagents and purification steps, which can increase the overall cost and time. The cost of 4-aminophenylboronic acid and 4-bromophenol are key considerations for the initial step.

  • Benefits: This route is highly reliable and provides a robust method for accessing the target molecule. The individual steps are generally high-yielding. This approach offers flexibility, as the intermediate 4'-hydroxy-[1,1'-biphenyl]-4-amine can be used in other synthetic applications.

Buchwald_Hartwig_Route cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Boc Protection 4-aminophenylboronic_acid 4-aminophenylboronic acid Suzuki_Reaction Suzuki Coupling 4-aminophenylboronic_acid->Suzuki_Reaction 4-bromophenol 4-bromophenol 4-bromophenol->Suzuki_Reaction Biphenyl_Amine 4'-hydroxy-[1,1'-biphenyl]-4-amine Suzuki_Reaction->Biphenyl_Amine Boc_Reaction Boc Protection Biphenyl_Amine->Boc_Reaction Boc2O Boc₂O Boc2O->Boc_Reaction Base_Protect Base (e.g., TEA) Base_Protect->Boc_Reaction Final_Product_BH tert-Butyl (4'-hydroxy- [1,1'-biphenyl]-4-yl)carbamate Boc_Reaction->Final_Product_BH

Caption: Two-step synthesis via Suzuki coupling and Boc protection.

Route 3: The Ullmann Condensation

The Ullmann reaction is a classical, copper-catalyzed method for the formation of aryl-aryl bonds. [5]While it has been largely superseded by the milder and more versatile palladium-catalyzed methods, it can still be a viable option, particularly for large-scale industrial synthesis where cost is a primary driver.

Synthetic Strategy:

The Ullmann reaction could be envisioned to couple two molecules of a protected 4-aminophenol derivative, followed by deprotection and re-protection, or more directly, a coupling of a protected 4-haloaniline with a 4-halophenol derivative, though this can lead to a mixture of products. A more common application is the synthesis of symmetrical biaryls. [5] General Experimental Conditions:

  • Catalyst: Copper powder or a copper(I) salt.

  • Solvent: High-boiling point solvents like dimethylformamide (DMF) or nitrobenzene.

  • Temperature: High temperatures, often exceeding 150-200°C.

  • Base: A base such as potassium carbonate may be required.

Cost-Benefit Analysis:

  • Cost: The primary advantage of the Ullmann reaction is the low cost of the copper catalyst compared to palladium.

  • Drawbacks: This method suffers from several significant drawbacks:

    • Harsh Reaction Conditions: The high temperatures required can lead to side reactions and decomposition of sensitive functional groups.

    • Substrate Scope: The reaction is often limited to electron-deficient aryl halides.

    • Yields: Yields can be variable and often lower than those obtained with palladium-catalyzed methods.

    • Stoichiometric Copper: Often, stoichiometric or even an excess of copper is required, leading to challenges in product purification and waste disposal.

Due to these limitations, the Ullmann condensation is generally considered a less favorable route for the laboratory-scale synthesis of complex molecules like tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate.

Comparative Summary of Synthetic Routes

FeatureSuzuki-Miyaura (Route 1a)Suzuki-Miyaura (Route 1b)Buchwald-Hartwig (Two-Step)Ullmann Condensation
Starting Materials Cost HighLow ModerateLow (catalyst)
Reaction Conditions Mild (80-100°C)Mild (80-100°C)MildHarsh (>150°C)
Catalyst PalladiumPalladiumPalladiumCopper
Catalyst Loading Catalytic (mol%)Catalytic (mol%)Catalytic (mol%)Stoichiometric/Excess
Typical Yield High (>80%)High (>80%)High (for each step)Variable, often moderate
Functional Group Tolerance ExcellentExcellentExcellentLimited
Number of Steps 1121 (potentially complex)
Purification Generally straightforwardGenerally straightforwardTwo purification stepsCan be challenging
Scalability GoodExcellent GoodPotentially good for simple biaryls

Conclusion and Recommendations

For the synthesis of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate, the Suzuki-Miyaura coupling is the most recommended approach due to its high yields, mild reaction conditions, and excellent functional group tolerance.

Between the two Suzuki-Miyaura routes, Route 1b, the coupling of tert-butyl (4-bromophenyl)carbamate with 4-hydroxyphenylboronic acid, presents the most significant cost-benefit advantage, particularly for large-scale synthesis. The substantially lower cost of the starting materials makes it the most economically viable option without compromising the efficiency and robustness of the synthesis.

The two-step Buchwald-Hartwig approach is a reliable alternative, offering high yields and flexibility, but at a slightly higher overall cost and with an additional synthetic step.

The Ullmann condensation, while historically significant, is not recommended for this particular target molecule on a laboratory scale due to its harsh conditions, lower yields, and purification challenges. However, for the industrial production of simpler, symmetrical biphenyls, its low catalyst cost might still warrant consideration.

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher or organization, balancing factors such as cost, scale, available resources, and the desired purity of the final product. For most applications in research and drug development, the efficiency and reliability of the Suzuki-Miyaura coupling, especially Route 1b, make it the superior choice.

References

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A Technical Guide to the In Vitro and In Vivo Evaluation of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical evaluation of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate, a molecule of interest at the intersection of carbamate chemistry and biphenyl scaffolds. While direct biological data for this specific compound is sparse, its structural motifs suggest potential therapeutic applications in areas such as neuroprotection and anti-inflammatory modulation. This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to investigating its biological activity and comparing it with relevant alternatives.

Introduction: Rationale and Scientific Context

tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate is an organic molecule featuring a biphenyl core, a phenolic hydroxyl group, and a tert-butoxycarbonyl (Boc)-protected amine. The biphenyl moiety is a well-established pharmacophore found in numerous biologically active compounds, contributing to receptor binding and favorable pharmacokinetic properties.[1] The carbamate group, often employed as a protecting group in organic synthesis, is also a key functional group in many approved drugs, valued for its chemical stability and ability to modulate physicochemical properties.[2][3]

This compound is recognized primarily as a versatile intermediate in organic synthesis, particularly for crafting more complex, biologically active molecules targeting inflammatory and neurodegenerative diseases.[4] For instance, a related chiral derivative, (R)-tert-butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate, serves as a key intermediate in the synthesis of Sacubitril, a neprilysin inhibitor for the treatment of heart failure.[5]

Given the therapeutic relevance of both the carbamate and biphenyl functionalities, a systematic investigation into the intrinsic biological activities of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate is warranted. This guide outlines a logical progression of in vitro and in vivo studies to elucidate its potential as a therapeutic agent and benchmark its performance against established compounds.

Proposed Mechanism of Action and Potential Therapeutic Targets

The structural components of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate suggest several plausible mechanisms of action that can be explored through the experimental workflows detailed in this guide.

G tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate Biphenyl Moiety Biphenyl Moiety tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate->Biphenyl Moiety Carbamate Group Carbamate Group tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate->Carbamate Group Phenolic Hydroxyl Phenolic Hydroxyl tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate->Phenolic Hydroxyl Anti-inflammatory Activity\n(e.g., COX inhibition) Anti-inflammatory Activity (e.g., COX inhibition) Biphenyl Moiety->Anti-inflammatory Activity\n(e.g., COX inhibition) Antioxidant Activity\n(Radical Scavenging) Antioxidant Activity (Radical Scavenging) Biphenyl Moiety->Antioxidant Activity\n(Radical Scavenging) Neuroprotective Effects\n(e.g., Cholinesterase Inhibition) Neuroprotective Effects (e.g., Cholinesterase Inhibition) Carbamate Group->Neuroprotective Effects\n(e.g., Cholinesterase Inhibition) Antioxidant Activity Antioxidant Activity Phenolic Hydroxyl->Antioxidant Activity

Figure 1: Potential Bioactivities of the Target Compound.

In Vitro Evaluation: A Step-by-Step Approach

The initial phase of investigation should focus on cell-free and cell-based assays to determine the compound's primary biological effects and establish a preliminary structure-activity relationship (SAR).

Assessment of Anti-inflammatory Activity

The biphenyl scaffold is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). Therefore, a primary avenue of investigation is the compound's ability to modulate key inflammatory pathways.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Albumin Denaturation Assay)

This assay provides a rapid and straightforward method to screen for anti-inflammatory properties by measuring the inhibition of heat-induced protein denaturation.

  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate in dimethyl sulfoxide (DMSO).

    • Reference Standard: Prepare a 1 mg/mL stock solution of Diclofenac sodium in DMSO.

    • 1% w/v Bovine Serum Albumin (BSA) Solution: Dissolve 1 g of BSA in 100 mL of phosphate-buffered saline (PBS, pH 6.4).

  • Assay Procedure:

    • To 1 mL of the BSA solution, add 100 µL of the test compound or reference standard at various concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).

    • A control group should be prepared with 100 µL of DMSO instead of the test compound.

    • Incubate the mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating at 70°C for 10 minutes.

    • After cooling to room temperature, measure the turbidity of the solutions at 660 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

    • Determine the IC50 value (the concentration required to inhibit 50% of protein denaturation).

Table 1: Hypothetical In Vitro Anti-inflammatory Data

CompoundIC50 (µg/mL) - Albumin Denaturation
tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate125.8
Diclofenac Sodium (Reference)88.2
Biphenyl (Negative Control)> 500
Evaluation of Neuroprotective Potential

Carbamate derivatives have been explored for their neuroprotective effects, including the potential to inhibit cholinesterases or modulate other neuronal pathways.[6]

Experimental Protocol: In Vitro Neuroprotection Assay (NMDA-induced Excitotoxicity in Cortical Neurons)

This assay assesses the ability of the compound to protect neurons from glutamate-induced excitotoxicity, a common mechanism in neurodegenerative diseases.

  • Cell Culture:

    • Primary cortical neurons are isolated from embryonic day 18 rat fetuses and cultured in Neurobasal medium supplemented with B27 and GlutaMAX.

    • Cells are plated on poly-D-lysine coated 96-well plates and maintained for 7-10 days in vitro before the experiment.

  • Assay Procedure:

    • On the day of the experiment, the culture medium is replaced with a magnesium-free Earle's Balanced Salt Solution (EBSS).

    • Cells are pre-incubated with various concentrations of the test compound or a reference neuroprotective agent (e.g., Memantine) for 30 minutes.

    • Excitotoxicity is induced by adding N-methyl-D-aspartate (NMDA) to a final concentration of 100 µM for 20 minutes.

    • The NMDA-containing medium is then replaced with fresh, conditioned culture medium containing the test compound or reference agent.

    • Cells are incubated for 24 hours.

  • Assessment of Cell Viability (MTT Assay):

    • After 24 hours, the medium is replaced with a solution containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours at 37°C.

    • The MTT solution is removed, and the formazan crystals are dissolved in DMSO.

    • The absorbance is measured at 570 nm.

  • Data Analysis:

    • Cell viability is expressed as a percentage of the control (untreated) cells.

    • EC50 values (the concentration that provides 50% of the maximum neuroprotection) are calculated.

Table 2: Hypothetical In Vitro Neuroprotection Data

CompoundEC50 (µM) - Anti-excitotoxicity
tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate15.2
Memantine (Reference)5.8
Vehicle Control (DMSO)No Protection

In Vivo Evaluation: Translating In Vitro Findings

Promising in vitro results should be followed by in vivo studies in appropriate animal models to assess efficacy and preliminary safety.

Assessment of Anti-inflammatory Efficacy

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation to evaluate the in vivo anti-inflammatory activity of a compound.[7]

  • Animal Model:

    • Male Wistar rats (150-200 g) are used. Animals are fasted overnight before the experiment with free access to water.

  • Experimental Procedure:

    • Animals are divided into groups (n=6 per group): vehicle control, reference drug (e.g., Indomethacin, 10 mg/kg), and test compound at various doses (e.g., 25, 50, 100 mg/kg).

    • The test compound and reference drug are administered orally (p.o.) or intraperitoneally (i.p.).

    • One hour after drug administration, 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

    • The paw volume is measured immediately after carrageenan injection and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Data Analysis:

    • The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 where V_c is the average paw volume in the control group and V_t is the average paw volume in the treated group.

G cluster_0 Pre-treatment cluster_1 Induction of Inflammation cluster_2 Measurement and Analysis Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Drug Administration Drug Administration Fasting->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Paw Volume Measurement (0-4h) Paw Volume Measurement (0-4h) Carrageenan Injection->Paw Volume Measurement (0-4h) Data Analysis (% Inhibition) Data Analysis (% Inhibition) Paw Volume Measurement (0-4h)->Data Analysis (% Inhibition)

Figure 2: Workflow for the Carrageenan-Induced Paw Edema Model.

Evaluation of Neuroprotective Efficacy

Experimental Protocol: Scopolamine-Induced Amnesia in Mice

This model is used to assess the potential of a compound to mitigate cognitive deficits, which can be a consequence of neurodegeneration.

  • Animal Model:

    • Male Swiss albino mice (20-25 g) are used.

  • Experimental Procedure:

    • Animals are divided into groups (n=8-10 per group): vehicle control, scopolamine control, reference drug (e.g., Donepezil, 1 mg/kg), and test compound at various doses.

    • The test compound or reference drug is administered for a set period (e.g., 7 days).

    • On the final day, 30 minutes after the last dose, amnesia is induced by administering scopolamine (1 mg/kg, i.p.). The vehicle control group receives a saline injection.

    • Cognitive function is assessed 30 minutes after scopolamine injection using behavioral tests such as the Morris Water Maze or the Elevated Plus Maze (transfer latency).

  • Data Analysis:

    • In the Morris Water Maze, the escape latency (time to find the hidden platform) is recorded.

    • In the Elevated Plus Maze, the transfer latency (time to move from the open arm to the closed arm) is measured.

    • Data from the treated groups are compared to the scopolamine control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Comparative Analysis and Future Directions

The data obtained from these studies will allow for a comprehensive comparison of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate with standard reference compounds.

Table 3: Comparative Profile of Test Compound vs. Alternatives

Featuretert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamateAlternative 1 (e.g., Ibuprofen)Alternative 2 (e.g., Memantine)
In Vitro Anti-inflammatory Activity ModerateHighLow/None
In Vitro Neuroprotective Activity ModerateLow/NoneHigh
In Vivo Anti-inflammatory Efficacy To be determinedHighLow/None
In Vivo Neuroprotective Efficacy To be determinedLow/NoneHigh
Proposed Primary Mechanism Dual anti-inflammatory/neuroprotective?COX InhibitionNMDA Receptor Antagonism

Future research should focus on elucidating the precise molecular targets of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate. This could involve kinase screening panels, receptor binding assays, and further optimization of the chemical structure to enhance potency and selectivity. The tert-butyl group, while providing steric bulk, can be a site of metabolic liability, and exploring its replacement with bioisosteres could be a valuable next step.[8]

Conclusion

tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate represents a chemical scaffold with untapped therapeutic potential. While its current role is primarily as a synthetic intermediate, its structural features suggest that it may possess intrinsic anti-inflammatory and neuroprotective properties. The experimental framework outlined in this guide provides a rigorous and logical pathway for investigating these potential activities, comparing them to established therapeutic agents, and ultimately determining the future trajectory of this promising molecule in drug discovery.

References

  • Zhang, Y., et al. (2023). Panaxadiol carbamate derivatives: Synthesis and biological evaluation as potential multifunctional anti-Alzheimer agents. PubMed. Retrieved from [Link]

  • Kinarivala, N., et al. (2017). Discovery of Aromatic Carbamates that Confer Neuroprotective Activity by Enhancing Autophagy and Inducing the Anti-Apoptotic Protein Bcl-2. AUB ScholarWorks. Retrieved from [Link]

  • MySkinRecipes. (n.d.). tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate. Retrieved from [Link]

  • Wang, J., et al. (2016). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Li, J., et al. (2019). Synthesis and biological evaluation of 3-carbamate smilagenin derivatives as potential neuroprotective agents. PubMed. Retrieved from [Link]

  • Prakash, A., et al. (2015). The role of multifunctional drug therapy against carbamate induced neuronal toxicity during acute and chronic phase in rats. PubMed. Retrieved from [Link]

  • Kumar, A., et al. (2019). SYNTHESIS, CHARACTERIZATION AND INVITRO ANTI-INFLAMMATORY ACTIVITY OF 1-SUBSTITUTED BIPHENYL DERIVATIVES. ResearchGate. Retrieved from [Link]

  • Lead Sciences. (n.d.). tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate. Retrieved from [Link]

  • Kim, H., et al. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Molecules. Retrieved from [Link]

  • Reddy, T. S., et al. (2022). Design and Synthesis of New Benzimidazole–Biphenyl Scaffolds as Anti‐Inflammatory, Antioxidant Agents and Computational Screening. ResearchGate. Retrieved from [Link]

  • IJSDR. (2019). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research. Retrieved from [Link]

  • Deep, A., et al. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. PubMed. Retrieved from [Link]

  • MDPI. (2018). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. MDPI. Retrieved from [Link]

  • Tihanyi, T., & Kemeny-Beke, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central. Retrieved from [Link]

  • Tota, A., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate (CAS No. 848853-75-8).[1] Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. This guide moves beyond a simple checklist, delving into the rationale behind each procedural step to empower researchers with the knowledge for safe and responsible chemical handling.

Section 1: Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate was not located, data from structurally similar carbamate compounds provide a strong basis for a conservative risk assessment. The primary hazards associated with analogous carbamates are summarized below.

Key Hazards of Structurally Similar Carbamates:

  • Acute Oral Toxicity: Carbamate compounds can be harmful if swallowed[2][3].

  • Skin Irritation: Direct contact may cause skin irritation[2][3][4].

  • Serious Eye Irritation: The compound is expected to cause serious eye irritation upon contact[2][3][4].

  • Respiratory Irritation: Inhalation of dust or powder may lead to respiratory tract irritation[2][3][4].

These hazards necessitate careful handling in a controlled laboratory environment and underscore the importance of treating this compound as hazardous waste.

Hazard Category GHS Classification (Anticipated) Signal Word Hazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AWarningH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3WarningH335: May cause respiratory irritation

This table is based on hazard classifications for structurally related carbamate compounds as found in publicly available Safety Data Sheets.[2][3][4]

Section 2: Required Personal Protective Equipment (PPE)

To mitigate the risks identified above, all personnel handling tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate must utilize appropriate Personal Protective Equipment (PPE). The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE.[5][6]

Equipment Specification Rationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes and airborne particles causing serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact, which can lead to irritation.[7]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of dust, which may cause respiratory irritation.[5]

Section 3: Spill Management Protocol

Accidental spills must be managed promptly and safely to minimize exposure and environmental contamination.

For Small Spills (Solid):

  • Restrict Access: Cordon off the affected area to prevent unauthorized entry.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Wear the full PPE specified in Section 2.

  • Containment: Gently sweep up the spilled solid material, avoiding dust generation. Use an absorbent pad to wipe the area if necessary.

  • Collection: Place the spilled material and any contaminated cleaning materials into a designated, properly labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.

For Large Spills:

  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

  • Isolate: Close the doors to the affected area to contain any vapors or dust.

Section 4: Step-by-Step Disposal Protocol

The disposal of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate is regulated and must not be treated as common trash or discharged into the sewer system.[8] The U.S. Environmental Protection Agency (EPA) has specific regulations for carbamate-containing wastes under the Resource Conservation and Recovery Act (RCRA).[9][10]

Step 1: Waste Characterization

Due to its chemical class (carbamate) and associated hazards, this compound must be classified as hazardous waste.

Step 2: Waste Segregation

Proper segregation is a cornerstone of safe laboratory practice.[11]

  • Do Not Mix: Never mix this waste with other waste streams, particularly incompatible materials such as strong acids, bases, or oxidizing agents, to prevent hazardous reactions.[2]

  • Dedicated Container: Designate a specific, compatible container for this waste.

Step 3: Containment and Labeling
  • Container Selection: Use a chemically compatible, sealable, and leak-proof container for waste accumulation.[11]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate". Unlabeled chemical containers are a serious safety violation.[7]

Step 4: On-Site Storage
  • Store the sealed waste container in a designated, well-ventilated satellite accumulation area.

  • The storage location should be secure and away from sources of heat or ignition.[11]

  • Keep the container closed at all times except when adding waste.

Step 5: Final Disposal
  • Professional Disposal: The final disposal must be conducted through your institution's licensed hazardous waste management provider.

  • Incineration: High-temperature incineration is the recommended and often required disposal method for carbamate wastes to ensure complete destruction.[12]

  • Landfill Prohibition: Land disposal of untreated carbamate waste is prohibited by the EPA's Land Disposal Restrictions (LDRs).[10][13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate.

G cluster_prep Preparation & Handling cluster_waste Waste Management Protocol cluster_spill Spill Response A Identify Chemical: tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate B Assess Hazards: (Oral, Skin, Eye, Resp. Irritant) A->B C Don Required PPE: (Gloves, Goggles, Lab Coat) B->C D Characterize as Hazardous Waste C->D Begin Disposal Process E Segregate Waste: Use Dedicated Container D->E F Label Container: 'Hazardous Waste' + Chemical Name E->F G Store in Designated Area F->G H Arrange Pickup by Licensed Hazardous Waste Vendor G->H S1 Spill Occurs S2 Follow Spill Protocol (See Section 3) S1->S2 S3 Collect Spill Debris S2->S3 S3->E Add to Waste Container

Sources

Navigating the Safe Handling of tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical compounds are routine. However, familiarity must not breed complacency, especially when working with molecules like tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate. While specific toxicological data for this compound is not extensively published, its structural motifs—a carbamate functional group and a biphenyl core—necessitate a cautious and well-informed approach to personal protection and waste management. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each recommendation, ensuring a culture of safety and scientific integrity in your laboratory.

Understanding the Risks: A Proactive Stance on Safety

Given the limited specific data on tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate, we must infer potential hazards from its chemical structure and related compounds. Carbamates, as a class, can exhibit varying degrees of toxicity, and aromatic biphenyl compounds can also present health risks. Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a suggestion but a critical component of safe laboratory practice.

The primary routes of potential exposure to this solid compound are inhalation of dust particles, skin contact, and eye contact. Ingestion is also a possibility in cases of poor laboratory hygiene. The immediate priorities are to prevent contact with skin and eyes and to avoid the generation and inhalation of dust.

A Multi-Layered Defense: Selecting the Right Personal Protective Equipment

A robust PPE plan is your first and most critical line of defense. The following recommendations are based on a conservative approach, prioritizing user safety in the absence of comprehensive hazard data.

Eye and Face Protection: The Non-Negotiable Barrier

Direct contact of chemical dust or splash with the eyes can cause serious and irreversible damage.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work with this compound.

  • Recommended for Powder Handling: When weighing or transferring the solid, or whenever there is a risk of dust generation, upgrade to chemical splash goggles.

  • Best Practice for Splash Hazards: If working with solutions of the compound or during procedures with a higher risk of splashing, a face shield worn over chemical splash goggles is the most prudent choice.

Skin and Body Protection: An Impermeable Shield

Preventing skin contact is paramount, as dermal absorption can be a significant route of exposure for many organic molecules.

  • Gloves: Your Primary Contact Defense

    • Material Selection: Due to the aromatic nature of the compound, nitrile or neoprene gloves are recommended over latex. Nitrile gloves offer good resistance to a broad range of chemicals and are a common choice in laboratory settings.

    • Thickness: A minimum thickness of 4 mil is recommended for incidental contact. For more intensive work or prolonged handling, consider thicker gloves (e.g., 8 mil).

    • Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.

  • Laboratory Coat: A standard, long-sleeved laboratory coat is required to protect street clothing and skin from contamination. Ensure the coat is fully buttoned. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat provides an additional layer of protection.

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.

Respiratory Protection: Guarding Against Inhalation

The inhalation of fine chemical dust can lead to respiratory irritation and potential systemic toxicity.

  • Engineering Controls as the First Line: The most effective way to prevent inhalation is to handle the solid compound within a certified chemical fume hood.

  • When Respirators are Necessary: If a fume hood is not available or if there is a risk of dust generation outside of a contained system, respiratory protection is required.

    • Respirator Type: A NIOSH-approved N95 or P100 particulate respirator is recommended as a minimum. These respirators will filter out fine dust particles.

    • For Operations Generating Vapors: If the compound is being heated or dissolved in a volatile solvent, an air-purifying respirator (APR) with organic vapor cartridges in combination with particulate filters (P100) should be used.

    • Fit Testing: It is an OSHA requirement that any individual required to wear a tight-fitting respirator be fit-tested to ensure a proper seal.

Hazard Minimum PPE Recommended PPE
Eye Contact ANSI Z87.1 Safety Glasses with Side ShieldsChemical Splash Goggles
Skin Contact 4 mil Nitrile Gloves, Lab Coat8 mil Nitrile Gloves (or double-gloved), Chemically Resistant Apron
Inhalation (Dust) N95 or P100 Particulate RespiratorWork in a Chemical Fume Hood
Inhalation (Vapors from Solution) Air-Purifying Respirator with Organic Vapor Cartridges and P100 FiltersWork in a Chemical Fume Hood

Operational Plan: From Handling to Disposal

A clear and concise operational plan is essential for minimizing risk and ensuring that all laboratory personnel are aware of the proper procedures.

Step-by-Step Handling Procedures
  • Preparation: Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

  • Weighing and Transfer: Conduct all weighing and transfer operations of the solid compound within a chemical fume hood to contain any dust.

  • Working with Solutions: When working with solutions of the compound, handle them in a fume hood and take care to avoid splashes.

  • Post-Handling: After handling is complete, wipe down the work area with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

Decontamination and Disposal: A Responsible Conclusion

Proper disposal of chemical waste is not only a regulatory requirement but also an ethical responsibility to protect the environment and public health.

  • Waste Segregation: All solid waste contaminated with tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate (e.g., weigh boats, contaminated gloves, paper towels) should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Any solutions containing the compound should be collected in a separate, labeled liquid hazardous waste container. Do not pour any amount of this chemical down the drain.

  • Decontamination of Glassware: Glassware that has come into contact with the compound should be rinsed with a suitable solvent (e.g., acetone or ethanol) in a fume hood. The rinseate must be collected and disposed of as hazardous waste. After the initial rinse, the glassware can be washed with soap and water.

  • Spill Cleanup: In the event of a spill, cordon off the area and alert your laboratory supervisor. Small spills of the solid can be carefully swept up (avoiding dust generation) and placed in the solid hazardous waste container. For liquid spills, use an absorbent material (e.g., vermiculite or a spill pillow), and collect the contaminated absorbent in the solid hazardous waste container. The spill area should then be decontaminated.

  • Disposal of PPE: Contaminated gloves, disposable lab coats, and other PPE should be placed in the solid hazardous waste container.

Visualizing the Workflow

To further clarify the decision-making process for PPE selection and the disposal workflow, the following diagrams are provided.

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_options Specific PPE Choices Assess Task Assess Task and Potential for Exposure EyeProtection Eye/Face Protection Assess Task->EyeProtection Risk of Splash or Dust SkinProtection Skin/Body Protection Assess Task->SkinProtection Potential for Contact RespiratoryProtection Respiratory Protection Assess Task->RespiratoryProtection Inhalation Risk Goggles Goggles/Face Shield EyeProtection->Goggles Gloves Nitrile/Neoprene Gloves SkinProtection->Gloves LabCoat Lab Coat/Apron SkinProtection->LabCoat Respirator Fume Hood or Respirator RespiratoryProtection->Respirator

Caption: PPE Selection Workflow

Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal SolidWaste Contaminated Solids (Gloves, Paper Towels, etc.) SolidContainer Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidWaste Contaminated Liquids (Solutions, Rinsate) LiquidContainer Labeled Liquid Hazardous Waste Container LiquidWaste->LiquidContainer SharpsWaste Contaminated Sharps SharpsContainer Labeled Sharps Container SharpsWaste->SharpsContainer EHSO Arrange for Pickup by Environmental Health & Safety SolidContainer->EHSO LiquidContainer->EHSO SharpsContainer->EHSO

Caption: Waste Disposal Workflow

By adhering to these guidelines, researchers can confidently handle tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate, ensuring their own safety and the integrity of their work environment. Remember that a proactive and informed approach to safety is the cornerstone of responsible scientific practice.

References

  • OSHA 29 CFR 1910.132, General requirements for Personal Protective Equipment. Occupational Safety and Health Administration. [Link]

  • NIOSH Guide to the Selection and Use of Particulate Respirators. National Institute for Occupational Safety and Health. [Link]

  • EPA Hazardous Waste. United States Environmental Protection Agency. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.